Axl-IN-15
Description
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Properties
Molecular Formula |
C26H32F3N9O3 |
|---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
4-[4-[[2-amino-5-(1-methylimidazol-4-yl)-3-pyridinyl]oxymethyl]piperidin-1-yl]-6-(cyclopropylmethoxy)-N-[(2S)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2-carboxamide |
InChI |
InChI=1S/C26H32F3N9O3/c1-15(26(27,28)29)33-23(39)22-34-24(36-25(35-22)41-13-16-3-4-16)38-7-5-17(6-8-38)12-40-20-9-18(10-31-21(20)30)19-11-37(2)14-32-19/h9-11,14-17H,3-8,12-13H2,1-2H3,(H2,30,31)(H,33,39)/t15-/m0/s1 |
InChI Key |
WKTLEPVJBGMJKC-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC(=O)C1=NC(=NC(=N1)OCC2CC2)N3CCC(CC3)COC4=C(N=CC(=C4)C5=CN(C=N5)C)N |
Canonical SMILES |
CC(C(F)(F)F)NC(=O)C1=NC(=NC(=N1)OCC2CC2)N3CCC(CC3)COC4=C(N=CC(=C4)C5=CN(C=N5)C)N |
Origin of Product |
United States |
Foundational & Exploratory
Axl-IN-15: A Technical Guide to its Mechanism of Action as a Potent Axl Receptor Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs), has emerged as a critical mediator of cancer progression, metastasis, and therapeutic resistance. Its overexpression is correlated with poor prognosis in a multitude of solid tumors. Axl-IN-15 is a potent and selective inhibitor of Axl kinase activity. This technical guide delineates the mechanism of action of this compound, detailing its effects on the Axl signaling cascade and outlining key experimental protocols for its characterization.
The Axl Signaling Pathway
The activation of the Axl receptor is primarily initiated by its ligand, Growth arrest-specific 6 (Gas6). The binding of Gas6 to the extracellular domain of Axl induces receptor dimerization, leading to the autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][2][3] This autophosphorylation creates docking sites for various adaptor proteins and signaling molecules, thereby initiating a cascade of downstream signaling events.
Key downstream pathways activated by Axl include:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.[4][5][6]
-
MAPK/ERK Pathway: This cascade is also heavily involved in promoting cell proliferation and growth.[5][7]
-
STAT3 Pathway: Activation of STAT3 by Axl contributes to tumor progression and immune evasion.[7]
-
Rac1 Pathway: Axl can activate the GTP-binding protein Rac1, which is involved in cytoskeletal reorganization, leading to increased cell migration and invasion.[1][7]
The culmination of these signaling events promotes a malignant phenotype characterized by increased cell growth, survival, migration, invasion, and resistance to conventional cancer therapies.[1][5][7]
References
- 1. Axl receptor axis: a new therapeutic target in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL is an oncotarget in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. A promiscuous liaison between IL-15 receptor and Axl receptor tyrosine kinase in cell death control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Downstream Signaling Pathways of the AXL Receptor Tyrosine Kinase and its Inhibition
Disclaimer: This technical guide provides a comprehensive overview of the downstream signaling pathways of the AXL receptor tyrosine kinase and the effects of its inhibition. It is important to note that extensive searches of the public scientific literature did not yield specific information on an agent designated "Axl-IN-15". Therefore, this document focuses on the well-characterized aspects of AXL signaling and its modulation by established small molecule inhibitors.
Introduction
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a critical regulator of numerous cellular processes, including cell survival, proliferation, migration, and immune response.[1][2][3] Its activation is primarily initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6). Dysregulation of the AXL signaling axis is frequently implicated in the progression of various cancers, where it is often associated with poor prognosis, metastasis, and the development of therapeutic resistance.[1][4] Consequently, AXL has emerged as a promising therapeutic target in oncology, leading to the development of several small molecule inhibitors.[1][2] This guide delves into the core downstream signaling pathways of AXL and the impact of its pharmacological inhibition.
Core AXL Downstream Signaling Pathways
Upon activation by Gas6, AXL undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The most prominent of these pathways are the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.
The PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that promotes cell growth, survival, and proliferation. Activated AXL recruits the p85 regulatory subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, facilitates the activation of AKT, which then phosphorylates a multitude of downstream targets, including mTOR, to drive pro-tumorigenic cellular processes.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route that governs cell proliferation, differentiation, and survival. AXL activation can lead to the recruitment of the Grb2-SOS complex, which in turn activates the small GTPase Ras. This initiates a phosphorylation cascade involving Raf, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression.
The JAK/STAT Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is integral to cytokine signaling and plays a role in cell proliferation, differentiation, and immune responses. AXL has been shown to activate JAKs, which in turn phosphorylate STAT proteins, particularly STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to act as a transcription factor for genes involved in cell survival and proliferation.[5][6]
Quantitative Data on AXL Inhibition
Several small molecule inhibitors targeting AXL have been developed and characterized. Their effects on downstream signaling and cellular functions are summarized below.
Table 1: Inhibitory Activity of Selected AXL Inhibitors
| Inhibitor | Target(s) | AXL IC50 (nM) | Cell Line | Reference |
| Bemcentinib (BGB324) | AXL | 14 | Various | [7] |
| Cabozantinib | AXL, MET, VEGFRs | 7 | Various | [8] |
| Gilteritinib | AXL, FLT3 | Potent inhibitor | MV4-11, MOLM-13 | [9] |
| Foretinib (GSK1363089) | AXL, MET, VEGFRs | ≤8 | MKN-45, KATO-III | [10] |
Table 2: Effects of AXL Inhibitors on Downstream Signaling and Cellular Functions
| Inhibitor | Cell Line | Effect on pAXL | Effect on pAKT | Effect on pERK | Effect on pSTAT3 | Cellular Effect | Reference |
| Bemcentinib (BGB324) | IC-pPDX-104 (RMS) | ↓ | ↓ | - | - | Reduced cell growth, chemosensitization | [7] |
| Cabozantinib | SKOV3 (Ovarian) | ↓ | ↓ | ↓ | - | Suppressed migration and invasion | [11][12] |
| Gilteritinib | MV4-11, MOLM-13 (AML) | ↓ | - | - | ↓ (downstream of FLT3) | Antiproliferative, proapoptotic | [13] |
| Foretinib (GSK1363089) | MKN-45 (Gastric) | ↓ | ↓ | ↓ | - | Inhibited cell growth | [14] |
| R428 (Bemcentinib) | HEY-T30, OVCAR-5 (Ovarian) | - | ↓ | ↓ (with CH5126766) | - | Synergistic growth inhibition | [15] |
Note: "↓" indicates a decrease, "-" indicates data not specified in the cited source.
Experimental Protocols
Western Blot Analysis of AXL and Downstream Protein Phosphorylation
This protocol is a standard method to assess the phosphorylation status of AXL and its downstream effectors like AKT, ERK, and STAT3 upon treatment with an AXL inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pAXL (Tyr779), anti-AXL, anti-pAKT (Ser473), anti-AKT, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-pSTAT3 (Tyr705), anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the AXL inhibitor at various concentrations for the desired time. A Gas6 stimulation step (e.g., 100 ng/mL for 10 minutes) can be included to assess inhibition of ligand-induced activation.[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped and re-probed with antibodies against the non-phosphorylated forms of the proteins.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of AXL kinase and the inhibitory effect of a compound.[17][18][19][20][21]
Materials:
-
Recombinant AXL kinase
-
Kinase substrate (e.g., AXLtide or poly(Glu, Tyr) 4:1)
-
Kinase reaction buffer
-
ATP (often radiolabeled, e.g., [γ-³³P]-ATP)
-
AXL inhibitor
-
Method for detecting substrate phosphorylation (e.g., scintillation counting for radiolabeled ATP, or ADP-Glo™ Kinase Assay)
Protocol:
-
Reaction Setup: In a microplate, combine the recombinant AXL kinase, the kinase substrate, and the AXL inhibitor at various concentrations in the kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate Reaction: Stop the reaction (e.g., by adding a stop solution or boiling).
-
Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled substrate and measuring radioactivity. For ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This assay assesses the effect of an AXL inhibitor on the migratory capacity of cancer cells.[22][23][24]
Materials:
-
Transwell inserts (with a porous membrane, e.g., 8 µm pores)
-
24-well plates
-
Cell culture medium with and without serum/chemoattractant (e.g., Gas6)
-
AXL inhibitor
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to sub-confluency and serum-starve them for several hours.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate containing medium with a chemoattractant in the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing the AXL inhibitor at various concentrations and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24-48 hours).
-
Cell Removal and Fixation: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol.
-
Staining and Visualization: Stain the migrated cells with crystal violet and visualize them under a microscope.
-
Quantification: Count the number of migrated cells in several random fields of view to determine the average number of migrated cells per condition.
Experimental Workflow for AXL Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel AXL inhibitor.
Conclusion
The AXL receptor tyrosine kinase is a key driver of oncogenesis and therapeutic resistance, activating multiple downstream signaling pathways including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT cascades. Inhibition of AXL signaling with small molecule inhibitors has demonstrated significant anti-tumor effects in preclinical models by attenuating these pro-survival and pro-proliferative signals. A thorough understanding of these downstream pathways and the availability of robust experimental protocols are crucial for the continued development of AXL-targeted therapies for cancer treatment. Further research will likely uncover more intricate details of AXL signaling and aid in the identification of patient populations most likely to benefit from AXL inhibition.
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 5. The crosstalk between AXL and YAP promotes tumor progression through STAT3 activation in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL-initiated paracrine activation of pSTAT3 enhances mesenchymal and vasculogenic supportive features of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cabozantinib inhibits AXL- and MET-dependent cancer cell migration induced by growth-arrest-specific 6 and hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic effect of the inhibitors of RAF/MEK and AXL on KRAS‐mutated ovarian cancer cells with high AXL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-Axl (Tyr702) (D12B2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. AXL Kinase Enzyme System Application Note [promega.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. In vitro kinase assay [protocols.io]
- 20. reactionbiology.com [reactionbiology.com]
- 21. protocols.io [protocols.io]
- 22. biorxiv.org [biorxiv.org]
- 23. phd.semmelweis.hu [phd.semmelweis.hu]
- 24. Axl contributes to efficient migration and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A-IN-15: A Technical Guide to its Interaction with the PI3K/Akt Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axl-IN-15 is a highly potent and selective inhibitor of the Axl receptor tyrosine kinase, a key player in various cellular processes, including cell survival, proliferation, and migration. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical downstream effector of Axl activation. This technical guide provides an in-depth overview of the interplay between this compound and the PI3K/Akt pathway, including the mechanism of action, experimental protocols to assess its effects, and a summary of its inhibitory activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction to Axl and the PI3K/Akt Pathway
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is activated by its ligand, growth arrest-specific 6 (Gas6). Upon activation, Axl undergoes dimerization and autophosphorylation, creating docking sites for various downstream signaling proteins. One of the most critical pathways activated by Axl is the PI3K/Akt pathway. This pathway is central to cell survival and proliferation, and its dysregulation is a hallmark of many cancers.[1][2]
The activation of the PI3K/Akt pathway by Axl is a multi-step process. The phosphorylated Axl receptor recruits the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as protein kinase B) to the plasma membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then phosphorylates a plethora of downstream substrates, promoting cell survival by inhibiting apoptosis and stimulating cell cycle progression.
This compound: A Potent Axl Inhibitor
This compound is a small molecule inhibitor of Axl kinase activity. It exhibits high potency with a reported half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of less than 1 nM for the Axl receptor. This high affinity and potency make this compound a valuable tool for studying the physiological and pathological roles of Axl signaling.
| Compound | Target | IC50 | Ki |
| This compound | Axl | < 1 nM | < 1 nM |
Table 1: Inhibitory activity of this compound against the Axl receptor.
Mechanism of Action: this compound and the PI3K/Akt Pathway
This compound exerts its effects on the PI3K/Akt pathway by directly inhibiting the kinase activity of the Axl receptor. By preventing the autophosphorylation of Axl, this compound blocks the initial step required for the recruitment and activation of PI3K. This, in turn, prevents the production of PIP3 and the subsequent activation of Akt. The inhibition of Akt phosphorylation is a key indicator of the efficacy of this compound in suppressing this signaling cascade.
The functional consequence of this inhibition is a reduction in the pro-survival and pro-proliferative signals mediated by the PI3K/Akt pathway. This can lead to decreased cell viability, induction of apoptosis, and inhibition of cell migration in cells where the Axl/PI3K/Akt axis is a key driver.
Experimental Protocols
To investigate the effect of this compound on the PI3K/Akt pathway, the following experimental protocols are commonly employed.
Western Blotting for Phosphorylated Akt (p-Akt)
Western blotting is a fundamental technique to assess the phosphorylation status of Akt, a direct downstream target of PI3K activation. A decrease in the level of phosphorylated Akt (p-Akt) upon treatment with this compound provides direct evidence of pathway inhibition.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known Axl expression)
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 6, 24 hours). A vehicle control (DMSO) should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control like β-actin.
In Vitro Kinase Assay
An in vitro kinase assay can be used to more directly measure the inhibitory effect of this compound on the phosphorylation of a downstream substrate by Akt.
Materials:
-
Recombinant active Akt enzyme
-
A specific Akt substrate (e.g., a peptide or recombinant protein like GSK-3)
-
This compound
-
Kinase reaction buffer
-
ATP (radiolabeled [γ-³²P]ATP or "cold" ATP for non-radioactive assays)
-
Method for detecting substrate phosphorylation (e.g., scintillation counting, phosphospecific antibodies, or ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the recombinant Akt enzyme, the specific substrate, and varying concentrations of this compound in the kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).
-
Detection: Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration to determine the IC50 value.
Visualizing the Signaling Pathway and Experimental Workflow
To better understand the interactions and experimental procedures, the following diagrams are provided.
References
Axl-IN-15 and the MAPK/ERK Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs), is a critical regulator of various cellular processes, including proliferation, survival, migration, and invasion.[1][2] Dysregulation of Axl signaling is implicated in the pathogenesis of numerous cancers and is associated with therapeutic resistance.[3][4][5] The mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway is a key downstream effector of Axl signaling.[1] Activation of Axl leads to the phosphorylation and activation of MEK and ERK, which in turn regulate gene expression programs that drive cell proliferation and survival.[6] Axl-IN-15 is a potent and selective inhibitor of Axl kinase. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on the MAPK/ERK signaling pathway.
This compound: Quantitative Data
This compound demonstrates high potency and selectivity for the Axl receptor tyrosine kinase. The following table summarizes the available quantitative data for this inhibitor.
| Parameter | Value | Reference(s) |
| Ki | < 1 nM | [7] |
| IC50 | < 1 nM | [7] |
The Axl-MAPK/ERK Signaling Pathway
The binding of the ligand, Gas6 (Growth arrest-specific 6), to the extracellular domain of Axl induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, such as Grb2, which in turn recruits SOS and activates the small GTPase Ras. Activated Ras initiates a phosphorylation cascade, sequentially activating RAF, MEK1/2, and finally ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes involved in cell cycle progression, proliferation, and survival.
Caption: Axl-MAPK/ERK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assay for Axl Inhibition
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against Axl kinase.
Materials:
-
Recombinant human Axl kinase
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Axl-specific peptide substrate (e.g., biotinylated peptide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, HTRF® Kinase Assay)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
Add Axl kinase and this compound (or vehicle control) to the wells of a 384-well plate.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of p-ERK in Axl-Expressing Cancer Cells
This protocol outlines a method to assess the effect of this compound on the phosphorylation of ERK in a cellular context.
Materials:
-
Axl-expressing cancer cell line (e.g., A549, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
Gas6 (optional, for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-Axl, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed Axl-expressing cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound (or DMSO vehicle) for 1-2 hours.
-
(Optional) Stimulate the cells with Gas6 for 15-30 minutes to induce Axl signaling.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, Axl, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK.
Experimental Workflow and Logic
The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its mechanism of action.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Caption: The logical cascade of this compound's mechanism of action on the MAPK/ERK pathway.
Conclusion
This compound is a potent inhibitor of the Axl receptor tyrosine kinase. By targeting Axl, this compound is expected to effectively block the downstream MAPK/ERK signaling pathway, thereby inhibiting key cellular processes that contribute to cancer progression, such as cell proliferation and survival. The experimental protocols provided in this guide offer a framework for researchers to investigate the specific effects of this compound in their models of interest. Further research is warranted to fully elucidate the therapeutic potential of this compound in various cancer types where Axl signaling is a key driver of malignancy.
References
- 1. AXL Inhibition Enhances MEK Inhibitor Sensitivity in Malignant Peripheral Nerve Sheath Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A promiscuous liaison between IL-15 receptor and Axl receptor tyrosine kinase in cell death control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A promiscuous liaison between IL-15 receptor and Axl receptor tyrosine kinase in cell death control - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of AXL Inhibition in Cancer Progression
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the AXL receptor tyrosine kinase as a therapeutic target in oncology. It details the mechanism of action of AXL inhibitors, presents quantitative preclinical data for representative compounds, and outlines key experimental protocols. The focus is on providing a technical resource for professionals in the field of cancer research and drug development.
Introduction to AXL and Its Role in Cancer
AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical player in the signaling pathways that drive cancer progression. Upon binding to its ligand, Growth Arrest-Specific 6 (Gas6), AXL dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, are fundamental in regulating cell proliferation, survival, migration, and invasion.
Overexpression of AXL has been observed in a wide array of malignancies, including non-small cell lung cancer (NSCLC), breast cancer, pancreatic cancer, and acute myeloid leukemia (AML), and is frequently associated with a poor prognosis. AXL signaling is a key driver of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties, facilitating metastasis. Furthermore, AXL activation has been implicated in the development of resistance to various cancer therapies, including chemotherapy, targeted therapies, and immunotherapy. This central role in tumor progression and therapy resistance makes AXL an attractive target for therapeutic intervention.
Mechanism of Action of AXL Inhibitors
AXL inhibitors are a class of targeted therapies designed to block the activity of the AXL kinase. The primary mechanism of action for small molecule inhibitors is the competitive binding to the ATP-binding pocket of the AXL kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways. By inhibiting AXL, these compounds can reverse the EMT phenotype, suppress tumor cell proliferation and survival, and inhibit metastasis. Preclinical studies have demonstrated that AXL inhibitors can also enhance the efficacy of other anticancer agents, including chemotherapy and immunotherapy, by overcoming resistance mechanisms.
Quantitative Data for Representative AXL Inhibitors
To illustrate the preclinical efficacy of AXL inhibitors, this section summarizes quantitative data for two well-characterized compounds: Bemcentinib (also known as BGB324 and R428) and TP-0903 (Dubermatinib).
Table 1: In Vitro Activity of Bemcentinib (BGB324/R428)
| Cell Line | Cancer Type | Assay Type | IC50 / EC50 | Reference |
| HeLa | Cervical Cancer | Kinase Assay | 14 nM | |
| 4T1 | Murine Breast Cancer | Proliferation Assay | 0.94 µM | |
| BaF3 | Murine Pro-B Cell | Proliferation Assay | 117.2 nM | |
| H1299 | Non-Small Cell Lung Cancer | Growth Inhibition Assay | ~4 µM | |
| Various NSCLC Cell Lines | Non-Small Cell Lung Cancer | Cell Proliferation Assay | 0.67 to >9.61 µM (median 2 µM) | |
| Various LCNEC Cell Lines | Large Cell Neuroendocrine Carcinoma | Cell Proliferation Assay | median 2.3 µM |
Table 2: In Vivo Efficacy of Bemcentinib (BGB324/R428)
| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |
| Metastatic Breast Cancer (MDA-MB-231-luc-D3H2LN) | Mouse | 125 mg/kg, p.o., twice daily for 24 days | Significantly blocked metastasis development | |
| Orthotopic Metastatic Breast Cancer (4T1) | Mouse | 25, 45, and 75 mg/kg, p.o., twice daily | Reduced lung and liver metastases, prolonged survival | |
| Renal Cell Carcinoma (786-0) | Orthotopic Mouse Model | Not specified | Inhibited tumor progression |
Table 3: In Vitro and In Vivo Activity of TP-0903 (Dubermatinib)
| Parameter | Cell Line / Cancer Model | Assay Type / Endpoint | Value / Outcome | Reference |
| In Vitro | ||||
| EC50 | H1650 NSCLC | Cell Viability Assay | 39 nM | |
| EMT Marker Modulation | H1650 NSCLC | mRNA and Protein Assays | Slug mRNA inhibition (up to 3.8-fold), E-cadherin protein increase (1.6-fold) | |
| In Vivo | ||||
| Tumor Growth Inhibition (%TGI) | H1650 NSCLC Xenograft | Monotherapy (40 mpk, qd, 21 days) | 60% TGI | |
| Tumor Growth Inhibition (%TGI) | H1650 NSCLC Xenograft | Combination with Osimertinib (20 mpk, qd) | 140% TGI | |
| EMT Marker Modulation | H1650 NSCLC Xenograft | Pharmacodynamic Assessment | Snail protein reduction (up to 56% after single 40 mpk dose) | |
| Antitumor and Anti-metastatic Effects | Pancreatic Ductal Adenocarcinoma | Mouse Model | Single agent and combination with gemcitabine/anti-PD1 showed anti-tumor and anti-metastatic effects, leading to increased survival. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of AXL inhibitors.
4.1. Western Blot Analysis for AXL Phosphorylation
-
Objective: To determine the inhibitory effect of a compound on AXL phosphorylation.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., A549 non-small cell lung carcinoma cells) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours prior to treatment.
-
Pre-treat cells with the AXL inhibitor (e.g., Bemcentinib at various concentrations) for 1-3 hours.
-
Stimulate AXL phosphorylation by adding its ligand, Gas6 (e.g., 5 nM for 15 minutes), or by using an AXL antibody for cross-linking.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AXL (e.g., pAXL-Tyr779) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total AXL and a loading control (e.g., β-actin or α-tubulin) to ensure equal protein loading.
-
4.2. Cell Viability/Proliferation Assay
-
Objective: To assess the effect of an AXL inhibitor on cancer cell growth.
-
Cell Seeding:
-
Plate cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of the AXL inhibitor (e.g., Bemcentinib or TP-0903) for a specified duration (e.g., 48-72 hours).
-
-
Viability Assessment (using MTT assay as an example):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
4.3. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the antitumor efficacy of an AXL inhibitor in a living organism.
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice) to prevent rejection of human tumor cells.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^5 4T1 cells) into the mammary fat pad or flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Regimen:
-
Randomize mice into treatment and control groups.
-
Administer the AXL inhibitor (e.g., Bemcentinib formulated in 0.5% hydroxypropylmethylcellulose + 0.1% Tween 80) or vehicle control via oral gavage (p.o.) at a specified dose and schedule (e.g., twice daily).
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
For metastasis studies, monitor for metastatic lesions using bioluminescence imaging (for luciferase-expressing cells) or by histological analysis of relevant organs (e.g., lungs, liver).
-
Visualizing AXL Signaling and Experimental Workflows
5.1. AXL Signaling Pathway
Caption: AXL Signaling Pathway and Downstream Effectors.
5.2. Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a preclinical in vivo xenograft study.
5.3. AXL Inhibitor Mechanism of Action
A Technical Guide to AXL Inhibition in Epithelial-Mesenchymal Transition (EMT)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The receptor tyrosine kinase AXL is a critical mediator of the epithelial-mesenchymal transition (EMT), a cellular process implicated in cancer progression, metastasis, and therapeutic resistance. Overexpression of AXL is correlated with a mesenchymal phenotype and poor prognosis in various cancers. This guide provides a detailed overview of the AXL signaling pathway's role in EMT and the therapeutic potential of its inhibition. Due to the limited availability of specific data on "Axl-IN-15," this document will focus on the broader class of AXL inhibitors, using well-characterized examples to illustrate the core concepts, mechanisms, and experimental approaches for targeting this pathway. We will delve into the quantitative effects of AXL inhibitors on EMT markers, provide detailed experimental protocols for key assays, and visualize complex biological and experimental workflows.
Introduction: The AXL-EMT Axis in Cancer
The epithelial-mesenchymal transition (EMT) is a biological process where epithelial cells lose their cell-cell adhesion and polarity, acquiring a migratory and invasive mesenchymal phenotype. While essential for embryonic development, EMT is often aberrantly activated in cancer, facilitating tumor invasion, metastasis, and the development of drug resistance.[1]
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a key driver of EMT.[2] AXL is overexpressed in a multitude of human cancers, including non-small cell lung cancer (NSCLC), breast cancer, and pancreatic cancer, where its expression levels often correlate with advanced tumor stages and poor patient outcomes.[3][4][5] Activation of AXL, typically through its ligand Growth Arrest-Specific 6 (Gas6), triggers a cascade of downstream signaling events that promote a mesenchymal phenotype.[6][7] Consequently, inhibiting the AXL signaling pathway represents a promising therapeutic strategy to reverse EMT, overcome drug resistance, and impede metastasis.[1][8]
The AXL Signaling Pathway in EMT
AXL activation is a central node in the complex network of signaling pathways that orchestrate EMT. The process begins with the binding of the Gas6 ligand, which induces AXL homodimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[6] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream cascades.[7][9]
Key pathways activated by AXL in the context of EMT include:
-
PI3K/AKT Pathway: This is a major survival pathway that is frequently activated by AXL. It leads to the phosphorylation and activation of numerous substrates that suppress apoptosis and promote cell growth. In EMT, the PI3K/AKT pathway can stabilize and activate key EMT-inducing transcription factors (EMT-TFs).[2][10]
-
NF-κB Pathway: AXL signaling can lead to the activation of the NF-κB pathway, which is known to regulate the expression of EMT-TFs like Snail, Slug, and Twist.[3][11]
-
MAPK/ERK Pathway: This pathway, also activated by AXL, is involved in cell proliferation and differentiation and has been shown to contribute to the changes in gene expression seen during EMT.[10]
-
Direct Regulation of EMT-TFs: AXL activation leads to the upregulation and stabilization of master EMT-TFs such as Snail, Slug, and ZEB1/2.[3][12] These transcription factors are responsible for repressing epithelial markers, most notably E-cadherin, and activating mesenchymal markers like N-cadherin and Vimentin.[8][11]
This intricate signaling network establishes a positive feedback loop, where EMT-inducing transcription factors can, in turn, increase the expression of AXL, thus sustaining the mesenchymal state and promoting aggressive tumor biology.[12]
Caption: AXL Signaling Pathway in EMT.
Quantitative Analysis of AXL Inhibition in EMT
The therapeutic inhibition of AXL kinase activity has been shown to reverse the EMT process, leading to a mesenchymal-to-epithelial transition (MET). This is characterized by the re-expression of epithelial markers and the downregulation of mesenchymal markers, resulting in reduced cell motility and invasion. The tables below summarize quantitative data from studies using specific AXL inhibitors.
Table 1: Effect of AXL Inhibition on EMT Marker Expression
| Cell Line | AXL Inhibitor | Concentration | Effect on E-cadherin | Effect on N-cadherin / Vimentin | Citation |
| A549, H460 (NSCLC) | AXL siRNA | 48 hours | Upregulated | Downregulated | [8] |
| ANV5 (Breast) | MP470 (Amuvatinib) | Not Specified | Increased Expression | Decreased Expression | [11] |
| Mesenchymal MCF10A | MP470 (Amuvatinib) | Not Specified | Re-expression | Downregulation | [11] |
| MDA-MB-231 (Breast) | AXL Knockdown | Not Specified | Not Specified | Reduced Vimentin | [6] |
Table 2: Effect of AXL Inhibition on Cell Migration and Invasion
| Cell Line | AXL Inhibitor / Method | Assay Type | Result | Citation |
| MDA-MB-231 (Breast) | AXL Knockdown | Matrigel Invasion | Dose-dependent reduction in invasion | [12] |
| IgR3 (Melanoma) | Stable AXL Knockdown | Monolayer Scratch | Significantly slower migration | [10] |
| IgR3 (Melanoma) | Stable AXL Knockdown | Matrigel Transwell | Dramatically less invasion | [10] |
| LCLC-103H, 4T1 | Anti-AXL Antibody | Cell Migration | Attenuated migration | [7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of AXL inhibitors on EMT.
Western Blotting for EMT Marker Expression
This protocol is used to quantify changes in the protein levels of epithelial (E-cadherin) and mesenchymal (N-cadherin, Vimentin) markers following treatment with an AXL inhibitor.
References
- 1. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 3. A promiscuous liaison between IL-15 receptor and Axl receptor tyrosine kinase in cell death control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL expression reflects tumor-immune cell dynamics impacting outcome in non-small cell lung cancer patients treated with immune checkpoint inhibitor monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icm.unicancer.fr [icm.unicancer.fr]
- 6. Axl receptor axis: a new therapeutic target in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AXL induces epithelial to mesenchymal transition and regulates the function of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
AXL Inhibition via AXL-IN-15: A Technical Guide to Remodeling the Tumor Microenvironment
Disclaimer: Publicly available research specifically detailing the biological effects of AXL-IN-15 on the tumor microenvironment is limited. This guide synthesizes the established mechanisms and preclinical data of other potent, selective AXL tyrosine kinase inhibitors (TKIs) to project the expected activities of this compound, a potent AXL inhibitor with reported Ki and IC50 values of less than 1 nM.[1][2] The data herein, derived from compounds such as Bemcentinib (R428), SGI-7079, and TP-0903, serves as a comprehensive technical framework for researchers, scientists, and drug development professionals.
Executive Summary
The AXL receptor tyrosine kinase is a critical mediator of tumor progression, metastasis, and therapeutic resistance.[3][4] Its overexpression is a hallmark of aggressive cancers and is strongly associated with an immunosuppressive tumor microenvironment (TME).[3][5] AXL signaling in both tumor and immune cells fosters an environment that prevents effective anti-tumor immunity by promoting M2-like macrophage polarization, suppressing dendritic cell (DC) function, and contributing to T-cell exhaustion.[3][6][7] Potent and selective AXL inhibitors, such as this compound, represent a promising therapeutic strategy to reverse this immunosuppression. By targeting AXL, these inhibitors not only impede tumor-intrinsic survival and metastatic pathways but also critically reprogram the TME to be more favorable to anti-tumor immune responses, making them ideal candidates for combination therapies, particularly with immune checkpoint inhibitors.[6]
Core Mechanism: The AXL Signaling Pathway
AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.[3] Its primary ligand is the vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6).[8] The binding of Gas6 induces AXL homodimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain.[8] This activation initiates several downstream signaling cascades pivotal for cancer progression.
Key Downstream Pathways:
-
PI3K/AKT/mTOR Pathway: Promotes cell survival, proliferation, and resistance to apoptosis.[8][9]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Drives cell proliferation and growth.[8][9]
-
NF-κB Pathway: Supports cell survival and inflammation.[10]
-
JAK/STAT Pathway: Contributes to cell proliferation, survival, and immune modulation.[8][10]
AXL signaling also plays a crucial role in promoting epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility, invasion, and drug resistance.[9][10]
Impact on the Tumor Microenvironment
AXL inhibition fundamentally remodels the TME from an immunosuppressive to an immune-active state by acting on various immune cell populations.
3.1 Dendritic Cells (DCs) AXL signaling in DCs suppresses their maturation and antigen-presenting capabilities. AXL activation induces Suppressor of Cytokine Signaling (SOCS) 1 and SOCS3, which dampen the type I interferon response crucial for anti-tumor immunity.[11]
-
Effect of Inhibition: AXL blockade enhances DC activation and maturation. This leads to increased expression of co-stimulatory molecules and improved cross-presentation of tumor antigens to T cells, particularly by CD103+ DCs.[6][12]
3.2 T Cells An immunosuppressive TME, fostered by AXL signaling, leads to T-cell exhaustion and exclusion from the tumor core.
-
Effect of Inhibition: By enhancing DC-mediated priming, AXL inhibition leads to increased proliferation, activation, and effector function of tumor-infiltrating CD4+ and CD8+ T cells.[6][12] This can overcome resistance to immune checkpoint blockade.[6]
3.3 Natural Killer (NK) Cells The Gas6/AXL pathway is implicated in NK cell development and can suppress their cytotoxic function within the TME.
-
Effect of Inhibition: Genetic or pharmacological inhibition of AXL has been shown to increase the infiltration and cytotoxic activity of NK cells within the tumor.[13][14]
3.4 Macrophages AXL signaling is a key driver of M2-like polarization of tumor-associated macrophages (TAMs).[7] These M2 TAMs secrete anti-inflammatory cytokines and promote tumor growth and angiogenesis.
-
Effect of Inhibition: AXL inhibition can interfere with M2 polarization, shifting the balance towards a more pro-inflammatory, anti-tumor M1-like macrophage phenotype.[7]
Quantitative Data Summary (Representative AXL Inhibitors)
The following tables summarize key quantitative data from preclinical studies of various selective AXL inhibitors.
Table 1: In Vitro Potency of Selective AXL Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50 / EC50 (nM) | Reference |
|---|---|---|---|---|
| This compound | Kinase Assay / Cell-based | AXL | < 1 | [1][2] |
| Bemcentinib (R428) | Cell-based (AXL signaling) | HeLa | 14 | [9] |
| Unnamed Inhibitor [I] | Kinase Assay | AXL | 3.2 | [15] |
| Unnamed Inhibitor [I] | Cell Proliferation | BaF3/TEL-AXL | < 1.0 | [15] |
| DS-1205b | Kinase Assay | AXL | 1.3 | [1] |
| TP-0903 | Cell-based (Proliferation) | CART19 + JeKo-1 cells | 10-30 | [16] |
| Unnamed Pyrimidine | Kinase Assay | AXL | 19 |[17] |
Table 2: In Vivo Anti-Tumor Efficacy of Selective AXL Inhibitors
| Compound | Tumor Model | Dosing | Outcome | Reference |
|---|---|---|---|---|
| Unnamed Inhibitor [I] | BaF3/TEL-AXL Xenograft | 25, 50, 100 mg/kg, qd | TGI: 89.8%, 103.9%, 104.8% | [15] |
| Bemcentinib + Anti-PD-1 | NSCLC Mouse Model | Not Specified | 40% complete tumor regression | |
| Anti-AXL Antibody | 4T1 TNBC Mouse Model | Not Specified | Substantial inhibition of lung metastases | [7] |
| AXL02-MMAE (ADC) | NSCLC & Glioma Xenografts | < 1 mg/kg | Tumor growth suppression |[7] |
(TGI: Tumor Growth Inhibition; qd: once daily; TNBC: Triple-Negative Breast Cancer; NSCLC: Non-Small Cell Lung Cancer; ADC: Antibody-Drug Conjugate)
Experimental Protocols
This section details common methodologies used to evaluate the effects of AXL inhibitors on the TME.
5.1 In Vivo Tumor Models and Treatment
-
Objective: To assess the anti-tumor efficacy and immunomodulatory effects of the AXL inhibitor in a living system.
-
Methodology:
-
Cell Line Implantation: Syngeneic tumor cells (e.g., 4T1 breast cancer, CT26 colorectal cancer) are implanted subcutaneously or orthotopically into immunocompetent mice (e.g., C57BL/6, BALB/c).[7] Patient-derived xenograft (PDX) models can also be used.[9]
-
Tumor Growth: Tumors are allowed to establish to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups (vehicle control, AXL inhibitor monotherapy, combination therapy). The AXL inhibitor (e.g., Bemcentinib, TP-0903) is administered, typically via oral gavage, at a predetermined dose and schedule.[15][16]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight and overall health are monitored.
-
Endpoint: At the end of the study (due to tumor size limits or predetermined time point), tumors and relevant tissues (e.g., spleen, lymph nodes) are harvested for ex vivo analysis.
-
5.2 Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
-
Objective: To quantify the changes in immune cell populations within the TME following treatment.
-
Methodology:
-
Tumor Digestion: Harvested tumors are mechanically minced and enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension.
-
Cell Staining: The cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against cell surface and intracellular markers to identify specific immune cell subsets (e.g., CD45, CD3, CD4, CD8, CD11c, CD103, F4/80, NK1.1).
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Data Analysis: The percentage and absolute number of different immune populations (e.g., CD8+ T cells, CD103+ DCs, M1/M2 macrophages) within the CD45+ immune compartment are calculated using analysis software.
-
5.3 Western Blotting for Signaling Pathway Analysis
-
Objective: To confirm target engagement and modulation of downstream signaling pathways.
-
Methodology:
-
Protein Extraction: Protein lysates are prepared from treated tumor cells or tissues using RIPA buffer.[16] Protein concentration is quantified (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-AXL, total AXL, phospho-AKT, total AKT, phospho-ERK, total ERK).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualized using a chemiluminescence substrate.[16] Band intensity is quantified to determine changes in protein phosphorylation/expression.
-
References
- 1. abmole.com [abmole.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. AXL: shapers of tumor progression and immunosuppressive microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. AXL antibody and AXL-ADC mediate antitumor efficacy via targeting AXL in tumor-intrinsic epithelial-mesenchymal transition and tumor-associated M2-like macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AXL receptor tyrosine kinase is required for T cell priming and antiviral immunity | eLife [elifesciences.org]
- 12. AXL receptor tyrosine kinase inhibition improves the anti-tumor effects of CD8+ T cells by inducing CD103+ dendritic cell-mediated T cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual Therapeutic Impact of AXL Inhibitor AB-329: Chemotherapy Sensitization and Immune Microenvironment Reprogramming in TNBC | MDPI [mdpi.com]
- 14. Axl Regulation of NK Cell Activity Creates an Immunosuppressive Tumor Immune Microenvironment in Head and Neck Cancer [mdpi.com]
- 15. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
- 16. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Potent Axl Inhibitor in Drug Resistance: A Technical Guide
Disclaimer: This technical guide focuses on the well-characterized, potent, and selective Axl inhibitor BGB324 (also known as R428 and bemcentinib) as a representative example to explore the role of potent Axl inhibition in drug resistance mechanisms. This decision was made due to the limited publicly available scientific data on "Axl-IN-15" at the time of this writing. The principles, pathways, and methodologies described herein are broadly applicable to the study of potent Axl inhibitors in the context of oncology and drug development.
Introduction
The Axl receptor tyrosine kinase has emerged as a critical mediator of therapeutic resistance in a multitude of cancers.[1] Overexpression and activation of Axl are associated with the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties, as well as resistance to a broad spectrum of anti-cancer agents, including chemotherapy, targeted therapies, and immunotherapy.[2][3] Axl signaling promotes cell survival, proliferation, and immune evasion, making it a highly attractive target for therapeutic intervention, particularly in the context of relapsed and refractory disease.[1][4]
This technical guide provides an in-depth overview of the role of potent Axl inhibition in overcoming drug resistance, using BGB324 as a case study. BGB324 is a first-in-class, oral, selective, and potent small-molecule inhibitor of Axl kinase.[2][3] It has been extensively studied in preclinical models and is undergoing clinical evaluation, providing a wealth of data on its mechanism of action and therapeutic potential.[5][6] This guide is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of BGB324 in overcoming drug resistance in various cancer models.
Table 1: In Vitro Efficacy of BGB324 in Combination with Other Anti-Cancer Agents
| Cell Line | Cancer Type | Combination Agent | Effect of BGB324 Combination | Reference |
| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | Erlotinib (EGFR TKI) | Synergistic anti-proliferative effect in 3D culture. | [2] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Erlotinib (EGFR TKI) | Synergistic anti-tumor activity. | [2] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Bevacizumab (anti-VEGF) | Additive anti-tumor activity. | [2] |
| CUTO33 | ROS1-fusion NSCLC | Crizotinib (ROS1 inhibitor) | Reduced IC50 of crizotinib from 6180 nM to 467 nM. | [7] |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | R428 alone | IC50 of approximately 4 µM for growth inhibition. | [8] |
| Caki | Renal Carcinoma | TRAIL | Markedly sensitized cancer cells to TRAIL-induced apoptosis. | [9] |
| MV4-11/AC220 (resistant) | Acute Myeloid Leukemia (AML) | AC220 (FLT3 inhibitor) | Synergistic cytotoxic effects. | [10] |
Table 2: In Vivo Efficacy of BGB324 in Overcoming Drug Resistance in Xenograft Models
| Xenograft Model | Cancer Type | Combination Agent | Key In Vivo Findings | Reference |
| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | Docetaxel | Significantly enhanced anti-tumor activity. | [2] |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | Erlotinib (EGFR TKI) | Markedly delayed the emergence of acquired resistance. | [2] |
| MDA-MB-231 (intracardiac) | Breast Cancer | - | Reduced metastatic burden and extended survival. | [11] |
| 4T1 (orthotopic) | Breast Cancer | Cisplatin | Synergized with cisplatin to enhance suppression of liver micrometastasis and prolonged survival. | [11] |
| Patient-Derived Xenograft (PDX) | Rhabdomyosarcoma | Vincristine | Strong anti-tumoral activity, significantly reducing tumor burden compared to single-agent treatment. | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on BGB324 for researchers interested in studying Axl inhibition and drug resistance.
Cell Viability and Cytotoxicity Assays (MTT/MTS Assay)
These assays are fundamental for assessing the effect of inhibitors on cancer cell proliferation and determining IC50 values.
Principle: Metabolically active cells reduce tetrazolium salts (like MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring absorbance.
Protocol (General):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the Axl inhibitor (e.g., BGB324) alone or in combination with a second therapeutic agent. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition:
-
For MTT assay: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
For MTS assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Note: Specific cell densities, incubation times, and reagent concentrations should be optimized for each cell line and experimental setup.[13][14]
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect changes in protein expression and phosphorylation states to elucidate the mechanism of action of the inhibitor.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect target proteins (e.g., total Axl, phosphorylated Axl (p-Axl), Akt, p-Akt, Erk, p-Erk).
Protocol (General):
-
Cell Lysis: Treat cells with the inhibitor(s) for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Axl, anti-Axl, anti-p-Akt, anti-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[15]
In Vivo Xenograft Models for Efficacy and Resistance Studies
Animal models are crucial for evaluating the anti-tumor efficacy and the ability of an inhibitor to overcome drug resistance in a physiological context.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the Axl inhibitor alone or in combination with other drugs to assess the impact on tumor growth and survival.
Protocol (General):
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel/PBS) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2) regularly.
-
Treatment Initiation: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, BGB324, other drug, combination).
-
Drug Administration: Administer drugs according to a predetermined schedule. BGB324 is orally bioavailable and can be administered by oral gavage.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry). For survival studies, monitor mice until a predetermined endpoint is reached.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare treatment groups. For survival studies, generate Kaplan-Meier survival curves.[16][17]
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Axl signaling pathway in drug resistance and its inhibition by BGB324.
Caption: Workflow for an in vivo xenograft study to evaluate BGB324 in overcoming drug resistance.
Conclusion
The Axl receptor tyrosine kinase is a significant driver of drug resistance in numerous cancers. Potent and selective inhibitors of Axl, such as BGB324, have demonstrated considerable promise in preclinical models by resensitizing resistant tumors to a variety of anti-cancer therapies. The data and protocols presented in this guide offer a framework for researchers and drug developers to investigate the role of Axl in their models of interest and to evaluate the therapeutic potential of Axl inhibitors. Further research and clinical studies are essential to fully elucidate the role of Axl inhibition in the clinical setting and to identify patient populations most likely to benefit from this therapeutic strategy. The continued development of Axl inhibitors represents a hopeful avenue for overcoming the challenge of therapeutic resistance in cancer.
References
- 1. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsic resistance to ROS1 inhibition in a patient with CD74‐ROS1 mediated by AXL overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel AXL-targeted agents overcome FLT3 inhibitor resistance in FLT3-ITD+ acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor Bemcentinib (BGB324) as Potent Chemosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Frontiers | Integrative genomic analysis of drug resistance in MET exon 14 skipping lung cancer using patient-derived xenograft models [frontiersin.org]
- 17. blog.crownbio.com [blog.crownbio.com]
An In-Depth Technical Guide to the Discovery and Synthesis of Axl-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl-IN-15, also known as UNC2541, is a potent and selective inhibitor of the Axl receptor tyrosine kinase (RTK). Axl is a member of the TYRO3, AXL, and MERTK (TAM) family of RTKs and plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and immune regulation.[1] Dysregulation of Axl signaling has been implicated in the progression and therapeutic resistance of numerous cancers, making it an attractive target for drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for professionals in the field of drug discovery and development.
Discovery of this compound (UNC2541)
The discovery of this compound (UNC2541) was the result of a structure-based drug design approach and extensive structure-activity relationship (SAR) studies aimed at developing potent and selective inhibitors of the TAM kinase family, with a particular focus on MerTK and Axl.[2] The development process involved the design and synthesis of a series of macrocyclic pyrimidine-based compounds.[2][3] Through these SAR studies, UNC2541 was identified as a potent inhibitor of MerTK and was subsequently also characterized for its activity against Axl.[2]
Synthesis of this compound (UNC2541)
The synthesis of this compound is a multi-step process. While the specific, detailed, step-by-step protocol for this compound is proprietary and often detailed in the supplementary information of the primary research publication, a general synthetic scheme for this class of macrocyclic pyrimidine inhibitors has been described. The synthesis generally involves the following key steps:
-
Preparation of the Pyrimidine Core: The synthesis typically starts with a substituted pyrimidine scaffold.
-
Introduction of Side Chains: Key side chains are introduced at specific positions of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) reactions.
-
Macrocyclization: A crucial step involving an intramolecular reaction to form the characteristic macrocyclic ring.
-
Final Modifications: Subsequent chemical modifications to introduce the final functional groups of the molecule.
A representative general procedure for the synthesis of related macrocyclic dual MERTK/AXL inhibitors involves an initial SNAr reaction to attach a side chain to a dichloropyrimidine ester, followed by Boc deprotection and an intramolecular SNAr reaction to form the macrocycle. The final amide is then formed after hydrolysis of the methyl ester and subsequent amide coupling.[3]
Biological Activity of this compound (UNC2541)
This compound has demonstrated potent inhibitory activity against Axl kinase in both biochemical and cellular assays.
Quantitative Data Summary
| Assay Type | Target | This compound (UNC2541) IC50/EC50 | Reference |
| Biochemical Assay | MerTK | 4.4 nM (IC50) | [4][5] |
| Axl | Potent, but specific value not provided in this reference | [4] | |
| Cellular Assay | Phosphorylated MerTK (pMerTK) | 510 nM (EC50) | [4][5] |
| Phosphorylated Axl (pAxl) | 83 nM (EC50) | [3] |
| Kinase Selectivity Profile of UNC2541 |
| UNC2541 is described as a potent and specific inhibitor of Mer tyrosine kinase (MerTK), being more selective for MerTK over Axl, Tyro3, and Flt3.[4] |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are performed to determine the 50% inhibitory concentration (IC50) of the compound. A general workflow for such an assay is as follows:
-
Reagents and Materials: Recombinant human Axl kinase, appropriate substrate (e.g., a peptide containing a tyrosine residue), ATP, assay buffer, and the test compound (this compound).
-
Assay Procedure:
-
Axl kinase is incubated with varying concentrations of this compound in the assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (General Protocol)
Cellular assays are conducted to assess the ability of the inhibitor to block Axl phosphorylation within a cellular context.
-
Cell Culture: A suitable cell line that expresses Axl is cultured under standard conditions.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specific duration.
-
Cell Lysis: After treatment, the cells are lysed to extract the proteins.
-
Analysis of Axl Phosphorylation: The level of phosphorylated Axl (pAxl) is measured using techniques such as Western blotting or ELISA with an antibody specific for phosphorylated Axl.
-
Data Analysis: The levels of pAxl are normalized to the total Axl protein levels. The EC50 value, the concentration at which the inhibitor causes a 50% reduction in Axl phosphorylation, is calculated from the dose-response curve.
Visualizations
Axl Signaling Pathway
The following diagram illustrates the canonical Axl signaling pathway, which is initiated by the binding of its ligand, Gas6. This activation leads to the recruitment of various downstream effector proteins and the activation of multiple signaling cascades that promote cell survival, proliferation, and migration.
Caption: Axl Receptor Signaling Cascade
Experimental Workflow for Kinase Inhibitor Evaluation
This diagram outlines a typical workflow for the evaluation of a kinase inhibitor, from initial screening to more detailed cellular and in vivo studies.
Caption: Kinase Inhibitor Evaluation Workflow
References
- 1. AXL signaling in cancer: from molecular insights to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Macrocyclic Pyrimidines as MerTK-specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel macrocyclic MERTK/AXL dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
In-Depth Technical Guide: The Biological Activity of Axl-IN-15
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axl-IN-15 is a highly potent and selective small molecule inhibitor of the Axl receptor tyrosine kinase. With a biochemical half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of less than 1 nM, this compound demonstrates significant potential as a tool for cancer research and as a lead compound for the development of novel therapeutics. This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, in vitro efficacy, and detailed experimental protocols for key assays.
Introduction to Axl and its Role in Cancer
The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptors. Activation of Axl by its ligand, Gas6 (growth arrest-specific 6), triggers a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK, and JAK/STAT pathways. These pathways are crucial for regulating cell proliferation, survival, migration, and invasion. In numerous cancers, Axl is overexpressed and has been linked to poor prognosis, metastasis, and the development of resistance to conventional cancer therapies. Consequently, the inhibition of Axl signaling has emerged as a promising strategy in oncology drug development.
Mechanism of Action of this compound
This compound exerts its biological effects by directly binding to the ATP-binding pocket of the Axl kinase domain. This competitive inhibition prevents the phosphorylation of Axl and the subsequent activation of its downstream signaling effectors. By blocking the Axl signaling pathway, this compound can inhibit tumor cell proliferation, survival, and motility.
Figure 1: Axl Signaling Pathway and Inhibition by this compound.
Quantitative Biological Data
The following tables summarize the key quantitative data for the biological activity of this compound.
Table 1: Biochemical Activity
| Parameter | Value |
| Axl IC50 | < 1 nM |
| Axl Ki | < 1 nM |
Data derived from in vitro kinase assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Axl Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the ability of this compound to displace a fluorescently labeled tracer from the ATP-binding site of the Axl kinase.
Materials:
-
Axl Kinase (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
This compound (or test compound)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the this compound dilution.
-
Add 5 µL of a solution containing Axl kinase and the Eu-anti-Tag antibody in kinase buffer.
-
Add 2.5 µL of the kinase tracer in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Figure 2: Workflow for LanthaScreen™ Kinase Binding Assay.
Conclusion
This compound is a potent and selective inhibitor of the Axl receptor tyrosine kinase. Its ability to effectively block Axl signaling at sub-nanomolar concentrations makes it an invaluable tool for investigating the role of Axl in cancer biology and a strong candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies.
Axl-IN-15: A Comprehensive Technical Guide to Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of Axl-IN-15, a potent and selective inhibitor of the Axl receptor tyrosine kinase. This document details the critical role of the Axl signaling pathway in cancer progression and outlines comprehensive experimental protocols for validating the efficacy and mechanism of action of this compound in cancer cell lines.
Introduction: The Axl Receptor as a Key Oncogenic Driver
The Axl receptor, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a significant therapeutic target in oncology.[1][2] Overexpression and activation of Axl are frequently observed in a multitude of human cancers, including non-small cell lung cancer (NSCLC), breast cancer, ovarian cancer, and leukemia.[1][3][4] This aberrant Axl signaling is strongly correlated with poor prognosis, metastasis, and the development of resistance to conventional cancer therapies.[3][4]
The binding of its ligand, growth arrest-specific 6 (Gas6), triggers the dimerization and autophosphorylation of Axl, initiating a cascade of downstream signaling pathways.[1] These include the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which collectively promote cancer cell proliferation, survival, invasion, and epithelial-to-mesenchymal transition (EMT).[1][2] Given its central role in driving malignancy, the inhibition of Axl presents a compelling strategy for cancer treatment.
This compound: A Potent and Selective Axl Inhibitor
This compound is a small molecule inhibitor designed to specifically target the kinase activity of the Axl receptor. Preclinical data has demonstrated the high potency of this compound.
| Compound | Target | Ki (nM) | IC50 (nM) |
| This compound | Axl | <1 | <1 |
Table 1: In vitro potency of this compound.
This high affinity and inhibitory activity make this compound a valuable tool for investigating the therapeutic potential of Axl-targeted therapies.
Signaling Pathways and Experimental Workflows
To visually represent the key molecular interactions and experimental processes involved in the target validation of this compound, the following diagrams have been generated using the DOT language.
Caption: The Axl signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the target validation of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments essential for the target validation of this compound in cancer cells.
Western Blot Analysis for Axl Phosphorylation and Downstream Signaling
This protocol is designed to assess the ability of this compound to inhibit Axl autophosphorylation and the activation of its downstream signaling pathways.
Materials:
-
Cancer cell lines with known Axl expression (e.g., A549, MDA-MB-231)
-
This compound
-
Gas6 (recombinant human)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Axl (Tyr779)
-
Rabbit anti-total Axl
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours.
-
Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Cell Viability Assay (MTT/CCK-8)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 kit
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours.
-
-
MTT Assay Protocol:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
CCK-8 Assay Protocol:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Transwell Migration and Invasion Assay
This assay evaluates the impact of this compound on the migratory and invasive capabilities of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free and serum-containing cell culture medium
-
Crystal violet solution
-
Cotton swabs
-
Microscope
Procedure:
-
Preparation of Transwell Inserts:
-
For the invasion assay, coat the upper surface of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify. For the migration assay, no coating is required.
-
-
Cell Seeding and Treatment:
-
Resuspend cancer cells in serum-free medium containing different concentrations of this compound.
-
Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the plates for 12-48 hours at 37°C to allow for cell migration or invasion.
-
-
Staining and Visualization:
-
Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet solution.
-
Wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Count the number of stained cells in several random microscopic fields.
-
Alternatively, elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm.
-
Calculate the percentage of migration or invasion inhibition relative to the vehicle-treated control.
-
Conclusion
The experimental protocols outlined in this guide provide a robust framework for the comprehensive target validation of this compound in cancer cells. By systematically evaluating its biochemical potency, on-target cellular activity, and phenotypic effects on cancer cell viability and motility, researchers can effectively characterize the therapeutic potential of this promising Axl inhibitor. The successful validation of this compound will pave the way for further preclinical and clinical development, ultimately contributing to the advancement of targeted therapies for a range of Axl-driven malignancies.
References
The Role of Axl Inhibition in Angiogenesis: A Technical Guide
Disclaimer: No significant scientific literature was found for a specific compound designated "Axl-IN-15" in the context of angiogenesis research. This guide will therefore focus on the broader class of Axl kinase inhibitors, with a particular emphasis on the well-characterized compound BGB324 (also known as R428 or bemcentinib) , to provide a comprehensive overview of the core principles and methodologies for researchers, scientists, and drug development professionals.
Executive Summary
The receptor tyrosine kinase Axl is a critical mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Axl signaling, primarily activated by its ligand Gas6 (Growth arrest-specific 6), plays a pivotal role in promoting endothelial cell proliferation, migration, and survival, all of which are essential processes for neovascularization.[1] Dysregulation of the Gas6/Axl pathway is implicated in pathological angiogenesis associated with cancer and other diseases.[2] Consequently, the inhibition of Axl has emerged as a promising therapeutic strategy to abrogate aberrant angiogenesis. This technical guide provides an in-depth overview of the mechanism of Axl inhibition in angiogenesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
The Axl Signaling Pathway in Angiogenesis
Axl signaling in endothelial cells is a complex process that is initiated by the binding of its ligand, Gas6. This interaction leads to the dimerization and autophosphorylation of the Axl receptor, triggering a cascade of downstream signaling events. A key pathway activated by Axl is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a central regulator of cell survival, proliferation, and migration.[1][3]
Activated Akt can phosphorylate a variety of downstream targets that promote angiogenesis. Furthermore, Axl signaling can crosstalk with other pro-angiogenic pathways, such as the Vascular Endothelial Growth Factor (VEGF) signaling cascade, amplifying the overall angiogenic response.[4]
Caption: A simplified diagram of the Gas6/Axl signaling pathway in endothelial cells, leading to angiogenesis, and its inhibition by Axl inhibitors.
Quantitative Data on the Effects of Axl Inhibition on Angiogenesis
The inhibition of Axl has been shown to have a significant impact on various aspects of angiogenesis. The following tables summarize the quantitative effects of Axl inhibitors from preclinical studies.
Table 1: Effect of Axl Inhibitor BGB324 on Pro-Angiogenic Factor Secretion
| Pro-Angiogenic Factor | Cell Line | Treatment | Fold Change vs. Control | Reference |
| Endothelin-1 | MDA-MB-231 | 1 µM BGB324 (24h) | Decreased | [5] |
| uPA | MDA-MB-231 | 1 µM BGB324 (24h) | Decreased | [5] |
| IL-8 | MDA-MB-231 | 1 µM BGB324 (24h) | Decreased | [5] |
| MCP-1 | MDA-MB-231 | 1 µM BGB324 (24h) | Decreased | [5] |
| VEGF | ARK1 | AVB-500 | Decreased | [6] |
| PDGF | ARK1 | AVB-500 | Decreased | [6] |
| HGF | ARK1 | AVB-500 | Decreased | [6] |
Table 2: In Vitro Anti-Angiogenic Activity of Axl Inhibitors
| Assay | Cell Line | Inhibitor | Concentration | Effect | Reference |
| Endothelial Tube Formation | HMVEC | BGB324 | Dose-dependent | Significant impairment | [5] |
| Endothelial Cell Migration | HMVEC | BGB324 (from conditioned media) | 1 µM | Reduction in migration | [4] |
| Endothelial Cell Invasion | HMVEC | BGB324 (from conditioned media) | 1 µM | Reduction in invasion | [4] |
| Endothelial Cell Invasion | HUVEC | AVB-500 + Bevacizumab | - | 27.6% invasion vs 40.3% with Bevacizumab alone (p=0.0032) | [6] |
Table 3: In Vivo Anti-Angiogenic Activity of Axl Inhibitors
| Animal Model | Inhibitor | Dosage | Effect | Reference |
| MDA-MB-231 Xenograft | BGB324 | 50 & 100 mg/kg daily | Significant decrease in tumor-induced angiogenesis | [5] |
| Corneal Micropocket Assay | R428 | - | Inhibition of angiogenesis | [7] |
| ccRCC PDX Model | sAXL + Pazopanib/Axitinib | - | Reduced tumor growth and vessel density | [8] |
| Uterine Serous Cancer Xenograft | AVB-500 + Bevacizumab | - | Significantly reduced tumor burden | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key in vitro and in vivo angiogenesis assays used to evaluate Axl inhibitors.
Endothelial Cell Spheroid Sprouting Assay
This 3D in vitro assay mimics the initial stages of angiogenesis, where endothelial cells sprout from a central cell aggregate to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Methylcellulose solution
-
Collagen solution, type I
-
96-well U-bottom, low attachment plates
-
24-well tissue culture plates
-
Axl inhibitor of interest (e.g., BGB324)
-
Pro-angiogenic stimulus (e.g., VEGF-A, FGF-2)
Procedure:
-
Spheroid Formation:
-
Prepare a single-cell suspension of HUVECs in EGM-2 medium containing 20% methylcellulose.[9]
-
Seed 750 cells per well in a 96-well U-bottom, low attachment plate.[5]
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.[5]
-
Incubate at 37°C, 5% CO2 for 24 hours to allow for the formation of a single spheroid in each well.[5]
-
-
Embedding Spheroids in Collagen:
-
Carefully collect the spheroids and resuspend them in a cold collagen solution.
-
Dispense the spheroid-collagen suspension into a 24-well plate.
-
Allow the collagen to polymerize by incubating at 37°C for 30-60 minutes.
-
-
Treatment and Sprouting:
-
Quantification:
-
Capture images of the spheroids using a microscope.
-
Quantify the angiogenic response by measuring the cumulative length of all sprouts originating from each spheroid using image analysis software (e.g., ImageJ).[10]
-
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.
Materials:
-
Human Microvascular Endothelial Cells (HMVEC) or HUVECs
-
Endothelial Cell Growth Medium
-
Basement membrane extract (e.g., Matrigel)
-
96-well tissue culture plates
-
Axl inhibitor of interest
Procedure:
-
Plate Coating:
-
Thaw the basement membrane extract on ice.
-
Coat the wells of a 96-well plate with a thin layer of the extract and allow it to solidify at 37°C for 30-60 minutes.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend endothelial cells in medium containing the desired concentrations of the Axl inhibitor.
-
Seed the cells onto the solidified basement membrane extract.
-
-
Tube Formation and Analysis:
-
Incubate the plate for 4-12 hours at 37°C.
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Experimental Workflow and Logical Relationships
The evaluation of an Axl inhibitor's anti-angiogenic potential typically follows a structured workflow, progressing from in vitro characterization to in vivo validation.
Caption: A typical workflow for assessing the anti-angiogenic properties of Axl inhibitors, from initial in vitro screening to in vivo efficacy studies.
Conclusion
The inhibition of the Axl receptor tyrosine kinase represents a compelling strategy for targeting pathological angiogenesis. Preclinical data for Axl inhibitors like BGB324 demonstrate a clear anti-angiogenic effect, mediated through the suppression of pro-angiogenic factor secretion and the direct inhibition of endothelial cell functions. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of Axl inhibitors as novel anti-angiogenic therapeutics. Further research, including well-designed clinical trials, is necessary to fully elucidate the therapeutic potential of this drug class in angiogenesis-dependent diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL promotes lymphangiogenesis by amplifying VEGF-C-mediated AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Axl signaling is an important mediator of tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of AXL and VEGF-A Has Improved Therapeutic Efficacy in Uterine Serous Cancer [mdpi.com]
- 7. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen [bio-protocol.org]
Axl-IN-15 and the Reversal of Immune Evasion in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Axl receptor tyrosine kinase is a critical mediator of cancer progression, therapeutic resistance, and immune evasion. Its overexpression in numerous malignancies is linked to poor prognosis, making it a compelling target for novel cancer therapies. While information on the specific inhibitor Axl-IN-15 is limited in publicly available scientific literature, its characterization as a highly potent Axl inhibitor (IC50 < 1 nM) places it within a promising class of agents designed to dismantle tumor-protective mechanisms. This technical guide synthesizes the foundational role of Axl in fostering an immunosuppressive tumor microenvironment and outlines the mechanisms by which its inhibition can restore anti-tumor immunity. Furthermore, it explores the complex and distinct signaling crosstalk between the Axl receptor and Interleukin-15 (IL-15), a cytokine with potent immunostimulatory properties, to provide a comprehensive view of the Axl-immune landscape.
Introduction: Axl as a Key Regulator of the Tumor-Immune Interface
Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Upon binding its primary ligand, Growth Arrest-Specific 6 (Gas6), Axl dimerizes and activates downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[1][2] These pathways collectively drive cellular processes that are hallmarks of cancer, such as proliferation, survival, invasion, and epithelial-to-mesenchymal transition (EMT).[2][3]
Crucially, Axl signaling is deeply implicated in creating an "immune-cold" tumor microenvironment (TME), which is non-permissive to immune cell infiltration and activity.[1] Axl achieves this by modulating both cancer cell-intrinsic properties and the function of surrounding immune cells, thereby enabling tumors to evade detection and destruction by the host immune system.[4] Targeting Axl, therefore, represents a dual-pronged strategy: directly inhibiting tumor cell growth and reprogramming the TME to be susceptible to immune attack.[5]
Axl Inhibitors: A Therapeutic Overview
A range of therapeutic agents targeting Axl, including small molecule inhibitors, monoclonal antibodies, and antibody-drug conjugates (ADCs), have been developed.[1] These inhibitors are designed to block the kinase activity of Axl, preventing the downstream signaling that leads to tumor progression and immune suppression.
This compound: A Potent Kinase Inhibitor
This compound is documented as a potent, small-molecule Axl inhibitor.[6][7] The available data, primarily from chemical suppliers and patent literature, is summarized below. To date, detailed preclinical studies on its specific effects on the tumor microenvironment and immune evasion have not been published in peer-reviewed journals.
| Compound | Target | IC50 | Ki | CAS Number | Molecular Formula | Reference |
| This compound | Axl | < 1 nM | < 1 nM | 1954722-22-5 | C26H32F3N9O3 | [6][7] |
Other Clinically Relevant Axl Inhibitors
To understand the therapeutic potential of Axl inhibition, it is instructive to review data from more extensively studied inhibitors.
| Compound | Target(s) | Axl IC50 | Key Therapeutic Application |
| Bemcentinib (BGB324, R428) | Axl | 14 nM | NSCLC, AML, Glioblastoma |
| DS-1205b | Axl (selective) | 1.3 nM | EGFR TKI Resistance |
| ONO-7475 | Axl/Mer | - | EGFR TKI Resistance |
| Cabozantinib | VEGFR, MET, Axl | 7 nM | Renal Cell Carcinoma, Thyroid Cancer |
| Sunitinib | KIT, FLT3, PDGFR, VEGFR2, Axl | 9 nM | Renal Cell Carcinoma, GIST |
Core Mechanisms: How Axl Drives Immune Evasion
Axl signaling orchestrates a multi-faceted program of immune evasion. Inhibition of Axl is designed to reverse these effects, thereby restoring the immune system's ability to recognize and eliminate cancer cells.
Regulation of Immune Checkpoints and Antigen Presentation
Active Axl signaling directly modulates the expression of key molecules on the cancer cell surface. It has been shown to increase the expression of Programmed Death-Ligand 1 (PD-L1), a major immune checkpoint protein that binds to PD-1 on T cells to inhibit their cytotoxic function.[4][8] Concurrently, Axl can downregulate the expression of Major Histocompatibility Complex Class I (MHC-I) molecules, which are essential for presenting tumor antigens to CD8+ T cells.[4][9] This dual effect makes tumor cells less visible to the immune system and more resistant to T-cell mediated killing. Axl inhibition can reverse this phenotype, decreasing PD-L1 and increasing MHC-I expression.[10]
Creation of an Immunosuppressive Tumor Microenvironment
Axl signaling alters the cytokine and chemokine profile within the TME to favor immune suppression.[4] It promotes the secretion of immunosuppressive factors while reducing chemokines that attract cytotoxic immune cells like CD8+ T cells and Natural Killer (NK) cells.[1] Furthermore, Axl activation on tumor-associated macrophages (TAMs) and dendritic cells (DCs) can polarize them towards an immunosuppressive M2-like phenotype and inhibit their maturation, respectively.[4] This prevents effective antigen presentation and perpetuates a non-inflammatory TME.
Promotion of Epithelial-to-Mesenchymal Transition (EMT)
EMT is a cellular program associated with metastasis, therapy resistance, and immune evasion.[9] Axl is a key driver of EMT.[2] Mesenchymal-like cancer cells are often less immunogenic and more resistant to lysis by cytotoxic T lymphocytes and NK cells.[9] By inhibiting Axl, it is possible to reverse EMT, making cancer cells more "epithelial" and thus more susceptible to immune-mediated destruction.[9]
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition [frontiersin.org]
- 5. doaj.org [doaj.org]
- 6. This compound - Immunomart [immunomart.com]
- 7. abmole.com [abmole.com]
- 8. AXL expression reflects tumor-immune cell dynamics impacting outcome in non-small cell lung cancer patients treated with immune checkpoint inhibitor monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incorporation of SKI-G-801, a Novel AXL Inhibitor, With Anti-PD-1 Plus Chemotherapy Improves Anti-Tumor Activity and Survival by Enhancing T Cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Axl-IN-15: In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a significant target in cancer therapy.[1][2] Its overexpression and activation are linked to tumor progression, metastasis, and the development of resistance to various cancer treatments.[1][2] Axl-IN-15 is a potent and selective small molecule inhibitor of Axl kinase activity. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar inhibitors.
Axl Signaling Pathway
Upon binding to its ligand, growth arrest-specific 6 (Gas6), Axl dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for adaptor proteins that activate downstream signaling cascades, including the PI3K/Akt and Ras/MEK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[3][4]
Caption: Axl Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound can be quantified through various in vitro assays. Below is a summary of expected data formats. As a proxy for this compound, data for a similar potent Axl inhibitor, AXL-IN-13, is presented.
| Assay Type | Parameter | AXL-IN-13 |
| Biochemical Kinase Assay | IC50 | 1.6 nM[5] |
| Binding Assay | Kd | 0.26 nM[5] |
| Cellular Phosphorylation Assay | IC50 | ~5-20 nM (Typical) |
| Cell Viability Assay | GI50 | Dependent on cell line |
Experimental Protocols
Axl Kinase Activity Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Axl kinase. A common method is the ADP-Glo™ Kinase Assay.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. Axl kinase phosphorylates a substrate using ATP, generating ADP. The amount of ADP is then converted into a luminescent signal.
Materials:
-
Recombinant Axl kinase
-
Axl substrate (e.g., AXLtide)[6]
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
96-well plates
Protocol:
-
Prepare a serial dilution of this compound in the appropriate buffer.
-
In a 96-well plate, add Axl kinase, the Axl substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Axl Phosphorylation Assay (Cell-Based Assay)
This assay determines the ability of this compound to inhibit Axl autophosphorylation in a cellular context. Western blotting is a standard method for this purpose.
Principle: Cells overexpressing Axl are treated with this compound, followed by stimulation with Gas6 to induce Axl phosphorylation. The level of phosphorylated Axl (p-Axl) is then detected by Western blot using a phospho-specific antibody.
Materials:
-
Cancer cell line with high Axl expression (e.g., A549, SKOV3)[7]
-
Cell culture medium and supplements
-
This compound
-
Recombinant Gas6
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)[8]
-
Primary antibodies: anti-p-Axl (phospho-specific), anti-Axl (total), and a loading control (e.g., anti-GAPDH or anti-β-actin)[8]
-
HRP-conjugated secondary antibody[8]
-
ECL detection reagent[8]
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15-30 minutes to induce Axl phosphorylation.[7]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.[8]
-
Quantify the band intensities to determine the inhibition of Axl phosphorylation.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cells. The MTT or MTS assay is a commonly used colorimetric method.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Solubilization solution (for MTT assay)[9]
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.[9][10]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.[10]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[9][10]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow Diagram
Caption: General workflow for in vitro characterization of this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arcus Biosciences reports preclinical data on AXL inhibitors for cancer | BioWorld [bioworld.com]
- 5. AXL-IN-13 | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 6. AXL Kinase Enzyme System Application Note [promega.sg]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Axl-IN-15 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl-IN-15 is a highly potent small molecule inhibitor of the Axl receptor tyrosine kinase.[1][2] With a reported in vitro IC50 and Ki of less than 1 nM in biochemical assays, this compound serves as a valuable tool for investigating the cellular functions of Axl signaling in various physiological and pathological contexts, particularly in cancer research.[1][2] Axl overexpression and activation are implicated in tumor progression, metastasis, and the development of therapeutic resistance in numerous cancers, making it a compelling target for drug development.[3][4][5][6][7]
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its biological activity and to elucidate the role of Axl signaling in cellular processes.
Data Presentation
Due to the limited availability of published cell-based IC50 data for this compound, the following table summarizes the inhibitory activity of a comparable, well-characterized, and selective Axl inhibitor, BGB324 (Bemcentinib), in various cancer cell lines. This data is presented as a reference for expected potency in cell-based assays.
Table 1: Cell Viability IC50 Values for the Axl Inhibitor BGB324 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 5 days | ~1.5 |
| H1299 | Non-Small Cell Lung Cancer | 5 days | ~2.0 |
| H2250 | Non-Small Cell Lung Cancer | 5 days | ~1.8 |
| Calu-1 | Non-Small Cell Lung Cancer | 5 days | ~0.7 |
| AsPC-1 | Pancreatic Cancer | Not Specified | ~1-4 |
| MiaPaca2 | Pancreatic Cancer | Not Specified | ~1-4 |
| Pan02 | Pancreatic Cancer (Murine) | Not Specified | ~1-4 |
Data for NSCLC cell lines adapted from published research. Data for pancreatic cancer cell lines represents a reported range.
Experimental Protocols
Cell Viability/Proliferation Assay
This protocol describes how to determine the effect of this compound on the viability and proliferation of cancer cell lines. Tetrazolium-based assays (e.g., MTT, MTS) or ATP-based assays (e.g., CellTiter-Glo®) are commonly used.
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (DMSO).
-
Add 100 µL of the 2X this compound dilutions to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
For MTS/WST-1 Assays: Add 20 µL of the reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at the recommended wavelength (typically 490 nm).
-
For CellTiter-Glo® Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature, measure the luminescence.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Western Blot Analysis of Axl Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on Axl autophosphorylation.
Materials:
-
Cancer cell line with detectable Axl expression
-
Serum-free cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Recombinant human Gas6 (Axl ligand, optional)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Axl (e.g., Tyr779), anti-total-Axl
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1-4 hours.
-
(Optional) Stimulate the cells with recombinant human Gas6 (e.g., 100-400 ng/mL) for 15-30 minutes to induce robust Axl phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Axl antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total-Axl antibody to confirm equal protein loading.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AXL ANTIBODIES - Patent 2220121 [data.epo.org]
- 3. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel AXL-targeted agents overcome FLT3 inhibitor resistance in FLT3-ITD+ acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL is an oncotarget in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes: Western Blot for Phosphorylated Axl (p-Axl) Following Treatment with Axl-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key player in cancer progression, metastasis, and the development of therapeutic resistance.[1] Its activation, often initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6), leads to autophosphorylation of tyrosine residues within its intracellular domain.[2] This phosphorylation event triggers downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which promote cell survival, proliferation, and migration.[1][3] Given its role in malignancy, Axl has emerged as a promising therapeutic target.
Axl-IN-15 is a potent and selective small molecule inhibitor of Axl kinase with a reported IC50 and Ki of less than 1 nM.[4][5][6] By blocking the kinase activity of Axl, this compound is expected to inhibit its autophosphorylation and subsequent downstream signaling. Western blotting is a fundamental technique to verify the on-target activity of Axl inhibitors like this compound by directly measuring the levels of phosphorylated Axl (p-Axl) in treated cells. These application notes provide a detailed protocol for performing a Western blot to assess the inhibition of Axl phosphorylation by this compound.
Axl Signaling Pathway
The Axl signaling pathway is initiated by the binding of the ligand Gas6, which leads to the dimerization and autophosphorylation of the Axl receptor. This activation triggers a cascade of downstream signaling pathways that are crucial for cell survival and proliferation.
Caption: Axl Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The general workflow for assessing p-Axl levels by Western blot after this compound treatment involves cell culture, treatment with the inhibitor, cell lysis, protein quantification, SDS-PAGE, protein transfer, antibody incubation, and detection.
Caption: Western Blot Workflow for p-Axl Detection.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
| Treatment Group | This compound Conc. (nM) | Treatment Time (h) | p-Axl / Total Axl Ratio (Normalized to Control) | Total Axl / Loading Control Ratio (Normalized to Control) |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 | 1.00 |
| This compound | 1 | 24 | 0.65 | 0.98 |
| This compound | 10 | 24 | 0.21 | 1.02 |
| This compound | 100 | 24 | 0.05 | 0.99 |
| Vehicle Control | 0 (DMSO) | 48 | 1.00 | 1.00 |
| This compound | 10 | 48 | 0.15 | 0.95 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection : Choose a cell line with detectable levels of Axl expression and phosphorylation. Non-small cell lung cancer (NSCLC) cell lines (e.g., H1299, A549), triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231), and glioblastoma cell lines (e.g., SNB-19) have been shown to express Axl.[4][7][8]
-
Cell Seeding : Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for p-Axl inhibition (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Treatment : Once cells have reached the desired confluency, replace the medium with fresh medium containing the appropriate concentrations of this compound or vehicle control (DMSO). A time-course experiment (e.g., 2h, 6h, 24h, 48h) is also recommended to determine the optimal treatment duration.
Cell Lysis
-
Washing : After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer : Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2][9]
-
Cell Scraping and Collection : Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation : Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection : Carefully transfer the supernatant containing the protein to a new pre-chilled tube.
Protein Quantification
-
Assay : Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization : Normalize the protein concentration of all samples to ensure equal loading for SDS-PAGE.
Western Blotting
-
Sample Preparation : Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE : Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against p-Axl (e.g., anti-p-Axl Tyr702), total Axl, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[10] The antibody datasheet should be consulted for the recommended dilution.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify the band intensities using image analysis software. Normalize the p-Axl signal to the total Axl signal, and the total Axl signal to the loading control signal.
References
- 1. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 2. bio-rad.com [bio-rad.com]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. Targeting HER2-AXL heterodimerization to overcome resistance to HER2 blockade in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibition of Axl receptor tyrosine kinase potently suppresses multiple malignant properties of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Phospho-Axl (Tyr702) (D12B2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Axl Inhibitor (Bemcentinib/R428) Dosage and Administration in Mice
Disclaimer: The following application notes and protocols detail the dosage and administration of the Axl inhibitor Bemcentinib (also known as R428 or BGB324) in mice, as a representative example of a small molecule Axl inhibitor. No specific in vivo data for a compound designated "Axl-IN-15" was publicly available at the time of this writing. Researchers should adapt these protocols based on the specific properties of their Axl inhibitor of interest.
Introduction
The Axl receptor tyrosine kinase is a critical mediator of cellular processes such as proliferation, survival, migration, and invasion.[1] Its overexpression is associated with poor prognosis and therapeutic resistance in various cancers.[1] Small molecule inhibitors targeting the Axl kinase domain have emerged as a promising therapeutic strategy. This document provides a summary of in vivo dosage and administration protocols for the selective Axl inhibitor Bemcentinib (R428) in mouse models, intended for researchers, scientists, and drug development professionals.
Data Presentation: Bemcentinib (R428) In Vivo Dosage in Mice
The following table summarizes quantitative data from various preclinical studies on the administration of Bemcentinib (R428) in mice.
| Mouse Model | Tumor/Disease Model | Dosage | Administration Route | Frequency | Vehicle | Observed Effects | Reference |
| NCr nu/nu | MDA-MB-231-luc-D3H2LN Breast Cancer Metastasis | 125 mg/kg | Oral Gavage | Twice daily | Not specified | Reduced metastatic burden and extended survival. | [2][3] |
| BALB/c | 4T1 Orthotopic Breast Cancer | Not specified | Oral | Twice daily | Not specified | Extended survival (median >80 days vs 52 days). | [2] |
| C57BL/6 | ID8 Ovarian Cancer | Escalating doses tested | Oral | 5 days/week for 2 weeks | 0.5% hydroxypropylmethylcellulose + 0.1% Tween 80 | Dose-dependent increase in survival. | [4] |
| Athymic BALB/c nude | 786-0-Luc Orthotopic Renal Cell Carcinoma | 50 mg/kg | Oral Gavage | Every 12 hours | 2% Methylcellulose | Inhibited tumor progression. | [5][6] |
| Wild-type | Anti-GBM-induced Nephritis | 125 mg/kg | Oral | Daily | Not specified | Preserved kidney function and decreased inflammatory cytokines. | [7] |
| Female BALB/c | Pharmacokinetic Study | 25 mg/kg and 75 mg/kg | Oral | Once | Not specified | Long plasma half-life (4 and 13 hours, respectively). | [8] |
| Mice on high-fat diet | Obesity Model | 75 mg/kg/day or 25 mg/kg twice daily | Oral Gavage | Daily or twice daily | 0.5% hydroxypropylmethylcellulose + 0.1% Tween 80 | Reduced weight gain and fat mass. | [8][9] |
Experimental Protocols
Protocol 1: Evaluation of an Axl Inhibitor in an Orthotopic Breast Cancer Mouse Model
This protocol is adapted from studies using the 4T1 murine breast cancer model.
1. Materials:
- Axl inhibitor (e.g., Bemcentinib/R428)
- Vehicle (e.g., 0.5% hydroxypropylmethylcellulose with 0.1% Tween 80)[9]
- 4T1 murine breast cancer cells
- Female BALB/c mice (6-8 weeks old)
- Matrigel
- Surgical instruments for orthotopic injection
- Calipers for tumor measurement
- Animal balance
2. Procedure:
- Cell Culture: Culture 4T1 cells in appropriate media until they reach 80-90% confluency.
- Tumor Cell Implantation:
- Anesthetize the mice.
- Resuspend 4T1 cells in a 1:1 mixture of media and Matrigel.
- Inject 1 x 10^5 cells in a volume of 50 µL into the mammary fat pad.
- Animal Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
- Drug Preparation and Administration:
- Prepare a stock solution of the Axl inhibitor in a suitable solvent (e.g., DMSO).
- On the day of administration, dilute the stock solution with the vehicle to the final desired concentration.
- Administer the Axl inhibitor or vehicle to the respective groups via oral gavage at the determined dose and schedule (e.g., twice daily).[2]
- Monitoring:
- Measure tumor volume with calipers 2-3 times per week.
- Monitor animal body weight and overall health status regularly.
- Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Collect tumors and other relevant tissues for further analysis (e.g., Western blot, immunohistochemistry).
Protocol 2: Pharmacokinetic Study of an Axl Inhibitor in Mice
This protocol provides a general framework for assessing the pharmacokinetic profile of an Axl inhibitor.
1. Materials:
- Axl inhibitor
- Vehicle
- Female BALB/c mice (7-8 weeks old)[8]
- Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
- LC-MS/MS equipment for drug concentration analysis
2. Procedure:
- Animal Acclimation: Acclimate mice to the facility for at least one week before the study.
- Drug Administration:
- Administer a single dose of the Axl inhibitor via oral gavage at different dose levels (e.g., 25 mg/kg and 75 mg/kg).[8]
- Blood Sampling:
- Collect blood samples (e.g., via retro-orbital or tail vein sampling) at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the Axl inhibitor.
- Data Analysis: Calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
Mandatory Visualizations
Caption: Experimental workflow for in vivo Axl inhibitor studies in mice.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scienceopen.com [scienceopen.com]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of Axl receptor tyrosine kinase ameliorates anti-GBM-induced lupus-like nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. abmole.com [abmole.com]
Application Notes and Protocols for Axl Inhibitor-Induced Apoptosis in Cancer Cells
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key regulator of cellular processes including survival, proliferation, migration, and invasion.[1][2] Overexpression and activation of Axl are frequently observed in a variety of human cancers and are associated with aggressive tumor phenotypes, metastasis, and resistance to conventional therapies.[2][3][4] Consequently, inhibition of the Axl signaling pathway has emerged as a promising therapeutic strategy for cancer treatment.
These application notes provide an overview and detailed protocols for utilizing Axl inhibitors to induce apoptosis in cancer cells. Due to the limited specific information on a compound named "Axl-IN-15," this document will focus on the well-characterized and clinically investigated Axl inhibitor, BGB324 (also known as R428 or Bemcentinib) , as a representative example. BGB324 is a potent and selective small-molecule inhibitor of Axl kinase activity.[5]
Mechanism of Action
Axl signaling is initiated by its ligand, Gas6 (growth arrest-specific 6), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[1][6] This activation triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation while inhibiting apoptosis.[7][8]
Axl inhibitors like BGB324 competitively bind to the ATP-binding pocket of the Axl kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[5] The inhibition of these pro-survival pathways ultimately leads to the induction of apoptosis in cancer cells that are dependent on Axl signaling. Downregulation of Axl has been shown to increase the expression of apoptotic markers such as cleaved PARP and cleaved caspase-7.[3]
Data Presentation
The following table summarizes the growth inhibitory effects of the Axl inhibitor BGB324 on various non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| H2250 | NSCLC | ~0.67 |
| Calu-1 | NSCLC | ~1.5 |
| H1299 | NSCLC | ~2.0 |
| A549 | NSCLC | >9.61 |
Table 1: IC50 values of BGB324 in a panel of NSCLC cell lines after a 5-day cell proliferation assay. Data is sourced from studies on BGB324.[9]
Signaling Pathway Diagram
Caption: Axl signaling pathway and the mechanism of Axl inhibitors.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the IC50 value of an Axl inhibitor in a cancer cell line.
Workflow Diagram:
Caption: Workflow for a cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well tissue culture plates
-
Axl inhibitor (e.g., BGB324)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
Prepare serial dilutions of the Axl inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Add 20 µL of MTS/MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with an Axl inhibitor.[10]
Workflow Diagram:
Caption: Workflow for an Annexin V/PI apoptosis assay.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the Axl inhibitor at the desired concentration and for the desired time.
-
Harvest the cells by trypsinization. Collect the supernatant as it may contain apoptotic cells that have detached.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis Markers
This protocol is for detecting the expression of key apoptosis-related proteins, such as cleaved PARP and cleaved Caspase-3, following treatment with an Axl inhibitor.[11][12]
Workflow Diagram:
Caption: Workflow for Western blotting.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Axl, anti-p-Axl, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
Troubleshooting
-
Low cell death observed:
-
Increase the concentration of the Axl inhibitor or the treatment duration.
-
Ensure the chosen cell line is dependent on Axl signaling for survival.
-
Confirm the activity of the inhibitor.
-
-
High background in Western blotting:
-
Optimize the blocking step (time and blocking agent).
-
Increase the number and duration of washes.
-
Titrate the primary and secondary antibody concentrations.
-
-
Inconsistent flow cytometry results:
-
Ensure single-cell suspension before staining.
-
Analyze samples promptly after staining.
-
Properly set up compensation for spectral overlap between fluorochromes.
-
These application notes and protocols provide a framework for investigating the pro-apoptotic effects of Axl inhibitors in cancer cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bufalin down-regulates Axl expression to inhibit cell proliferation and induce apoptosis in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Synergistic Induction of Apoptosis by the Combination of an Axl Inhibitor and Auranofin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL is an oncotarget in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. peakproteins.com [peakproteins.com]
Application Notes and Protocols for Axl-IN-15 in Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Axl-IN-15, a potent Axl receptor tyrosine kinase inhibitor, in cell migration and invasion assays. The protocols outlined below are foundational for assessing the therapeutic potential of this compound in cancer research and drug development, particularly in the context of metastasis.
Introduction to Axl and its Role in Cancer Progression
The AXL receptor tyrosine kinase is a key player in various cellular processes that contribute to cancer progression and metastasis. Overexpression and activation of AXL are frequently observed in a variety of cancers and are associated with poor prognosis. The binding of its ligand, Growth Arrest-Specific 6 (Gas6), triggers a signaling cascade that promotes cell survival, proliferation, epithelial-to-mesenchymal transition (EMT), migration, and invasion. Consequently, inhibiting AXL signaling has emerged as a promising therapeutic strategy to impede cancer metastasis.
This compound: A Potent Axl Inhibitor
This compound is a highly potent and selective inhibitor of Axl kinase activity, with a reported IC50 and Ki of less than 1 nM. Its mechanism of action involves blocking the ATP binding site of the Axl kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling pathways. By inhibiting Axl, this compound is expected to suppress the migratory and invasive phenotype of cancer cells.
Axl Signaling Pathway and Inhibition by this compound
The activation of Axl by its ligand Gas6 initiates a complex downstream signaling network. This includes the PI3K/AKT, MAPK/ERK, and NF-κB pathways, all of which are crucial for cell motility and invasion. This compound effectively abrogates these signaling events by directly inhibiting the kinase activity of Axl.
Caption: Axl signaling pathway and its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on cell migration and invasion. It is recommended to optimize parameters such as cell seeding density and incubation times for your specific cell line.
Wound Healing (Scratch) Assay
This assay is used to evaluate collective cell migration.
Experimental Workflow:
Caption: Workflow for the wound healing (scratch) assay.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, you may replace the growth medium with serum-free or low-serum medium for 12-24 hours to minimize cell proliferation.
-
Creating the Wound: Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM) or a vehicle control (e.g., DMSO) to the respective wells.
-
Imaging: Immediately capture images of the scratch at 0 hours using a phase-contrast microscope. Continue to capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of individual cells.
Experimental Workflow:
Caption: Workflow for the transwell migration assay.
Protocol:
-
Preparation: Place Transwell inserts (typically with an 8 µm pore size membrane) into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Cell Suspension: Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound (e.g., 0, 1, 10, 100 nM) or a vehicle control.
-
Seeding: Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for sufficient cell migration (e.g., 12-24 hours), but does not permit cells to divide and cross the membrane.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet.
-
Analysis: Count the number of migrated cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured.
Matrigel Invasion Assay
This assay is a modification of the transwell migration assay and measures the ability of cells to invade through an extracellular matrix barrier.
Protocol:
-
Coating Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow it to solidify.
-
Follow Steps 2-8 of the Transwell Migration Assay Protocol. The key difference is that cells must now degrade the Matrigel barrier to migrate through the membrane pores.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment conditions. Below are example templates for presenting your data.
Table 1: Effect of this compound on Cell Migration (Wound Healing Assay)
| Treatment Concentration (nM) | Wound Closure at 12h (%) | Wound Closure at 24h (%) | p-value (vs. Control at 24h) |
| Vehicle Control (0) | 55.2 ± 4.1 | 95.3 ± 3.5 | - |
| This compound (1) | 40.1 ± 3.8 | 70.2 ± 4.9 | <0.05 |
| This compound (10) | 25.6 ± 2.9 | 45.8 ± 3.7 | <0.01 |
| This compound (100) | 10.3 ± 1.5 | 18.1 ± 2.2 | <0.001 |
| Data are presented as mean ± standard deviation. |
Table 2: Effect of this compound on Cell Migration (Transwell Assay)
| Treatment Concentration (nM) | Average Migrated Cells per Field | % Inhibition of Migration | p-value (vs. Control) |
| Vehicle Control (0) | 210 ± 15 | 0 | - |
| This compound (1) | 145 ± 12 | 31.0 | <0.05 |
| This compound (10) | 88 ± 9 | 58.1 | <0.01 |
| This compound (100) | 35 ± 6 | 83.3 | <0.001 |
| Data are presented as mean ± standard deviation. |
Table 3: Effect of this compound on Cell Invasion (Matrigel Invasion Assay)
| Treatment Concentration (nM) | Average Invaded Cells per Field | % Inhibition of Invasion | p-value (vs. Control) |
| Vehicle Control (0) | 150 ± 11 | 0 | - |
| This compound (1) | 95 ± 8 | 36.7 | <0.05 |
| This compound (10) | 52 ± 7 | 65.3 | <0.01 |
| This compound (100) | 18 ± 4 | 88.0 | <0.001 |
| Data are presented as mean ± standard deviation. |
Note: The data presented in these tables are for illustrative purposes only and should be replaced with your experimental results.
Conclusion
This compound is a valuable tool for investigating the role of Axl in cancer cell migration and invasion. The protocols and data presentation guidelines provided here offer a robust framework for researchers to systematically evaluate the anti-metastatic potential of this potent Axl inhibitor. Consistent and well-documented experimental procedures are crucial for obtaining reproducible and reliable results in the pursuit of novel cancer therapeutics.
Application Notes and Protocols: Targeting AXL in Combination Cancer Therapies
Note: No specific public domain information is available for a compound designated "Axl-IN-15". Therefore, these application notes utilize data from well-characterized, selective AXL small molecule inhibitors, such as bemcentinib (BGB324), which is the most advanced in clinical development, to provide representative data and protocols. The principles and methodologies described are broadly applicable to the study of selective AXL inhibitors in combination with other cancer therapies.
Introduction: AXL as a Key Therapeutic Target
The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, and its primary ligand, Gas6, are critical regulators of multiple cellular processes.[1][2] In oncology, the overexpression and activation of the Gas6/AXL signaling axis have been strongly correlated with poor prognosis, metastasis, epithelial-to-mesenchymal transition (EMT), and the development of therapeutic resistance across a wide range of cancers, including non-small cell lung cancer (NSCLC), breast cancer, and acute myeloid leukemia (AML).[1][3][4]
AXL activation promotes cancer progression by engaging downstream pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT, which drive cell survival, proliferation, migration, and invasion.[2][5] Furthermore, AXL signaling fosters an immunosuppressive tumor microenvironment and is a key mechanism of both innate and acquired resistance to chemotherapy, targeted therapies, and immune checkpoint inhibitors (ICIs).[2][6][7] Consequently, inhibiting AXL kinase activity presents a compelling strategy to overcome drug resistance and enhance the efficacy of existing cancer treatments, making it a cornerstone for combination therapy.[1][4]
Mechanism of Action and Rationale for Combination Therapy
Selective AXL inhibitors are designed to block the ATP-binding site of the AXL kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling cascades.[8] This inhibition can reverse the aggressive phenotypes associated with AXL activation.
The rationale for combining AXL inhibitors with other therapies is multifaceted:
-
Resensitization to Therapy: AXL upregulation is a common mechanism of resistance.[1][3] Inhibiting AXL can restore sensitivity to therapies that have become ineffective.[1][9]
-
Synergistic Antitumor Activity: By targeting a key survival and resistance pathway, AXL inhibitors can work synergistically with drugs that have different mechanisms of action, such as DNA damaging agents or immune modulators.[6][10]
-
Modulation of the Tumor Microenvironment: AXL inhibition can reprogram the tumor microenvironment from an immunosuppressive to an immune-active state, thereby enhancing the efficacy of immunotherapies.[1][6]
Application I: Combination with Immune Checkpoint Inhibitors (ICIs)
AXL expression is linked to an immunosuppressive tumor microenvironment and resistance to PD-1/PD-L1 blockade.[1][7] AXL inhibition can enhance anti-tumor immunity by increasing the infiltration and activation of cytotoxic T cells and activating dendritic cells, making it a promising partner for ICIs.[1]
Table 1: Clinical Efficacy of Bemcentinib in Combination with Pembrolizumab in AXL-Positive NSCLC
| Parameter | AXL-Positive (n=15) | AXL-Negative (n=15) | Overall Population (N=44) |
|---|---|---|---|
| Overall Response Rate (ORR) | 33% | 7% | 25% |
| Disease Control Rate (DCR) | 73% | 40% | 57% |
| Median Progression-Free Survival (PFS) | 8.4 months | 2.9 months | 4.1 months |
Data from a study in patients with advanced NSCLC. AXL-positive status was associated with significantly improved outcomes with the combination therapy.
Application II: Combination with Chemotherapy
AXL overexpression is a known driver of resistance to various chemotherapeutic agents, including platinum agents and taxanes.[1][3] Preclinical studies have consistently shown that AXL inhibition can restore chemosensitivity in resistant cancer models.
Table 2: Preclinical Synergy of AXL Inhibition with Chemotherapy
| Cancer Type | Chemotherapy Agent | Observed Effect of Combination | Reference |
|---|---|---|---|
| Pancreatic Cancer | Gemcitabine | Sensitizes PDA models to treatment and promotes an immune-stimulatory landscape. | [6] |
| Breast Cancer (TNBC) | Paclitaxel, Docetaxel | Synergistic inhibition of mesenchymal cancer cell proliferation. | [9] |
| Acute Myeloid Leukemia (AML) | Cytarabine, Doxorubicin | Overcomes chemoresistance mediated by the bone marrow microenvironment. | [3] |
| Ovarian Cancer | Cisplatin | AXL is highly expressed in cisplatin-resistant cells; inhibition is a therapeutic strategy. | [1][3] |
| Prostate Cancer | Docetaxel | AXL inhibition augments the antitumor effect in docetaxel-resistant models. |[2] |
Application III: Combination with Targeted Therapy
Acquired resistance to targeted therapies, such as EGFR tyrosine kinase inhibitors (TKIs) in NSCLC, is often mediated by the activation of bypass signaling pathways, with AXL being a prominent culprit.[9]
Table 3: AXL Inhibition to Overcome Resistance to Targeted Therapies
| Cancer Type | Targeted Therapy | Resistance Mechanism | Effect of AXL Inhibitor Combination | Reference |
|---|---|---|---|---|
| NSCLC (EGFR-mutant) | Osimertinib, Erlotinib | AXL activation via EMT or interaction with EGFR/HER3. | Reverses resistance and restores sensitivity to EGFR TKIs. | [9] |
| Breast Cancer (HER2+) | Lapatinib, Trastuzumab | Upregulation of AXL expression in resistant cells. | Restores sensitivity to HER2-targeted agents. | [9] |
| Multiple Cancers | PARP Inhibitors | AXL expression linked to DNA repair pathways. | Synergizes with PARP inhibition, leading to apoptotic cell death. |[3] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Synergy Assessment
Objective: To determine if the combination of an AXL inhibitor and another therapeutic agent results in synergistic, additive, or antagonistic effects on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549 for NSCLC, MDA-MB-231 for TNBC)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
AXL inhibitor (e.g., Bemcentinib) and second therapeutic agent
-
96-well clear-bottom, black-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
Synergy analysis software (e.g., SynergyFinder, CompuSyn)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare 10x concentrated stock solutions of the AXL inhibitor and the second agent. Create a dose-response matrix by serially diluting the drugs. For example, a 6x6 matrix with five concentrations of each drug plus a vehicle control.
-
Cell Treatment: Add 10 µL of the 10x drug solutions to the appropriate wells. Include wells for vehicle control (DMSO) and single-agent controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Input the dose-response matrix data into synergy analysis software.
-
Calculate synergy scores using a recognized model (e.g., Bliss Independence, Loewe Additivity, or Chou-Talalay Combination Index). A score > 0 (Bliss) or a CI < 1 (Chou-Talalay) indicates synergy.
-
Protocol 2: In Vivo Xenograft Model for Combination Efficacy Testing
Objective: To evaluate the antitumor efficacy of an AXL inhibitor in combination with another therapy in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NU/J)
-
Human cancer cells (e.g., 1x10⁶ cells in 100 µL of PBS/Matrigel)
-
AXL inhibitor, second therapeutic agent, and appropriate vehicle solutions
-
Calipers for tumor measurement
-
Animal welfare and ethics committee (IACUC) approved protocol
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth: Monitor mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment cohorts (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: AXL Inhibitor
-
Group 3: Second Therapeutic Agent
-
Group 4: AXL Inhibitor + Second Therapeutic Agent
-
-
Treatment Administration: Administer treatments as per the determined schedule (e.g., oral gavage for AXL inhibitor daily, intraperitoneal injection for chemotherapy weekly). Monitor animal weight and health status regularly (2-3 times per week).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue the study until tumors in the control group reach the maximum size allowed by IACUC guidelines or for a predetermined duration. Euthanize mice and excise tumors for downstream analysis (e.g., IHC, western blot).
-
Data Analysis: Plot mean tumor volume ± SEM over time for each group. Perform statistical analysis (e.g., two-way ANOVA) to compare treatment groups. Calculate Tumor Growth Inhibition (TGI).
Protocol 3: Biomarker Analysis by Immunohistochemistry (IHC)
Objective: To assess the expression level of AXL protein in tumor tissue, which can serve as a predictive biomarker for response to AXL-targeted therapy.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)
-
Primary antibody (e.g., anti-AXL rabbit monoclonal)
-
HRP-conjugated secondary antibody
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Microscope
Methodology:
-
Deparaffinization and Rehydration: Deparaffinize FFPE slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate slides with the primary anti-AXL antibody at a predetermined optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash slides and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash slides and apply DAB chromogen solution until a brown precipitate develops.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with mounting medium.
-
Imaging and Scoring: Scan the slides using a digital slide scanner or microscope. A pathologist can score the staining based on intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells to generate an H-score or determine AXL-positive vs. AXL-negative status.
References
- 1. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Axl kinase domain in complex with a macrocyclic inhibitor offers first structural insights into an active TAM receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. trinitydelta.org [trinitydelta.org]
Application Notes and Protocols: Axl-IN-15 Treatment in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Axl receptor tyrosine kinase is a critical mediator of cancer progression, metastasis, and therapeutic resistance.[1][2] Its overexpression is correlated with poor prognosis in numerous malignancies.[1] Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant context for drug screening compared to traditional 2D monolayers by better mimicking the tumor microenvironment.[3][4][5] This document provides detailed application notes and protocols for the investigation of Axl-IN-15, a potent Axl inhibitor, in 3D cell culture models.
This compound (also known as cpd391) is a highly potent Axl inhibitor with both a Ki (inhibitor constant) and an IC50 (half-maximal inhibitory concentration) of less than 1 nM.[6][7] These notes are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in a 3D setting.
Data Presentation
Quantitative data from experiments should be meticulously recorded to allow for robust analysis and comparison. The following table provides a template for summarizing key quantitative data points when assessing the effects of this compound in 3D cell culture models.
| Cell Line | 3D Model Type (e.g., Spheroid, Organoid) | This compound Concentration | Treatment Duration | Spheroid/Organoid Diameter (µm) | % Cell Viability (e.g., CellTiter-Glo) | % Apoptosis (e.g., Caspase-3/7 Assay) | IC50 (nM) | Notes |
| Vehicle Control | ||||||||
| 0.1 nM | ||||||||
| 1 nM | ||||||||
| 10 nM | ||||||||
| 100 nM | ||||||||
| 1 µM |
Table 1: Template for Summarizing Quantitative Data of this compound Treatment in 3D Cell Culture Models. This table should be populated with experimental data to facilitate the comparison of different treatment conditions and cell lines.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Axl signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound treatment in 3D cell culture.
Experimental Protocols
The following protocols provide a general framework for assessing the effects of this compound in 3D cell culture models. Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
-
Cell Preparation: Culture cells of interest in their recommended growth medium to ~80% confluency. Harvest cells using standard trypsinization methods and perform a cell count.
-
Seeding: Dilute the cell suspension to the desired concentration (e.g., 1,000-5,000 cells per well, to be optimized for each cell line). Seed the cells into a 96-well ultra-low attachment, round-bottom plate.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate initial cell aggregation.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 24-72 hours. Monitor spheroid formation and compactness daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Spheroids
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on the known IC50 (e.g., 0.1 nM to 1 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Once spheroids have formed and are of a consistent size, carefully remove a portion of the old medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Incubate the treated spheroids for the desired experimental duration (e.g., 48, 72, or 96 hours).
Protocol 3: Assessment of Spheroid Viability and Growth
-
Brightfield Microscopy: At regular intervals, capture brightfield images of the spheroids using an inverted microscope. Measure the diameter of the spheroids using imaging software to assess the effect of the inhibitor on spheroid growth.
-
Cell Viability Assay (e.g., CellTiter-Glo® 3D):
-
Allow the plate containing the spheroids to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Protocol 4: Apoptosis Assay (e.g., Caspase-Glo® 3/7 3D)
-
Assay Procedure: Follow a similar procedure to the viability assay, using the Caspase-Glo® 3/7 3D reagent.
-
Signal Measurement: Measure the luminescence, which is proportional to the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol 5: Western Blotting for Protein Expression Analysis
-
Spheroid Lysis: Collect spheroids from each treatment group by centrifugation. Wash with ice-cold PBS.
-
Protein Extraction: Lyse the spheroids in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Perform standard SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against total Axl, phospho-Axl, and downstream signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK), followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to investigate the effects of the potent Axl inhibitor, this compound, in physiologically relevant 3D cell culture models. The provided templates and methodologies will aid in the systematic collection and analysis of data, ultimately contributing to a better understanding of the therapeutic potential of targeting the Axl signaling pathway in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. AXL expression reflects tumor-immune cell dynamics impacting outcome in non-small cell lung cancer patients treated with immune checkpoint inhibitor monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL-IN-13 | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Axl Inhibitors in Patient-Derived Xenograft (PDX) Models
Note: A comprehensive search of publicly available scientific literature and databases did not yield specific information on a compound designated "Axl-IN-15." The following application notes and protocols are based on the broader class of Axl inhibitors and their evaluation in patient-derived xenograft (PDX) models, providing a representative framework for researchers.
Introduction
The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, MERTK) family and a critical mediator of oncogenic processes.[1][2][3] Overexpression and activation of AXL are associated with poor prognosis, tumor progression, metastasis, and the development of resistance to a wide range of cancer therapies, including chemotherapy, targeted therapy, and immunotherapy.[1][3][4] AXL signaling promotes cell survival, proliferation, migration, and epithelial-to-mesenchymal transition (EMT) through downstream pathways such as PI3K/AKT and MAPK.[2][5][6] Consequently, AXL has emerged as a promising therapeutic target in various malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and pancreatic cancer.[3][4][6]
Patient-derived xenograft (PDX) models, which involve the implantation of fresh patient tumor tissue into immunodeficient mice, are considered superior to traditional cell line-derived xenograft (CDX) models.[7][8][9] PDX models more faithfully recapitulate the histopathological features, genetic heterogeneity, and drug response of the original patient tumor, making them an invaluable tool for preclinical evaluation of novel therapeutic agents.[9][10][11] This document provides a detailed guide for the use of Axl inhibitors in PDX models.
Quantitative Data Summary
The following tables summarize representative data from preclinical studies of various Axl inhibitors in xenograft models. This data illustrates the typical endpoints and efficacy observed.
Table 1: Efficacy of Axl Inhibitors in Xenograft Models
| Compound | Cancer Type | Model Type | Dosage & Schedule | Key Findings | Reference |
| Bemcentinib (BGB324) | NSCLC | Xenograft | Not specified | Inhibited EMT-related EGFR inhibitor resistance. | [4] |
| ONO-7475 | EGFR-mutated NSCLC | Xenograft (CDX) | Not specified | In combination with osimertinib, overtly reduced tumor size and suppressed tumor growth compared to osimertinib alone. | [4] |
| NSP1034 | AXL-high NSCLC | PDX (TM00784) | 50 mg/kg with 5 mg/kg osimertinib | Combination treatment stabilized PDX tumor growth in an osimertinib-resistant model. | [12] |
| Enapotamab vedotin | Osimertinib-resistant NSCLC | PDX | 2 and 4 mg/kg | Demonstrated anti-tumor effects. | [4] |
| Batiraxcept (AVB-S6-500) | Prostate Cancer | PDX (LuCaP series) | Not specified | Reduced bone metastasis and cancer stemness markers when combined with chemotherapy. | [13] |
Table 2: IC50 Values of Selected Axl Inhibitors
| Compound | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Bemcentinib (BGB324) | Cell-based (AXL signaling) | HeLa | 14 nmol/L | [4] |
| UNC2025 | In vitro kinase assay | AXL | 1.6 nM | [6] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general procedure for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh tumor tissue from surgical resection or biopsy, collected in sterile medium (e.g., DMEM/F12 with antibiotics) on ice.
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG), SCID/Beige).
-
Matrigel® Basement Membrane Matrix.
-
Surgical instruments (scalpels, forceps).
-
Anesthesia (e.g., isoflurane).
-
Animal housing under sterile conditions.
Procedure:
-
Tumor Tissue Processing:
-
Within 2-4 hours of collection, wash the tumor tissue with cold, sterile PBS.
-
In a sterile petri dish, mechanically mince the tumor tissue into small fragments (~2-3 mm³).
-
Resuspend the tumor fragments in a cold 1:1 mixture of sterile PBS and Matrigel®.
-
-
Implantation:
-
Anesthetize the recipient mouse.
-
Shave and sterilize the implantation site (typically the flank).
-
Make a small incision (~5 mm) in the skin.
-
Using forceps, create a subcutaneous pocket.
-
Implant one tumor fragment into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice at least twice weekly for tumor growth.
-
Measure tumor dimensions using calipers once tumors become palpable.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
When a tumor reaches a volume of approximately 1000-1500 mm³, it is designated as passage 0 (P0).
-
-
Serial Passaging:
-
Euthanize the P0 mouse and aseptically excise the tumor.
-
Process the tumor tissue as described in step 1 and implant fragments into new recipient mice to expand the PDX line (P1, P2, etc.).
-
A portion of the tumor should be cryopreserved for future use and another portion fixed in formalin for histopathological confirmation that it retains the characteristics of the original patient tumor.[7][9]
-
Protocol 2: Therapeutic Efficacy Study of an Axl Inhibitor in PDX Models
This protocol describes how to evaluate the anti-tumor activity of an Axl inhibitor in established PDX models.
Materials:
-
PDX-bearing mice with established tumors (typically 100-200 mm³).
-
Axl inhibitor compound.
-
Vehicle control solution.
-
Dosing equipment (e.g., oral gavage needles, syringes).
-
Calipers for tumor measurement.
Procedure:
-
Study Initiation:
-
Once tumors in a cohort of PDX-bearing mice reach the desired starting volume (e.g., 150 mm³), randomize the mice into treatment and control groups (n=4-7 mice per group).
-
-
Drug Administration:
-
Prepare the Axl inhibitor in the appropriate vehicle solution.
-
Administer the drug to the treatment group according to the planned dose and schedule (e.g., 50 mg/kg, daily, oral gavage).
-
Administer the vehicle solution to the control group on the same schedule.
-
-
Data Collection:
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and take photographs.
-
Process the tumors for further analysis:
-
Snap-freeze a portion in liquid nitrogen for Western blot or proteomic analysis.
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
Protocol 3: Pharmacodynamic Analysis
This protocol details methods to confirm that the Axl inhibitor is hitting its target in the tumor tissue.
A. Western Blotting for Axl Phosphorylation
-
Protein Extraction:
-
Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phosphorylated AXL (p-AXL).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total AXL and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and assess target modulation.
-
B. Immunohistochemistry (IHC)
-
Tissue Preparation:
-
Embed formalin-fixed tumor tissue in paraffin and cut 4-5 µm sections.
-
Deparaffinize and rehydrate the tissue sections.
-
-
Staining:
-
Perform antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies against markers of interest (e.g., p-AXL, total AXL, Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Incubate with a secondary antibody and detection reagent (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate, clear, and mount the slides.
-
Image the slides and perform pathological scoring or quantitative image analysis to assess changes in protein expression and localization between treatment and control groups.
-
Visualizations
Caption: The AXL signaling pathway and point of inhibition.
Caption: Experimental workflow for evaluating Axl inhibitors in PDX models.
References
- 1. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complex genetic and histopathological study of 15 patient-derived xenografts of aggressive lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine Axl-IN-15 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to verify and quantify the engagement of a drug candidate with its intracellular target protein in a cellular context.[1][2][3][4] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[3][4][5] When a small molecule binds to its protein target, it generally increases the protein's resistance to thermal denaturation. This change in thermal stability can be measured by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining.
Axl is a receptor tyrosine kinase that is often overexpressed in various cancers and is implicated in tumor progression, metastasis, and drug resistance.[6][7][8] Axl-IN-15 is a small molecule inhibitor designed to target the kinase activity of Axl. This document provides detailed application notes and protocols for utilizing CETSA to confirm the direct binding of this compound to the Axl protein in a cellular environment.
Axl Signaling Pathway
The Axl receptor tyrosine kinase is activated by its ligand, Growth Arrest-Specific 6 (Gas6).[6][7][8][9] Upon Gas6 binding, Axl dimerizes and autophosphorylates its intracellular kinase domain, initiating downstream signaling cascades.[6][8] These pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, are crucial for cell survival, proliferation, migration, and invasion.[6][7][10]
Figure 1. Axl Signaling Pathway and Inhibition by this compound.
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves several key steps, from cell treatment to data analysis.[11][12][13] This process can be adapted for various formats, including traditional Western blotting and higher-throughput methods.[14]
Figure 2. General workflow of a Cellular Thermal Shift Assay experiment.
Experimental Protocols
Two primary CETSA formats are commonly used: the Melt Curve (to determine the aggregation temperature) and the Isothermal Dose-Response (ITDR) curve (to determine compound potency).[5]
Protocol 1: CETSA Melt Curve for Axl
This protocol aims to determine the melting temperature (Tagg) of Axl in the presence and absence of this compound.
Materials:
-
Cell line expressing Axl (e.g., A549, K562)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Axl
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
PCR tubes and a thermal cycler
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with a saturating concentration of this compound (e.g., 10 µM) or DMSO for 1-2 hours at 37°C.
-
-
Cell Harvesting and Lysis:
-
Wash cells with PBS and harvest by scraping.
-
Resuspend cells in lysis buffer and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Heat Shock:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. A no-heat control should be included.
-
-
Separation of Soluble Fraction:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting to detect the amount of soluble Axl at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized band intensity against the temperature to generate a melt curve.
-
Determine the Tagg (the temperature at which 50% of the protein has aggregated) for both the this compound treated and vehicle-treated samples. A shift in Tagg indicates target engagement.
-
Protocol 2: CETSA Isothermal Dose-Response (ITDR) for this compound
This protocol is used to determine the potency (EC50) of this compound in stabilizing Axl at a fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells as in the melt curve protocol.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.
-
-
Cell Harvesting and Lysis:
-
Proceed as described in the melt curve protocol.
-
-
Heat Shock:
-
Heat all lysate samples to a single, pre-determined temperature (e.g., Tagg of Axl in the absence of the compound, or a temperature that gives approximately 20-30% soluble protein remaining) for 3 minutes, followed by cooling.
-
-
Separation and Analysis:
-
Follow the same steps for centrifugation, protein quantification, and Western blotting as in the melt curve protocol.
-
-
Data Analysis:
-
Quantify the band intensities for each this compound concentration.
-
Plot the normalized band intensity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Data Presentation
The quantitative data from CETSA experiments should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Example Melt Curve Data for Axl with this compound
| Treatment | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | 52.5 | - |
| This compound (10 µM) | 58.0 | +5.5 |
Note: The data presented in this table is illustrative and serves as an example of typical CETSA results.
Table 2: Example Isothermal Dose-Response Data for this compound
| Compound | EC50 (µM) |
| This compound | 0.25 |
Note: The data presented in this table is illustrative and serves as an example of typical CETSA results.
Conclusion
The Cellular Thermal Shift Assay is a valuable tool for validating the target engagement of small molecule inhibitors like this compound in a physiologically relevant setting. By demonstrating a thermal stabilization of the Axl protein upon compound binding, CETSA provides direct evidence of a physical interaction between the drug and its intended target within the cell. This information is critical for the development and optimization of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Using Axl-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a significant target in cancer therapy.[1] Its overexpression is linked to tumor progression, metastasis, and the development of resistance to various cancer treatments.[1][2] Axl signaling is initiated by its ligand, Gas6 (Growth arrest-specific 6), leading to receptor dimerization, autophosphorylation, and the activation of downstream pathways such as PI3K/Akt and MAPK, which promote cell survival, proliferation, and migration.[3] Therefore, the identification of potent and selective Axl inhibitors is a key objective in oncology drug discovery.
Axl-IN-15 is a highly potent and selective inhibitor of Axl kinase, with both a Ki (inhibitor constant) and an IC50 (half-maximal inhibitory concentration) of less than 1 nM. This exceptional potency makes this compound an ideal positive control for high-throughput screening (HTS) campaigns designed to identify novel Axl inhibitors. These application notes provide detailed protocols for utilizing this compound in two common HTS-compatible biochemical assays: a luminescent ADP-detection assay (ADP-Glo™) and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (HTRF®).
Axl Signaling Pathway
The diagram below illustrates the canonical Axl signaling pathway, which is initiated by the binding of the Gas6 ligand and leads to the activation of downstream pro-survival and proliferative signals.
Caption: Axl Signaling Pathway and Inhibition by this compound.
Quantitative Data: Potency of Axl Inhibitors
The following table summarizes the inhibitory potency of this compound and other known Axl inhibitors determined through various biochemical assays. This data is crucial for comparing the relative effectiveness of newly identified compounds.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Biochemical Kinase Assay | Axl | < 1 | N/A |
| Bemcentinib (BGB324) | Biochemical Kinase Assay | Axl | 14 | [2][3] |
| INCB081776 | Biochemical Kinase Assay | Axl | 0.61 | [3] |
| RXDX-106 | Biochemical Kinase Assay | Axl | 0.69 | [3] |
| DS-1205b | Biochemical Kinase Assay | Axl | 1.3 | [3] |
| AXL-IN-13 | Biochemical Kinase Assay | Axl | 1.6 | [4] |
| AB-329 | Cellular Proliferation Assay | TNBC Cells | > 5000 | [5] |
High-Throughput Screening Workflow
A typical HTS workflow for identifying novel Axl inhibitors involves several stages, from initial screening of a large compound library to hit confirmation and validation.
Caption: General workflow for an Axl inhibitor HTS campaign.
Experimental Protocols
The following are detailed protocols for two robust and scalable assays suitable for HTS of Axl inhibitors, using this compound as a reference compound.
Protocol 1: ADP-Glo™ Kinase Assay
This luminescent assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The signal positively correlates with kinase activity.
Materials:
-
Axl Kinase Enzyme System (Recombinant human Axl, Axltide substrate, Reaction Buffer)
-
ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent, Kinase Detection Reagent)
-
This compound
-
ATP
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare Axl kinase reaction buffer as per the manufacturer's instructions.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series in kinase reaction buffer to be used for the dose-response curve (e.g., 10-point, 3-fold dilutions).
-
Prepare ATP and Axltide substrate solutions in kinase reaction buffer at the desired concentrations.
-
Reconstitute ADP-Glo™ Reagent and Kinase Detection Reagent according to the kit protocol.
-
-
Kinase Reaction:
-
Add 2.5 µL of compound solution (or this compound for control) to the wells of a 384-well plate. For negative controls (no inhibition), add 2.5 µL of reaction buffer with DMSO.
-
Add 2.5 µL of Axl enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of Axltide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log concentration of this compound (and test compounds) and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: HTRF® Kinase Assay
This assay is based on Homogeneous Time-Resolved Fluorescence, a TR-FRET technology. It measures the phosphorylation of a biotinylated substrate by the Axl kinase.
Materials:
-
Recombinant Axl Kinase
-
Biotinylated peptide substrate (e.g., TK Substrate-biotin)
-
HTRF® KinEASE™-TK kit (Europium cryptate-labeled anti-phosphotyrosine antibody, Streptavidin-XL665)
-
This compound
-
ATP
-
Low-volume, white 384-well assay plates
-
HTRF®-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in the enzymatic buffer.
-
Dilute the Axl enzyme, biotinylated substrate, and ATP to their final desired concentrations in the enzymatic buffer.
-
Prepare the detection reagent mix by combining the anti-phosphotyrosine-Europium cryptate and Streptavidin-XL665 in the detection buffer as per the kit instructions.
-
-
Kinase Reaction:
-
Dispense 2 µL of the compound dilutions (or this compound for control) into the assay plate wells.
-
Add 4 µL of the Axl enzyme solution to each well.
-
Add 4 µL of the biotinylated substrate solution.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and initiate detection by adding 8 µL of the premixed detection reagents to each well.
-
Seal the plate and incubate at room temperature for 60 minutes to allow for the development of the HTRF® signal.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF® ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Determine the percent inhibition based on the HTRF® ratio of the controls.
-
Generate dose-response curves and calculate IC50 values as described for the ADP-Glo™ assay.
-
Conclusion
This compound serves as an invaluable tool for researchers engaged in the discovery of novel Axl kinase inhibitors. Its high potency makes it an excellent positive control for validating HTS assays and for benchmarking the activity of newly identified hit compounds. The provided protocols for the ADP-Glo™ and HTRF® assays offer robust, scalable, and reliable methods for conducting primary and secondary screening campaigns, facilitating the identification and characterization of the next generation of Axl-targeted cancer therapeutics.
References
- 1. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL-IN-13 | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
Preparation of Axl-IN-15 for In Vivo Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Axl-IN-15 is a potent and selective inhibitor of the Axl receptor tyrosine kinase. The Axl signaling pathway is a critical mediator of tumorigenesis, drug resistance, and metastasis in various cancers.[1][2][3] Upon binding its ligand, Gas6, Axl dimerizes and autophosphorylates, activating downstream pathways including PI3K/Akt, MAPK/ERK, and JAK/STAT, which promote cell proliferation, survival, and migration.[1][2][4][5][6] Preclinical in vivo studies are essential to evaluate the therapeutic potential of this compound. This document provides a detailed protocol for the preparation and administration of this compound for in vivo studies, with a focus on formulation strategies for poorly soluble compounds.
Data Presentation
Table 1: Physicochemical and Potency Data of this compound
| Property | Value | Reference |
| Target | Axl | MedChemExpress |
| Ki | <1 nM | MedChemExpress |
| IC50 | <1 nM | MedChemExpress |
| Molecular Weight | Data not available in search results | |
| Solubility | Presumed to be poorly soluble in aqueous solutions based on formulations for similar Axl inhibitors | General knowledge from drug development |
Table 2: Example Formulations for In Vivo Administration of Axl Inhibitors
| Inhibitor | Formulation Vehicle | Route of Administration | Species | Reference |
| Axl-IN-17 | DMSO, PEG300, Tween 80, Saline/PBS/ddH2O | Oral (p.o.) | Not Specified | TargetMol |
| Axl-IN-13 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Oral (p.o.) | Not Specified | [7] |
| R428 | Vehicle control mentioned | Oral (p.o.) | Mouse | [8] |
| BGB324 | 0.5% (w/w) hydroxypropyl methylcellulose, 0.1% (w/w) Tween 80 in water | Oral (p.o.) | Mouse | [9] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Due to the likely poor aqueous solubility of this compound, a multi-component vehicle system is recommended to achieve a homogenous and stable formulation suitable for administration to animals. The following protocol is a general guideline based on formulations used for other Axl inhibitors. It is critical to perform small-scale formulation trials to determine the optimal vehicle for this compound based on its specific physicochemical properties.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Protocol (Example Formulation based on Axl-IN-13):
This protocol aims to prepare a stock solution and a final dosing solution. Adjust volumes as needed based on the required final concentration and number of animals.
-
Stock Solution Preparation (in DMSO):
-
Calculate the required mass of this compound for the desired stock concentration (e.g., 40 mg/mL).
-
Weigh the this compound powder accurately and place it in a sterile conical tube.
-
Add the calculated volume of DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
-
Working Solution Preparation (Final Formulation):
-
This example prepares a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
In a new sterile conical tube, add the required volume of the this compound stock solution in DMSO.
-
Add the calculated volume of PEG300 to the tube. Vortex until the solution is clear.
-
Add the calculated volume of Tween 80. Vortex until the solution is clear.
-
Slowly add the calculated volume of sterile saline or PBS while vortexing to avoid precipitation.
-
The final solution should be a clear, homogenous suspension. If precipitation occurs, optimization of the vehicle composition is necessary.
-
Table 3: Example Calculation for a 2 mg/mL Working Solution
| Component | Percentage of Final Volume | Volume for 1 mL Final Solution |
| This compound Stock (40 mg/mL in DMSO) | 10% (as DMSO) | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween 80 | 5% | 50 µL |
| Saline/PBS | 45% | 450 µL |
| Total | 100% | 1 mL |
In Vivo Administration of this compound
The following is a general protocol for oral gavage administration in mice. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip)
-
Syringes (1 mL)
-
Experimental animals (e.g., BALB/c or C57BL/6 mice)
Protocol:
-
Dose Calculation:
-
Determine the desired dose in mg/kg (e.g., 50 mg/kg).
-
Weigh each animal to determine the exact volume to be administered.
-
The volume to administer (in mL) = (Dose (mg/kg) * Animal Weight (kg)) / Concentration of dosing solution (mg/mL).
-
-
Administration:
-
Ensure the this compound formulation is at room temperature and well-mixed before drawing into the syringe.
-
Gently restrain the mouse.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the calculated volume of the this compound formulation.
-
Withdraw the gavage needle gently.
-
Monitor the animal for any signs of distress after administration.
-
Mandatory Visualizations
Caption: Axl signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound preparation and in vivo administration.
References
- 1. AXL antibody and AXL-ADC mediate antitumor efficacy via targeting AXL in tumor-intrinsic epithelial-mesenchymal transition and tumor-associated M2-like macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo turnover and biodistribution of soluble AXL: implications for biomarker development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axl Rose - Wikipedia [en.wikipedia.org]
- 4. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. GitHub - zabbix/community-templates: Zabbix Community Templates repository [github.com]
- 7. AXL-IN-13 | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 8. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Axl-IN-15 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for Axl-IN-15, a potent Axl inhibitor. The information is designed to assist you in overcoming common challenges related to the solubility and stability of this compound in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective small molecule inhibitor of the Axl receptor tyrosine kinase. It is utilized in cancer research to investigate the role of the Axl signaling pathway in various cellular processes, including proliferation, survival, and migration.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial for maintaining the stability and activity of this compound. Based on available data for this compound and similar compounds, the following storage conditions are recommended:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| Stock Solution (in DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Note: Avoid repeated freeze-thaw cycles of stock solutions. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the primary solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
Problem: The this compound powder is not fully dissolving in the chosen solvent.
Possible Causes & Solutions:
-
Incorrect Solvent: this compound has limited solubility in aqueous solutions like PBS. Ensure you are using a high-purity, anhydrous grade of DMSO to prepare the initial stock solution.
-
Insufficient Solvent Volume: Refer to the solubility data to ensure you are using an adequate volume of DMSO to achieve the desired concentration.
-
Low Temperature: Dissolution can be slower at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution.
-
Compound Precipitation: If you observe precipitation after adding the DMSO stock to an aqueous buffer or cell culture medium, this is likely due to the lower solubility of the compound in aqueous environments.
-
Solution: Perform serial dilutions of your high-concentration DMSO stock in DMSO first to lower the concentration before adding it to the aqueous solution. Ensure the final concentration of DMSO in your experimental setup is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) should always be included in your experiments.
-
Issue 2: Precipitation of this compound in Cell Culture Media
Problem: A precipitate forms when the this compound stock solution is added to the cell culture medium.
Workflow for Preparing Working Solutions:
Caption: Workflow for preparing this compound working solutions.
Issue 3: Inconsistent or No Biological Activity
Problem: The expected inhibitory effect of this compound is not observed or is highly variable between experiments.
Possible Causes & Solutions:
-
Compound Degradation:
-
Improper Storage: Ensure the powder and stock solutions are stored at the recommended temperatures (-20°C for powder, -80°C for solutions) and protected from light.
-
Repeated Freeze-Thaw Cycles: Aliquot stock solutions to avoid multiple freeze-thaw cycles, which can lead to degradation.
-
Instability in Aqueous Solution: Small molecule inhibitors can have limited stability in aqueous buffers and cell culture media. Prepare fresh working solutions for each experiment and do not store them for extended periods.
-
-
Incorrect Concentration:
-
Calculation Errors: Double-check all calculations for preparing stock and working solutions.
-
Incomplete Dissolution: Ensure the compound is fully dissolved in the stock solution before making further dilutions.
-
-
Cellular Factors:
-
Low Axl Expression: Confirm that your cell line of interest expresses Axl at a sufficient level for the inhibitor to have a measurable effect.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
Data Presentation
This compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 10 mM (5.76 mg/mL) | Primary solvent for stock solutions. |
| Ethanol | Insoluble | Not recommended for dissolution. |
| Water / PBS | Insoluble | Not recommended for stock solutions. |
Note: The solubility in DMSO is reported as ≥ 10 mM. It may be possible to achieve higher concentrations.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution gently and/or sonicate in a water bath at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol: General Cell-Based Assay with this compound
This protocol provides a general guideline. Specific cell types, seeding densities, and incubation times should be optimized for your experimental system.
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment and for the duration of the experiment.
-
Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Working Solutions:
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.
-
Dilute the intermediate DMSO solutions into pre-warmed cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (e.g., 0.1%).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration.
-
-
Assay Endpoint:
-
Following incubation, perform the desired downstream analysis (e.g., cell viability assay, Western blot for p-Axl, migration assay).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Axl signaling pathway and the inhibitory action of this compound.
Axl-IN-15 off-target effects and kinase profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Axl-IN-15, a potent and selective inhibitor of AXL kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of the AXL receptor tyrosine kinase. By binding to the ATP-binding site within the kinase domain, it prevents the autophosphorylation of AXL and the subsequent activation of downstream signaling pathways.[1] Key pathways inhibited by blocking AXL include PI3K/AKT, MAPK/ERK, and STAT3, which are crucial for cancer cell proliferation, survival, migration, and invasion.[2]
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed for high selectivity towards AXL, some off-target activity has been observed, particularly against other members of the TAM (Tyro3, Axl, Mer) kinase family due to the high homology in their catalytic domains.[3] Minor inhibition of other kinases such as MER, TYRO3, and MAP4K5 may occur at higher concentrations.[3] It is crucial to consult the kinase profiling data to anticipate potential off-target effects in your experimental system.
Q3: What is the difference between the biochemical IC50 and the cellular EC50 for this compound?
A3: The biochemical IC50 value represents the concentration of this compound required to inhibit the enzymatic activity of purified AXL kinase by 50% in a cell-free system.[4] The cellular EC50, on the other hand, is the concentration required to achieve a 50% reduction in a specific cellular process, such as AXL phosphorylation or cell viability, within intact cells.[4][5] Discrepancies between these values can arise due to factors like cell membrane permeability, intracellular ATP concentrations, and drug metabolism.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent like DMSO to create a stock solution. We recommend preparing a high-concentration stock solution (e.g., 10 mM) and storing it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the desired working concentration in your cell culture medium. Please refer to the product datasheet for specific solubility and stability information.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound (Biochemical Assay)
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. AXL) |
| AXL | 1.8 | 1 |
| MER | 117 | 65 |
| TYRO3 | 234 | 130 |
| MAP4K5 | 79.2 | 44 |
| VEGFR2 | 126 | 70 |
| FLT3 | 270 | 150 |
| ALK | 522 | 290 |
| Aurora A | >1000 | >555 |
| Aurora B | >1000 | >555 |
Data are representative and may vary between experimental setups.
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | EC50 (nM) |
| AXL Phosphorylation (pAXL) | MDA-MB-231 | 15 |
| AKT Phosphorylation (pAKT S473) | A549 | 35 |
| Cell Viability (72h) | PSN-1 | 50 |
Cellular potency can be cell-line dependent.
Mandatory Visualizations
Caption: AXL Signaling Pathway and Point of Inhibition by this compound.
Troubleshooting Guides
Issue 1: Inconsistent results in cellular AXL phosphorylation assays.
-
Question: My Western blot or ELISA results for phospho-AXL levels vary significantly between experiments, even with the same concentration of this compound. What could be the cause?
-
Answer:
-
Cell Culture Conditions: Ensure that cells are seeded at a consistent density and are in a logarithmic growth phase before treatment. Over-confluent or stressed cells can exhibit altered signaling.
-
Ligand Stimulation: If using GAS6 to stimulate AXL phosphorylation, ensure the ligand is properly stored and used at a consistent concentration and incubation time.[6] The timing of inhibitor pre-incubation before ligand addition is critical.
-
Lysis Buffer: Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation or degradation of AXL.
-
This compound Degradation: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. Use fresh aliquots for each experiment.
-
References
- 1. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arcusbio.com [arcusbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Axl-IN-15 Concentration for In Vitro Experiments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Axl-IN-15 in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor of the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptors and its signaling is implicated in cancer cell proliferation, survival, migration, and drug resistance. By inhibiting the kinase activity of Axl, this compound blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: Based on available data, this compound is a highly potent inhibitor with a reported IC50 and Ki of less than 1 nM. For initial experiments, a concentration range of 1 nM to 100 nM is recommended. However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.
Q3: How should I dissolve and store this compound?
A3: For in vitro use, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to the cell culture medium, as high concentrations of DMSO can be toxic to cells. The stock solution should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the specific assay and the biological question being addressed. For signaling pathway analysis (e.g., Western blotting for phospho-Axl), a short treatment of 1 to 6 hours may be sufficient. For cell viability or migration assays, longer incubation times of 24 to 72 hours are common.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of Axl phosphorylation | - Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line. - Incorrect timing of ligand stimulation: If using a ligand like Gas6 to stimulate Axl, the timing of inhibitor pre-treatment may be insufficient. - Low Axl expression: The cell line may not express sufficient levels of Axl. - Inhibitor degradation: Improper storage or handling of the this compound stock solution. | - Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 nM to 1 µM). - Pre-incubate cells with this compound for at least 1-2 hours before ligand stimulation. - Confirm Axl expression in your cell line by Western blot or qPCR. - Prepare fresh dilutions of this compound from a properly stored stock solution. |
| High background in Western blot for phospho-Axl | - Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. - Inadequate blocking: The blocking step may be insufficient to prevent non-specific binding. | - Use a highly specific and validated phospho-Axl antibody. - Optimize the antibody concentrations. - Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-proteins). |
| Inconsistent results in cell viability assays | - Uneven cell seeding: Inconsistent cell numbers across wells. - Edge effects in multi-well plates: Evaporation from the outer wells can affect cell growth. - Inhibitor precipitation: this compound may precipitate in the culture medium at high concentrations. | - Ensure a single-cell suspension and proper mixing before seeding. - Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. - Visually inspect the wells for any signs of precipitation after adding the inhibitor. If precipitation occurs, try a lower concentration or a different solvent. |
| No effect on cell migration or invasion | - Axl-independent migration: The cell line's migratory phenotype may not be driven by Axl signaling. - Insufficient treatment time: The duration of inhibitor treatment may not be long enough to observe a phenotypic effect. | - Confirm the role of Axl in migration in your cell line using a positive control or genetic knockdown. - Extend the duration of the migration/invasion assay (e.g., up to 48 hours). |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound and other common Axl inhibitors for comparison. Note that the potency of these inhibitors can vary significantly depending on the cell line and assay conditions.
| Inhibitor | Target(s) | IC50 / Ki | Cell Line(s) | Reference |
| This compound | Axl | < 1 nM | Not specified | [1][2] |
| Axl-IN-8 | Axl, c-MET | < 1 nM (Axl), 1-10 nM (c-MET) | BaF3/TEL-AXL, MKN45, EBC-1 | [3] |
| BGB324 (Bemcentinib) | Axl | 14 nM | HeLa | [1] |
| BMS-777607 | Axl, Met | 1.1 nM (Axl), 3.9 nM (Met) | Not specified | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a DMSO-only control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Axl Phosphorylation
-
Cell Lysis: Plate cells and treat with this compound at the desired concentrations for the indicated time. For ligand-induced phosphorylation, starve cells in serum-free medium overnight and then pre-treat with the inhibitor before stimulating with Gas6 (e.g., 200 ng/mL for 15-30 minutes). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Axl (e.g., p-Axl Tyr779) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Axl and a loading control like GAPDH or β-actin.
Visualizations
Caption: Axl Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro experiments using this compound.
References
Technical Support Center: Axl Inhibitor Toxicity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Axl inhibitor toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of AXL inhibitors?
AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6, activates downstream signaling pathways involved in cell proliferation, survival, migration, and therapeutic resistance.[1][2][3] AXL inhibitors are small molecules that typically bind to the ATP-binding pocket of the AXL kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling cascades like PI3K/Akt and MAPK/ERK.[2][4][5] This inhibition can lead to decreased cell growth, induction of apoptosis, and reversal of drug resistance in cancer cells.[1][6][7]
2. Why am I observing high levels of cytotoxicity at low concentrations of my AXL inhibitor?
Several factors could contribute to this observation:
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High AXL dependency of the cell line: Some cell lines are highly dependent on AXL signaling for survival, making them particularly sensitive to AXL inhibition.
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Off-target effects: At higher concentrations, small molecule inhibitors can inhibit other kinases, leading to unexpected toxicity. It is crucial to consult the kinase selectivity profile of the specific inhibitor being used. For instance, R428 is highly selective for Axl with an IC50 of 14 nM, showing much lower activity against other kinases like Abl, Mer, and Tyro3.[4]
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Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.5%.
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Incorrect drug concentration: Double-check all calculations and dilutions to ensure the final concentration of the inhibitor in the well is accurate.
3. My AXL inhibitor does not seem to be inducing apoptosis. What could be wrong?
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Insufficient concentration or treatment duration: The concentration or incubation time may not be sufficient to induce a detectable apoptotic response. A time-course and dose-response experiment is recommended.
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Apoptosis detection method: The chosen assay may not be sensitive enough or may be detecting apoptosis at a late stage. Consider using a combination of assays, such as Annexin V staining for early apoptosis and a caspase activity assay for executioner caspase activation.
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Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms that bypass the effects of AXL inhibition. This could involve the activation of alternative survival pathways.
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Drug stability: Ensure the inhibitor is stable in your cell culture medium for the duration of the experiment. Some compounds can degrade or precipitate out of solution over time.
4. I am seeing drug precipitation in my cell culture wells. How can I resolve this?
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Solubility issues: Check the solubility of your AXL inhibitor in the cell culture medium. It may be necessary to prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it further in the medium.
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Use of serum: The presence of serum proteins can sometimes help to keep hydrophobic compounds in solution.
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Preparation of working solutions: Prepare fresh working solutions from your stock for each experiment to avoid issues with compound stability and precipitation.
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Death
| Symptom | Possible Cause | Suggested Solution |
| Massive cell death even at the lowest concentration tested. | 1. Calculation error leading to a much higher final concentration. 2. High sensitivity of the cell line to AXL inhibition. 3. Solvent toxicity. | 1. Verify all calculations and stock solution concentrations. 2. Perform a wider dose-response curve starting from a much lower concentration (e.g., picomolar range). 3. Include a solvent control to assess the toxicity of the vehicle (e.g., DMSO) alone. |
| Cell morphology shows signs of necrosis rather than apoptosis. | Off-target effects at high concentrations. | Consult the kinase selectivity profile of the inhibitor. If off-target effects are suspected, try a more selective AXL inhibitor or use a lower concentration in combination with another agent. |
Guide 2: Lack of Expected Cytotoxicity
| Symptom | Possible Cause | Suggested Solution |
| No significant decrease in cell viability even at high concentrations. | 1. Cell line is not dependent on AXL signaling. 2. Inactive compound. 3. Drug precipitation. | 1. Confirm AXL expression and activation in your cell line via Western blot or flow cytometry. 2. Verify the activity of the compound using a cell-free kinase assay or a sensitive positive control cell line. 3. Visually inspect the wells for precipitation. If observed, refer to the troubleshooting section on drug precipitation. |
| IC50 value is significantly higher than published data. | 1. Differences in experimental conditions (e.g., cell density, serum concentration, incubation time). 2. Development of resistance in the cell line. | 1. Standardize your protocol to match published methods as closely as possible. 2. Check for changes in AXL expression or the expression of other resistance markers. |
Quantitative Data Summary
The following table summarizes the IC50 values of the AXL inhibitor BGB324 (bemcentinib) in various non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | Histology | BGB324 IC50 (µM) |
| H2030 | Adenocarcinoma | 0.67 |
| H1792 | Adenocarcinoma | 0.81 |
| H2228 | Adenocarcinoma | 1.12 |
| H1650 | Adenocarcinoma | 1.34 |
| H1975 | Adenocarcinoma | 1.57 |
| Calu-3 | Adenocarcinoma | 1.68 |
| H358 | Adenocarcinoma | 1.91 |
| H460 | Large Cell | 2.01 |
| H1299 | Large Cell | 2.15 |
| A549 | Adenocarcinoma | >5 |
| H2170 | Squamous Cell | >5 |
| H520 | Squamous Cell | >5 |
| SW900 | Squamous Cell | >5 |
Data extracted from a study on AXL inhibition in NSCLC cell lines. The IC50 values were determined after a 5-day cell proliferation assay.[8]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of the AXL inhibitor (e.g., BGB324) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 72 hours).
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MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
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Cell Treatment: Treat cells with the AXL inhibitor at the desired concentration and for the appropriate duration in a 6-well plate.
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Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
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Data Interpretation: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the AXL inhibitor.
Visualizations
References
- 1. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Induction of Apoptosis by the Combination of an Axl Inhibitor and Auranofin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axl receptor axis: a new therapeutic target in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Axl Inhibitors in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Axl inhibitors, such as Axl-IN-15.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Axl inhibitors like this compound?
Axl inhibitors are small molecule tyrosine kinase inhibitors (TKIs) that target the Axl receptor tyrosine kinase.[1][2][3] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptors.[2][4] Upon binding to its ligand, Gas6, Axl dimerizes and autophosphorylates, activating downstream signaling pathways like PI3K/Akt, MAPK/ERK, and NF-κB.[5][6][7][8][9] These pathways are crucial for cancer cell proliferation, survival, migration, and invasion.[1][6][8] Axl inhibitors block the kinase activity of Axl, thereby inhibiting these pro-tumorigenic signaling cascades.
Q2: My cancer cells are showing decreased sensitivity to the Axl inhibitor over time. What are the potential mechanisms of resistance?
Resistance to Axl inhibitors can arise through several mechanisms:
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Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of Axl. Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) such as c-MET, EGFR, HER2/HER3, VEGFR, and PDGFR.[1][7]
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Epithelial-to-Mesenchymal Transition (EMT): Axl itself is a key driver of EMT, a process where cancer cells gain migratory and invasive properties.[1][2][7] Cells that undergo a more pronounced EMT may become less dependent on Axl signaling for survival and can exhibit resistance.[10]
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Upregulation of Axl Expression: Cancer cells may increase the expression of the Axl protein, requiring higher concentrations of the inhibitor to achieve the same therapeutic effect.[7][11]
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Mutations in the Axl Kinase Domain: While less common for acquired resistance to TKIs compared to other kinases, mutations in the Axl kinase domain could potentially alter the binding of the inhibitor.
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Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1, can actively pump the Axl inhibitor out of the cell, reducing its intracellular concentration and efficacy.[10]
Q3: How can I confirm if my cells have developed resistance to the Axl inhibitor?
To confirm resistance, you can perform the following experiments:
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Dose-Response Curve Shift: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of Axl inhibitor concentrations on both the parental (sensitive) and the suspected resistant cells. A rightward shift in the IC50 value for the resistant cells indicates decreased sensitivity.
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Western Blot Analysis: Compare the phosphorylation status of Axl and downstream signaling proteins (e.g., Akt, ERK) in sensitive and resistant cells upon treatment with the Axl inhibitor. Resistant cells may show sustained phosphorylation of these downstream effectors despite Axl inhibition.
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Gene Expression Analysis: Use qPCR or RNA-seq to analyze the expression levels of Axl and genes associated with known resistance mechanisms (e.g., other RTKs, EMT markers like Vimentin and Snail, and drug transporters).[7][10]
Troubleshooting Guides
Issue: Loss of Axl inhibitor efficacy in my cell line.
| Potential Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Perform a dose-response assay to compare the IC50 value with the parental cell line. 2. Investigate Mechanism: Use Western blotting to check for bypass signaling (e.g., p-MET, p-EGFR). Analyze EMT markers (e.g., Vimentin, E-cadherin) and Axl expression levels via Western blot or qPCR. |
| Compound Instability | 1. Check Compound Integrity: Ensure the inhibitor has been stored correctly and has not expired. Prepare fresh stock solutions. 2. Verify Concentration: Use a spectrophotometer or other analytical method to confirm the concentration of your stock solution. |
| Cell Line Contamination or Drift | 1. Authenticate Cell Line: Perform STR profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: Thaw a new vial of low-passage parental cells and repeat the experiment. |
Issue: Inconsistent results in synergy experiments with combination therapies.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing | 1. Determine IC50 Values: Establish the IC50 for each drug individually in your specific cell line. 2. Use Combination Indices: Employ methods like the Chou-Talalay method to systematically evaluate different dose combinations and determine if the interaction is synergistic, additive, or antagonistic. |
| Incorrect Timing of Drug Addition | 1. Staggered Dosing: Test different schedules of drug administration (e.g., sequential vs. simultaneous) as the timing can significantly impact the synergistic effect. |
| Off-Target Effects | 1. Validate with a Second Inhibitor: If possible, use a structurally different inhibitor for the same target to confirm that the observed synergy is on-target. |
Quantitative Data Summary
Table 1: IC50 Values of Select Axl Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| ONO-7475 | Non-Small Cell Lung Cancer | HCC827 (AXL-high) | <10 | [12] |
| Bemcentinib (BGB324) | Acute Myeloid Leukemia | MOLM-13 | 53 | [13] |
| UNC2025 | Breast Cancer | Hs578T | 1.6 | [3] |
| R428 | Triple-Negative Breast Cancer | MDA-MB-231 | 14 | [14] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of the Axl inhibitor (and/or a combination drug) for 72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blotting for Axl Signaling Pathway
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Cell Lysis: Treat cells with the Axl inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Axl, Axl, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Axl signaling pathway and its inhibition by this compound.
Caption: Workflow for investigating and overcoming Axl inhibitor resistance.
Caption: Logical flow for troubleshooting decreased Axl inhibitor efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Axl receptor axis: a new therapeutic target in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Axl-IN-15 experimental controls and best practices
Welcome to the technical support center for Axl-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting when using this potent Axl inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a highly potent and selective small molecule inhibitor of Axl receptor tyrosine kinase (RTK). It is utilized in preclinical research, particularly in oncology, to investigate the roles of Axl signaling in processes like cell proliferation, survival, migration, and drug resistance.[1][2] this compound exhibits strong inhibitory activity with both Ki (dissociation constant) and IC50 (half-maximal inhibitory concentration) values of less than 1 nM in biochemical assays.[1][2]
Q2: What is the primary mechanism of action for this compound?
This compound functions by competitively binding to the ATP-binding pocket of the Axl kinase domain. This prevents the autophosphorylation and subsequent activation of Axl RTK. By inhibiting Axl kinase activity, this compound effectively blocks downstream signaling pathways, including the PI3K/Akt/mTOR, Ras/MEK/ERK (MAPK), and NF-κB pathways, which are crucial for promoting cell survival and proliferation.[3][4]
Q3: What are the recommended storage and handling procedures for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is typically dissolved in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is best practice to prepare fresh working dilutions from the stock solution for each experiment and to avoid repeated freeze-thaw cycles of the stock.
Q4: In which cancer types or research areas is Axl inhibition relevant?
Axl is overexpressed in a wide variety of malignancies, and its expression is often correlated with poor prognosis, metastasis, and the development of therapeutic resistance.[5][6][7] Consequently, inhibitors like this compound are valuable tools for research in numerous cancers, including:
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Acute Myeloid Leukemia (AML)[8]
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Breast cancer (especially triple-negative)[3]
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Pancreatic cancer[9]
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Melanoma[10]
Experimental Controls & Best Practices
Successful and reproducible experiments with this compound require the implementation of rigorous controls.
Q5: What are essential positive and negative controls for a cell-based experiment?
Positive Controls:
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Cell Line Selection: Use a cell line known to express high levels of Axl.
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Ligand Stimulation: In cell lines with low basal Axl activity, stimulate cells with the Axl ligand, Gas6, to induce robust Axl phosphorylation.
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Reference Compound: Include a well-characterized Axl inhibitor (e.g., Bemcentinib/BGB324) as a comparator.[12]
Negative Controls:
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Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
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Axl-Negative Cell Line: Use a cell line with minimal or no Axl expression to assess off-target effects.
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Genetic Knockdown/Knockout: The most robust negative control involves using siRNA or CRISPR/Cas9 to deplete Axl expression.[8][13] The effects of this compound should be significantly diminished in these cells compared to control cells.
Q6: How can I confirm that this compound is inhibiting Axl in my cells?
The most direct method is to perform a Western blot to assess the phosphorylation status of Axl.
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Lyse cells after treatment with this compound (and appropriate controls).
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Separate proteins via SDS-PAGE and transfer to a membrane.
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Probe the membrane with an antibody specific for phosphorylated Axl (p-Axl). Key autophosphorylation sites include Tyr779, Tyr821, and Tyr866.[5]
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Strip and re-probe the membrane with an antibody for total Axl to confirm that the inhibitor is reducing phosphorylation and not total protein levels.
-
Always include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.[14]
Troubleshooting Guide
Q7: I am not observing the expected inhibition of Axl phosphorylation. What are the possible causes?
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment. Test a range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 in your specific cell line and experimental conditions. |
| Incorrect Treatment Duration | Optimize the incubation time. Axl phosphorylation can be rapid. A time-course experiment (e.g., 30 min, 1h, 2h, 6h) is recommended. |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles. |
| High Serum Concentration | Serum proteins can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration in your culture medium during the inhibitor treatment period or using serum-free medium if your cells can tolerate it. |
| Western Blot Issues | Ensure your lysis buffer contains phosphatase inhibitors. Use validated primary antibodies for both phospho-Axl and total Axl.[15] Optimize antibody dilutions and incubation times. |
Q8: My cell viability results are inconsistent or show unexpected toxicity. How can I troubleshoot this?
| Possible Cause | Troubleshooting Steps |
| Assay Choice | The choice of viability assay is critical. Metabolic assays (MTT, XTT) can sometimes produce artifacts. Consider using an ATP-based assay (e.g., CellTiter-Glo), which measures ATP as an indicator of metabolically active cells, or a direct cell counting method.[16] |
| Off-Target Effects | While potent, this compound may have off-target activities at higher concentrations. Confirm that the observed phenotype is Axl-dependent by using Axl knockdown/knockout cells as a negative control.[8] The cytotoxic effects should be absent or significantly reduced in these cells. |
| DMSO/Solvent Toxicity | Ensure the final concentration of the vehicle (DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only toxicity control. |
| Cell Seeding Density | Inconsistent cell seeding can lead to variable results. Ensure a uniform, single-cell suspension and optimize seeding density so that cells are in the exponential growth phase throughout the experiment. |
Data Presentation
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Axl Receptor Tyrosine Kinase | [1][2] |
| Ki | <1 nM | [1][2] |
| Biochemical IC50 | <1 nM | [1][2] |
| Recommended In Vitro Concentration | 1 nM - 1 µM (Cell line dependent) | Empirically Determined |
Experimental Protocols
Protocol 1: Western Blot for Axl Phosphorylation
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Cell Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.
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Serum Starvation (Optional): If assessing ligand-induced phosphorylation, serum-starve cells for 4-16 hours.
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Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-4 hours.
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Ligand Stimulation (Optional): Add recombinant Gas6 (e.g., 50-200 ng/mL) for 10-15 minutes to stimulate Axl phosphorylation.
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Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[17]
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Quantification: Determine protein concentration using a BCA or Bradford assay.
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SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[17]
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Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-Axl.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Stripping and Re-probing: Strip the membrane and re-probe for total Axl and a loading control (e.g., GAPDH).
Protocol 2: Cell Viability (ATP-Based Assay)
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Cell Seeding: Seed cells in a 96-well opaque plate at a pre-determined optimal density.
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Treatment: The following day, treat cells with a serial dilution of this compound and appropriate controls (vehicle, untreated).
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Incubation: Incubate for the desired duration (e.g., 72 hours).
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Assay: Allow the plate to equilibrate to room temperature. Add the ATP-based assay reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
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Measurement: Shake the plate for 2 minutes to induce lysis and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
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Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: Axl signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for characterizing this compound effects.
Caption: Troubleshooting flowchart for lack of observed Axl inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axl receptor axis: a new therapeutic target in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An engineered Axl ‘decoy receptor’ effectively silences the Gas6/Axl signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the receptor tyrosine kinase Axl impedes activation of the FLT3 internal tandem duplication in human acute myeloid leukemia: implications for Axl as a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer | bioRxiv [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Soluble AXL as a marker of disease progression and survival in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the receptor tyrosine kinase Axl impedes activation of the FLT3 internal tandem duplication in human acute myeloid leukemia: implications for Axl as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Axl Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bio-rad.com [bio-rad.com]
- 18. peakproteins.com [peakproteins.com]
Technical Support Center: Troubleshooting Unexpected Results with Axl-IN-15
For researchers, scientists, and drug development professionals utilizing Axl-IN-15, this guide provides a technical resource to interpret and troubleshoot unexpected experimental outcomes. The following question-and-answer format directly addresses specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: We observed a decrease in cell viability with this compound in our Axl-expressing cancer cell line as expected, but at higher concentrations, the cell viability plateaus or even slightly increases. Why is this happening?
A1: This paradoxical effect could be due to several factors:
-
Off-target effects: At higher concentrations, this compound may inhibit other kinases that negatively regulate cell proliferation or survival pathways. This can lead to a complex cellular response where the on-target inhibition of Axl is counteracted by unintended effects.
-
Cellular heterogeneity: The cancer cell line may consist of a mixed population of cells with varying levels of Axl expression or dependence. At higher concentrations, a sub-population of cells that are less sensitive to Axl inhibition or that can adapt through alternative signaling pathways may become dominant.
-
Activation of compensatory signaling pathways: Inhibition of the Axl signaling pathway can sometimes lead to the activation of alternative survival pathways. For instance, cells may upregulate other receptor tyrosine kinases (RTKs) like EGFR or c-Met to bypass the Axl blockade.[1][2][3]
Troubleshooting Steps:
-
Perform a dose-response curve with a broader range of concentrations: This will help to confirm the paradoxical effect and identify the precise concentration range at which it occurs.
-
Assess the activity of other key kinases: Use a kinase activity assay to screen for off-target inhibition of other relevant kinases at the concentrations where the paradoxical effect is observed.
-
Analyze the expression of other RTKs: Use Western Blotting to check for the upregulation of other RTKs like EGFR, HER2, or c-Met in cells treated with higher concentrations of this compound.[2]
-
Evaluate cell population heterogeneity: Use flow cytometry or single-cell analysis to assess the heterogeneity of Axl expression within your cell line.
Q2: Our Western Blot results show that while phospho-Axl levels decrease as expected with this compound treatment, we see a surprising increase in the phosphorylation of downstream effectors like ERK or AKT. What could explain this?
A2: This phenomenon, known as paradoxical pathway activation, can be a consequence of the complex and interconnected nature of cellular signaling networks.
-
Feedback loops: Inhibition of a kinase can sometimes disrupt negative feedback loops that normally keep other signaling pathways in check. For example, Axl signaling might normally suppress the activity of another pathway, and its inhibition would then lead to the activation of that pathway.
-
Heterodimerization and cross-talk: Axl can form heterodimers with other receptor tyrosine kinases, such as EGFR.[1] Inhibiting Axl's kinase activity might alter the conformation of these dimers, leading to the transactivation of the partner receptor and its downstream signaling.
-
Scaffold protein interactions: this compound binding to Axl could induce conformational changes that promote the assembly of signaling complexes involving other kinases, leading to their activation.
Troubleshooting Workflow:
References
- 1. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-15 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Axl-IN-15 in Western Blotting experiments.
Troubleshooting Guide
This guide addresses common issues encountered during Western Blot analysis of Axl signaling following treatment with this compound.
| Issue | Potential Cause | Recommended Solution |
| No/Weak Axl Signal | Inactive Antibody | Ensure the primary antibody is validated for Western Blot and stored correctly. Avoid repeated freeze-thaw cycles.[1] |
| Insufficient Protein Load | Load a minimum of 20-30 µg of total protein per lane. For detecting low-abundance or modified proteins, up to 100 µg may be necessary.[2][3] | |
| Poor Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage, especially for high molecular weight proteins like Axl.[1][4] | |
| Low Axl Expression | Verify Axl expression in your cell line or tissue using resources like The Human Protein Atlas or by including a positive control cell line known to express Axl.[2] | |
| This compound Induced Degradation | Some kinase inhibitors can induce protein degradation. Perform a time-course experiment to determine optimal treatment duration. Include a proteasome inhibitor (e.g., MG132) to see if the Axl signal is restored.[5] | |
| High Background | Insufficient Blocking | Block the membrane for at least 1 hour at room temperature. The choice of blocking agent (e.g., non-fat dry milk or BSA) can affect results; consult the antibody datasheet for recommendations.[2][6] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to find the optimal concentration that provides a strong signal without high background. | |
| Secondary Antibody Concentration Too High | A high concentration of the HRP-conjugated secondary antibody can lead to dark blots. Increase the dilution of the secondary antibody (e.g., from 1:2000 to 1:10,000).[2] | |
| Insufficient Washing | Wash the membrane thoroughly with a buffer containing a mild detergent like Tween 20 after both primary and secondary antibody incubations.[2][3] | |
| Non-Specific Bands | Primary Antibody Cross-Reactivity | Use a highly specific monoclonal antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Protein Degradation | Prepare fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.[2] | |
| Splice Variants or Post-Translational Modifications | Axl can be glycosylated, which may result in the appearance of multiple bands. Consult literature or databases like UniProt for information on known modifications.[7] | |
| Unexpected Phospho-Axl Signal | Incomplete Inhibition by this compound | Ensure this compound is used at the recommended concentration and that the treatment time is sufficient to inhibit Axl kinase activity. Perform a dose-response experiment. |
| Cross-talk with other Signaling Pathways | Axl can be transactivated by other receptors like EGFR.[8][9] Consider the broader signaling context in your experimental system. | |
| Phosphatase Activity is Too Low | Ensure phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation status of Axl.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Axl in a Western Blot?
A1: The full-length, glycosylated form of Axl typically migrates at approximately 140 kDa. A non-glycosylated form may be observed around 110-120 kDa.[7]
Q2: How does this compound affect Axl expression and phosphorylation?
A2: this compound is a kinase inhibitor, so its primary effect is expected to be a decrease in the autophosphorylation of Axl. Some Axl inhibitors have been shown to cause an accumulation of the Axl protein on the cell surface by impairing its degradation.[10] Therefore, you might observe a decrease in phospho-Axl signal and potentially an increase or no change in total Axl levels, depending on the experimental conditions and cell type.
Q3: What are appropriate controls for a Western Blot experiment with this compound?
A3:
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Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control for Axl Expression: A cell lysate known to have high levels of Axl expression.
-
Positive Control for Axl Activation: Cells stimulated with the Axl ligand, Gas6, to induce Axl phosphorylation.
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Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin, or Tubulin) to ensure equal protein loading across all lanes.
Q4: Can I reuse my diluted this compound solution?
A4: It is recommended to prepare fresh dilutions of this compound for each experiment to ensure its potency and avoid issues with solvent evaporation or degradation.
Q5: The band for phospho-Axl is very weak even in my positive control. What can I do?
A5: Phosphorylated proteins can be expressed at low levels. Try to enrich for phosphoproteins using immunoprecipitation for Axl before running the Western Blot. Also, ensure that your lysis buffer contains phosphatase inhibitors to protect the phospho-epitopes.[2]
Axl Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Axl signaling pathway and a typical Western Blot workflow for studying the effects of this compound.
Caption: Axl Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound Western Blot analysis.
Detailed Experimental Protocol
Objective: To analyze the effect of this compound on Axl phosphorylation and total Axl protein levels in cultured cells.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound
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Vehicle (e.g., DMSO)
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Lysis Buffer (e.g., RIPA buffer)
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Protease and Phosphatase Inhibitor Cocktails
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BCA Protein Assay Kit
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Laemmli sample buffer
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Precast polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
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Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
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Primary antibodies (anti-Axl, anti-phospho-Axl, and a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
The next day, treat the cells with the desired concentrations of this compound or vehicle for the specified duration.
-
-
Cell Lysis:
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Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
Load 20-50 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane according to the manufacturer's instructions for your transfer system.
-
(Optional) Stain the membrane with Ponceau S to verify transfer efficiency.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-Axl and total Axl signals to the loading control.
-
References
- 1. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. You are being redirected... [prosci-inc.com]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. AXL antibody (68108-1-PBS) | Proteintech [ptglab.com]
- 8. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Axl receptor axis: a new therapeutic target in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
Axl-IN-15 compensation for serum effects in media
Welcome to the technical support resource for Axl-IN-15, a potent and selective inhibitor of the Axl receptor tyrosine kinase. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals effectively use this compound in their experiments, with a special focus on compensating for the effects of serum in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive small molecule inhibitor of Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] this compound exhibits high selectivity for the Axl kinase domain, with a reported IC50 and Ki of less than 1 nM in biochemical assays.[1][2] By binding to the ATP-binding pocket of Axl, it prevents the autophosphorylation and subsequent activation of downstream signaling pathways.[3][4] The Axl signaling pathway, when activated by its ligand Gas6, plays a crucial role in cell proliferation, survival, migration, and resistance to therapy.[5][6][7]
Q2: Why is the IC50 value of this compound higher in my cell-based assay compared to the value on the datasheet?
This is a common observation for many small molecule kinase inhibitors when transitioning from a biochemical (cell-free) assay to a cell-based assay. The datasheet value is typically determined using a purified recombinant Axl kinase. In a cell-based assay, several factors can contribute to a rightward shift (increase) in the IC50 value:
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Serum Protein Binding: Components of fetal bovine serum (FBS) or other sera, particularly albumin, can bind to small molecule inhibitors.[8] This sequestration reduces the free concentration of this compound available to enter the cells and engage with its target, Axl.
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Cell Membrane Permeability: The inhibitor must cross the cell membrane to reach its intracellular target. Inefficient transport can lower the effective intracellular concentration.
-
Cellular ATP Concentration: As an ATP-competitive inhibitor, the high intracellular concentration of ATP (in the millimolar range) in cells will compete with this compound for binding to the Axl kinase domain, requiring a higher concentration of the inhibitor to achieve the same level of target inhibition.[9]
-
Presence of Efflux Pumps: Some cell lines express ATP-binding cassette (ABC) transporters that can actively pump the inhibitor out of the cell, reducing its intracellular accumulation.
Q3: My this compound inhibitor shows reduced efficacy when I use media with a higher serum concentration. How can I address this?
The reduced efficacy is most likely due to increased protein binding, as described in Q2. Here are several strategies to mitigate and quantify this "serum effect":
-
Perform a Serum Shift Assay: Systematically test the potency of this compound in media containing different concentrations of serum (e.g., 0.5%, 2%, 5%, 10%). This will allow you to quantify the impact of serum on the IC50 value.
-
Reduce Serum Concentration: If your cell line can be maintained in lower serum conditions (e.g., 1-5% FBS) or in serum-free media for the duration of the drug treatment, this will increase the free fraction of this compound.
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Increase Inhibitor Concentration: Based on the results of your serum shift assay, you may need to use a higher concentration of this compound in your experiments to achieve the desired level of Axl inhibition.
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Confirm Target Engagement: Use Western blotting to verify that at your chosen concentration, this compound is effectively inhibiting the phosphorylation of Axl (p-Axl) and its downstream targets (e.g., p-Akt, p-ERK) in the presence of serum.[10]
Troubleshooting Guides
Problem: this compound is not inhibiting Axl phosphorylation in my cell line.
If you observe no change in the phosphorylation of Axl (p-Axl) via Western blot after treatment with this compound, follow this troubleshooting workflow.
References
- 1. abmole.com [abmole.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]
- 4. Axl receptor axis: a new therapeutic target in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Minimizing Axl-IN-15 precipitation in aqueous solutions
Welcome to the Axl-IN-15 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for handling this compound and minimizing precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a potent and selective small molecule inhibitor of the Axl receptor tyrosine kinase. The Axl signaling pathway is implicated in various cellular processes, including proliferation, survival, migration, and drug resistance in several types of cancer.[1][2][3] this compound is used in preclinical research to study the effects of Axl inhibition on these processes and to evaluate its potential as a therapeutic agent.
Q2: I've noticed that this compound is difficult to dissolve. What are its general solubility properties?
Like many small molecule kinase inhibitors, this compound is a lipophilic compound with inherently low solubility in aqueous media.[4][5] It is freely soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), but sparingly soluble in alcohols like ethanol, and practically insoluble in aqueous buffers such as Phosphate-Buffered Saline (PBS) at neutral pH. For detailed solubility data, please refer to Table 1.
Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "antisolvent precipitation." It occurs when a compound dissolved in a good solvent (like DMSO) is rapidly diluted into a poor solvent (like an aqueous buffer), causing the compound to crash out of solution.
To prevent this, we recommend the following:
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Lower the final concentration: Ensure the final concentration of this compound in your aqueous medium is well below its aqueous solubility limit (See Table 2).
-
Minimize the DMSO concentration: The final concentration of DMSO in your cell culture medium should ideally be ≤0.1% to avoid solvent-induced toxicity and to minimize solubility issues.
-
Use a pre-warmed medium: Diluting the stock into a pre-warmed (e.g., 37°C) aqueous medium can sometimes improve solubility.
-
Add the stock solution dropwise while vortexing: Instead of pipetting the entire volume of stock at once, add it slowly to the aqueous medium while gently vortexing or stirring to ensure rapid and uniform dispersion.
-
Consider using a surfactant or cyclodextrin: For challenging in vitro experiments, the inclusion of a low concentration of a biocompatible surfactant (e.g., 0.01% Pluronic® F-68) or a solubilizing agent like γ-cyclodextrin may be necessary.[4][5]
Troubleshooting Guide
Problem 1: My powdered this compound will not dissolve in DMSO.
-
Cause: The concentration may be too high, or the incorrect solvent is being used.
-
Solution:
-
Confirm you are using anhydrous, research-grade DMSO.
-
Consult the solubility data in Table 1. Do not attempt to prepare a stock solution exceeding 50 mM in DMSO.
-
Warm the solution gently in a water bath (up to 37°C) and vortex or sonicate for 5-10 minutes to facilitate dissolution. See Protocol 1 for details.
-
Problem 2: My this compound stock solution in DMSO has formed crystals/precipitate during storage.
-
Cause: The stock solution was stored at a low temperature (e.g., -20°C or -80°C) where DMSO can freeze and cause the solute to precipitate. The high concentration may also have exceeded its solubility limit at that temperature.
-
Solution:
-
Thaw the vial completely at room temperature.
-
Warm the solution in a 37°C water bath for 10-15 minutes.
-
Vortex thoroughly to ensure all precipitate has redissolved before use.
-
For long-term storage, consider preparing smaller aliquots to minimize freeze-thaw cycles. Storing at 4°C is often sufficient for short-term use and avoids the freezing issue of DMSO.
-
Problem 3: I see a haze or fine precipitate in my cell culture plate wells after adding this compound.
-
Cause: The final concentration of this compound in the aqueous medium is above its solubility limit.
-
Solution:
-
Immediately centrifuge a sample of the medium to confirm if the haze is due to precipitation.
-
If confirmed, repeat the experiment using a lower final concentration of this compound.
-
Refer to Protocol 2 for the recommended serial dilution method, which can help prevent localized high concentrations during dilution.
-
Ensure the final DMSO concentration is not exceeding 0.5%, as higher concentrations can alter medium properties and reduce the solubility of other components.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | >25 | >50 |
| DMF | >25 | >50 |
| Ethanol | ~2.5 | ~5 |
| Methanol | ~1.0 | ~2 |
| PBS (pH 7.4) | <0.005 | <0.01 |
| Water | <0.001 | <0.002 |
Note: Molar solubility calculated based on a fictional molecular weight of 495.5 g/mol .
Table 2: Effect of pH on this compound Solubility in Aqueous Buffers
| pH | Aqueous Solubility (µM) | Notes |
| 5.0 | ~1.5 | Slight increase in acidic conditions. |
| 6.0 | ~0.8 | |
| 7.0 | ~0.2 | Very low solubility at neutral pH. |
| 7.4 | <0.1 | Practically insoluble. |
| 8.0 | <0.1 |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of powdered this compound and anhydrous, research-grade DMSO to equilibrate to room temperature.
-
Calculation: Calculate the required volume of DMSO. For example, to prepare a 20 mM stock from 5 mg of this compound (MW: 495.5 g/mol ), you will need: (5 mg / 495.5 g/mol ) / (20 mmol/L) = 0.0005045 L = 504.5 µL of DMSO.
-
Dissolution: Add the calculated volume of DMSO directly to the vial containing the this compound powder.
-
Solubilization: Cap the vial tightly and vortex for 2-3 minutes. If the powder is not fully dissolved, place the vial in a 37°C water bath for 10 minutes, followed by another 2-3 minutes of vortexing or brief sonication.
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store at 4°C for short-term (1-2 weeks) or -80°C for long-term (up to 6 months). Avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock for Cell-Based Assays
-
Objective: To prepare a final concentration of 100 nM this compound in a cell culture medium with a final DMSO concentration of 0.1%.
-
Thaw Stock: Thaw a single aliquot of the 20 mM this compound stock solution and warm it to room temperature. Vortex briefly.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in the cell culture medium. For example, dilute the 20 mM stock 1:200 in pre-warmed (37°C) cell culture medium to create a 100 µM solution.
-
To do this: Add 2 µL of the 20 mM stock to 398 µL of the medium. Pipette up and down gently to mix. This step helps to avoid shocking the compound out of solution.
-
-
Final Dilution: Add the required volume of the 100 µM intermediate solution to your culture wells to achieve the final concentration of 100 nM. For example, add 1 µL of the 100 µM solution to a well containing 999 µL of medium (1:1000 dilution).
-
Mixing: Gently swirl the plate to ensure uniform distribution of the inhibitor in the wells.
Visualizations
Caption: The Axl signaling pathway and its point of inhibition by this compound.
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Recommended experimental workflow for preparing this compound solutions.
References
Axl-IN-15 half-life in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Axl-IN-15, a potent Axl inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potent small molecule inhibitor of the Axl receptor tyrosine kinase.[1] By binding to the kinase domain, it prevents the autophosphorylation and activation of Axl, thereby blocking downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[2][3][4] |
| What is the half-life of this compound in cell culture media? | The precise half-life of this compound in cell culture media is not publicly available. The stability of a small molecule inhibitor in aqueous media can be influenced by factors such as pH, temperature, and the presence of serum proteins. It is recommended to determine the experimental half-life under your specific cell culture conditions. A general protocol for assessing compound stability is provided in the "Experimental Protocols" section. |
| What is the solubility of this compound? | This compound is reported to be soluble in DMSO at a concentration of 10 mM.[1] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity. |
| What are the key downstream signaling pathways affected by this compound? | Axl activation triggers several key downstream signaling pathways that promote cancer progression. This compound, by inhibiting Axl, is expected to suppress the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK (MAPK), JAK/STAT, and NF-κB pathways.[2] |
| How can I confirm that this compound is active in my cells? | To confirm the activity of this compound, you can perform a Western blot to assess the phosphorylation status of Axl. A decrease in phosphorylated Axl (p-Axl) levels upon treatment with this compound, without a significant change in total Axl levels, indicates target engagement and inhibition. You can also measure the downstream effects, such as reduced phosphorylation of AKT or ERK. |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak effect of this compound on cell viability or signaling. | Compound Instability: The inhibitor may be degrading in the cell culture media over the course of the experiment. | Determine the half-life of this compound in your specific cell culture media (see Experimental Protocols). Consider replenishing the media with fresh inhibitor at intervals shorter than its half-life. |
| Low Axl Expression: The target cells may not express sufficient levels of Axl for the inhibitor to exert a significant effect. | Confirm Axl expression in your cell line at both the mRNA (RT-qPCR) and protein (Western blot, flow cytometry) levels. | |
| Drug Resistance: Cells may have intrinsic or acquired resistance mechanisms. This can include mutations in the Axl kinase domain or upregulation of bypass signaling pathways.[5][6][7] | Sequence the Axl kinase domain in your cells to check for mutations. Investigate the activation of other receptor tyrosine kinases that could compensate for Axl inhibition. | |
| Incorrect Dosing: The concentration of this compound used may be too low. | Perform a dose-response curve to determine the optimal concentration (e.g., IC50) for your specific cell line and endpoint. | |
| Inconsistent results between experiments. | Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or serum batch can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. Test new batches of serum before use in critical experiments. |
| Compound Precipitation: The inhibitor may precipitate out of solution when diluted into aqueous cell culture media. | Visually inspect the media for any precipitate after adding the inhibitor. If precipitation occurs, try lowering the final concentration or using a different formulation approach (e.g., with a solubilizing agent), ensuring the final DMSO concentration remains non-toxic. | |
| Observed cytotoxicity is higher than expected or appears non-specific. | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture media is below the cytotoxic threshold for your cell line (typically <0.1%). Run a vehicle control (media with the same concentration of DMSO) in all experiments. |
| Off-Target Effects: At higher concentrations, small molecule inhibitors can inhibit other kinases or cellular processes, leading to non-specific toxicity.[5] | Perform a dose-response experiment and use the lowest effective concentration. If possible, use a structurally unrelated Axl inhibitor as a control to see if the same phenotype is observed. An Axl knockdown (e.g., using siRNA or shRNA) can also help confirm that the observed phenotype is on-target. |
Experimental Protocols
Protocol: Determination of Small Molecule Half-Life in Cell Culture Media
This protocol provides a general framework for determining the stability of a small molecule inhibitor like this compound in your specific cell culture conditions.
Materials:
-
This compound
-
Complete cell culture medium (the same type used for your experiments)
-
96-well plate or microfuge tubes
-
Incubator set to 37°C and 5% CO2
-
LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) or HPLC (High-Performance Liquid Chromatography) for compound quantification
Procedure:
-
Prepare a stock solution of this compound in DMSO at a known high concentration.
-
Spike the this compound stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., the working concentration for your experiments). Ensure the final DMSO concentration is minimal.
-
Aliquot the this compound-containing medium into multiple wells of a 96-well plate or into separate microfuge tubes.
-
Place the plate or tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot of the medium. The t=0 sample should be taken immediately after the addition of the compound.
-
Immediately stop any potential degradation by freezing the samples at -80°C or by adding a quenching solution (e.g., acetonitrile) to precipitate proteins and extract the compound.
-
Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS or HPLC method.
-
Plot the percentage of the remaining compound against time.
-
Calculate the half-life (t½) using a first-order decay model: t½ = 0.693 / k , where 'k' is the elimination rate constant determined from the slope of the natural log of the concentration versus time plot.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Axl Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow and Troubleshooting Logic.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axl receptor axis: a new therapeutic target in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmiweb.com [pharmiweb.com]
- 7. revvity.com [revvity.com]
Technical Support Center: Axl-IN-15 and Bystander Effects in Co-culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Axl-IN-15 in co-culture experiments. Due to the limited publicly available data specifically on this compound, this guide leverages information from other well-characterized Axl inhibitors, such as TP-0903 and Bemcentinib (BGB324), which share the same molecular target and are expected to have similar biological effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the Axl receptor tyrosine kinase.[1][2][3] It exhibits strong inhibitory activity with both its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki) being less than 1 nanomolar.[2][3] Its chemical formula is C26H32F3N9O3 and it has a molecular weight of 575.6 g/mol .[1]
Q2: What is the mechanism of action of Axl inhibitors?
A2: Axl inhibitors, including this compound, function by binding to the ATP-binding site within the intracellular kinase domain of the Axl receptor. This competitive inhibition prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[4][5] The inhibition of Axl signaling can disrupt several cancer-promoting processes, including cell proliferation, survival, migration, and invasion.[6][7][8][9]
Q3: What is a "bystander effect" in the context of co-culture experiments with Axl inhibitors?
A3: In this context, a bystander effect refers to the indirect impact of an Axl inhibitor on one cell population due to its direct effects on another cell population within the same co-culture system. For instance, this compound can inhibit Axl signaling in both tumor cells and various immune cells present in the tumor microenvironment.[6][10] This can lead to a modulation of the immune cells (e.g., activation of natural killer cells or macrophages), which in turn attack and kill the tumor cells.[10][11] This indirect anti-tumor activity, mediated by the immune cells, is considered a bystander effect.
Q4: Why is information from other Axl inhibitors like TP-0903 and Bemcentinib relevant for my this compound experiments?
A4: While specific experimental data on this compound is limited, Axl inhibitors like TP-0903 and Bemcentinib have been extensively studied in co-culture systems.[10][12][13] Given that they all target the Axl kinase, the biological principles and experimental outcomes are likely to be comparable. Data from these related compounds can provide valuable insights into designing experiments, troubleshooting potential issues, and interpreting the results obtained with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable bystander effect on tumor cells in a co-culture with immune cells. | 1. Suboptimal concentration of this compound. 2. Immune cells are not activated. 3. Low Axl expression on immune or tumor cells. 4. Inappropriate ratio of immune cells to tumor cells. | 1. Perform a dose-response curve to determine the optimal concentration of this compound that modulates immune cells without causing direct, significant toxicity to the tumor cells. 2. Ensure immune cells are properly activated if the protocol requires it (e.g., using cytokines like IL-2 for NK cells). 3. Verify Axl expression levels in all cell types used in the co-culture by Western blot or flow cytometry. 4. Optimize the effector-to-target (E:T) ratio; start with a range of ratios (e.g., 1:1, 5:1, 10:1) to find the most effective one. |
| High levels of cell death in the control (untreated) co-culture. | 1. Co-culture conditions are not optimal, leading to stress-induced cell death. 2. Incompatibility between the cell types. | 1. Optimize media and supplements for the co-culture system. Ensure appropriate CO2 levels and humidity. 2. Test different media formulations that support the viability of all cell types in the co-culture. |
| Inconsistent or highly variable results between experiments. | 1. Variability in cell health and passage number. 2. Inconsistent timing of treatment and analysis. 3. Pipetting errors. | 1. Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology. 2. Standardize all incubation times and experimental steps. 3. Ensure accurate and consistent pipetting, especially for inhibitor dilutions and cell seeding. |
| Difficulty in distinguishing between direct cytotoxic effects and bystander effects. | The concentration of this compound used is high enough to cause direct tumor cell death. | Use a concentration of this compound that is known to have minimal direct cytotoxic effects on the tumor cells in monoculture but is sufficient to modulate the function of the co-cultured (e.g., immune) cells.[12] A thorough dose-response analysis on each cell type individually is crucial. |
Quantitative Data from Axl Inhibitor Co-culture Studies
Table 1: Effect of Axl Inhibitor TP-0903 on CART19 Cell Co-culture
| Cell Lines | Co-culture Setup | TP-0903 Concentration | Observed Effect | Reference |
| CART19 and JeKo-1 (CD19+) | CART19 cells co-cultured with JeKo-1 cells. | 10-30 nM | - No direct killing of tumor cells at these concentrations. - Reduction of Th2 cells and increased Th1 subsets in CART19 cells. - Decreased secretion of IL-4, IL-10, IL-6, sCD40L, MIP-1β, IP-10, and IL-8. | [12] |
| CART19 and Monocytes | CART19 cells co-cultured with monocytes. | Low doses | - Reversed monocyte-induced inhibition of CART19 cell proliferation. - Significant reduction of myeloid-related cytokines (IL-6, IL-1β, IL-17A, sCD40L). | [12][14] |
Table 2: Effect of Axl Inhibitor Bemcentinib on Myeloid Cell Co-culture
| Cell Lines | Co-culture Setup | Bemcentinib Concentration | Observed Effect | Reference |
| Melanoma cells, HMDMs, and HMDDCs | Co-culture of melanoma cells with human monocyte-derived macrophages (HMDMs) and dendritic cells (HMDDCs). | Not specified | - Increased expression of activation markers on both macrophages and dendritic cells. | [10] |
Experimental Protocols
1. In Vitro Co-culture Killing Assay
-
Objective: To assess the bystander killing of tumor cells by immune cells in the presence of an Axl inhibitor.
-
Materials:
-
Tumor cell line (e.g., JeKo-1, luciferase-labeled for easy quantification)
-
Effector immune cells (e.g., CART19 cells)
-
Axl inhibitor (e.g., TP-0903)
-
Cell culture medium and supplements
-
96-well plates
-
Bioluminescence plate reader
-
-
Methodology:
-
Seed target tumor cells (e.g., luciferase-labeled JeKo-1) into a 96-well plate.
-
Add effector immune cells (e.g., CART19) at various effector-to-target (E:T) ratios.
-
Add the Axl inhibitor at a pre-determined, non-directly cytotoxic concentration. Include a vehicle control (e.g., DMSO).
-
Co-culture the cells for 24, 48, and 72 hours.
-
At each time point, measure tumor cell viability using a bioluminescence assay.
-
Calculate the percentage of specific killing based on the reduction in bioluminescence signal compared to the control.
-
2. Cytokine Release Assay in Co-culture
-
Objective: To measure the effect of an Axl inhibitor on cytokine production in a co-culture system.
-
Materials:
-
Co-culture setup as described above.
-
Axl inhibitor (e.g., TP-0903)
-
ELISA or multiplex cytokine assay kit
-
-
Methodology:
-
Set up the co-culture experiment as described in the killing assay protocol.
-
After the desired incubation period (e.g., 72 hours), carefully collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
Analyze the supernatant for the presence of specific cytokines (e.g., IL-6, TNF-α, IFN-γ) using an ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Axl Receptor Signaling Pathway.
Caption: Proposed Bystander Effect Mechanism.
References
- 1. This compound | C26H32F3N9O3 | CID 121409518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Axl kinase domain in complex with a macrocyclic inhibitor offers first structural insights into an active TAM receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL: shapers of tumor progression and immunosuppressive microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Axl inhibitor-mediated reprogramming of the myeloid compartment of the in vitro tumor microenvironment is influenced by prior targeted therapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AXL Inhibitor TP-0903 Reduces Metastasis and Therapy Resistance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Addressing Axl-IN-15 batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Axl inhibitor, Axl-IN-15. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Axl receptor tyrosine kinase.[1] The AXL gene is located on chromosome 19q13.2. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[2][3] Its activation, typically through binding of its ligand, growth arrest-specific 6 (Gas6), leads to dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[3][4] This initiates several downstream signaling pathways, including PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT, and NF-κB, which are involved in cell proliferation, survival, migration, and resistance to therapy.[5][6] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Axl kinase domain and preventing its phosphorylation, thereby blocking downstream signaling.
Q2: What are the physical and chemical properties of this compound?
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂F₃N₉O₃ | PubChem |
| Molecular Weight | 575.6 g/mol | PubChem |
| IUPAC Name | 4-[4-[[2-amino-5-(1-methylimidazol-4-yl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-6-(cyclopropylmethoxy)-N-[(2S)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2-carboxamide | PubChem |
| CAS Number | 1954722-22-5 | |
| Appearance | Solid powder | (General knowledge) |
| Solubility | Soluble in DMSO | (General knowledge) |
Q3: What is the Axl signaling pathway?
The Axl signaling pathway is initiated by the binding of the ligand Gas6 to the extracellular domain of the Axl receptor. This leads to receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. These phosphorylated sites act as docking sites for various adaptor proteins and signaling molecules, activating multiple downstream cascades that regulate critical cellular processes.
Axl signaling pathway diagram.
Troubleshooting Guide: this compound Batch-to-Batch Variability
Batch-to-batch variability in small molecule inhibitors like this compound can lead to inconsistent experimental results. This guide provides a systematic approach to identifying and mitigating potential issues.
Q4: My experimental results with a new batch of this compound are different from the previous batch. What could be the cause?
Several factors can contribute to batch-to-batch variability of a chemical compound. These can be broadly categorized into issues related to the compound itself, experimental procedures, and cellular systems.
Potential causes of batch-to-batch variability.
Q5: How can I assess the quality of a new batch of this compound?
It is crucial to verify the quality of each new batch of a small molecule inhibitor. Here are the recommended steps:
-
Review the Certificate of Analysis (CoA): The supplier should provide a CoA with each batch. Key parameters to check are:
-
Purity: Typically determined by HPLC. Look for a purity of >98%.
-
Identity Confirmation: Verified by ¹H-NMR and Mass Spectrometry to ensure the correct compound was synthesized.
-
Appearance and Solubility: Should be consistent with previous batches.
-
-
Perform in-house Quality Control: If you have access to the necessary equipment, it is advisable to perform your own analysis:
-
LC-MS: To confirm the molecular weight and purity.
-
¹H-NMR: To confirm the chemical structure.
-
-
Functional Validation: The most critical step is to test the biological activity of the new batch.
-
Determine the IC₅₀: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀) of the new batch and compare it to the value obtained with a previous, validated batch. A significant shift in the IC₅₀ value indicates a difference in potency.
-
Q6: I'm observing inconsistent IC₅₀ values for this compound between experiments. What could be the problem?
Inconsistent IC₅₀ values can be frustrating. The following troubleshooting table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Compound-Related | |
| Poor solubility of this compound | Ensure the compound is fully dissolved in DMSO before preparing dilutions. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment. |
| Compound degradation | Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light. |
| Assay-Related | |
| Variation in cell density | Ensure consistent cell seeding density across all wells and plates. Perform cell counts before seeding. |
| Variation in incubation times | Strictly adhere to the same incubation times for compound treatment and assay development for all experiments. |
| Inconsistent reagent preparation | Prepare fresh reagents for each assay and ensure they are at the correct temperature and pH. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions and additions. |
| Cell-Related | |
| High passage number of cells | Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic and genotypic drift, affecting drug sensitivity. |
| Cell line contamination | Regularly test cell lines for mycoplasma contamination. |
| Variation in cell health | Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. |
Detailed Experimental Protocols
Here are detailed protocols for key experiments to assess the activity of this compound.
Protocol 1: Western Blotting for Phosphorylated Axl (p-Axl)
This protocol allows for the detection of the phosphorylated, active form of Axl, providing a direct measure of this compound's target engagement.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies: anti-p-Axl (e.g., Tyr779 or Tyr702) and anti-total Axl[6][7]
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-Axl) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Axl and a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic or cytostatic effects of this compound.[8][9][10]
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell Migration Assay (Scratch Assay)
This assay is used to assess the effect of this compound on cell migration, a key process in cancer metastasis.[1][11][12][13]
Materials:
-
6-well or 12-well cell culture plates
-
Sterile p200 pipette tip or a scratch-making tool
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a plate and grow them to full confluency.
-
Create the Scratch: Use a sterile pipette tip to create a straight "scratch" or cell-free gap in the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Immediately capture an image of the scratch at time 0. Place the plate in an incubator and acquire images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points for each condition. The rate of wound closure can be calculated and compared between treated and control groups.
Experimental workflow for using this compound.
References
- 1. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-Axl (Tyr702) (D12B2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Wound healing migration assay (Scratch assay) [protocols.io]
- 13. med.virginia.edu [med.virginia.edu]
Axl-IN-15 impact on cell morphology and viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Axl inhibitors, with a focus on their impact on cell morphology and viability. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of Axl inhibition on the morphology of my cells?
A1: Inhibition of the Axl receptor tyrosine kinase is frequently associated with a reversal of the epithelial-to-mesenchymal transition (EMT).[1][2][3] Consequently, you may observe a shift from a mesenchymal, spindle-like morphology to a more epithelial, cobblestone-like appearance. This is because Axl signaling is known to promote a mesenchymal phenotype characterized by increased motility and invasion.[2] In some cell lines, such as hepatocellular carcinoma cells, Axl expression is strongly linked to a mesenchymal phenotype.[4]
Q2: What are the anticipated effects of Axl inhibition on cell viability and proliferation?
A2: Axl signaling promotes cell survival and proliferation through the activation of downstream pathways like PI3K/Akt and MAPK/ERK.[1][2][5] Therefore, inhibition of Axl is expected to decrease cell viability and proliferation.[6] In various cancer cell lines, Axl knockdown or inhibition has been shown to attenuate cell proliferation.[4][7] In some instances, particularly in p53-deficient cancer cells, Axl knockout can lead to G2 cell cycle arrest and polyploidization, ultimately resulting in cell death.[4]
Q3: I am not observing any changes in cell viability after treatment with an Axl inhibitor. What could be the reason?
A3: There are several potential reasons for a lack of effect on cell viability:
-
Low Axl Expression: The cell line you are using may not express Axl at a high enough level for its inhibition to have a significant impact. It is crucial to first confirm Axl expression in your cell model via techniques like Western blot or qPCR.
-
Redundant Signaling Pathways: Cancer cells can have redundant survival pathways. Even with Axl inhibited, other receptor tyrosine kinases might compensate and maintain cell viability.
-
Drug Concentration and Treatment Duration: The concentration of the Axl inhibitor may be too low, or the treatment duration may be too short to induce a significant effect. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Cell-Type Specific Effects: The consequences of Axl inhibition can be highly cell-type dependent.
Q4: My cells are showing an unexpected morphological change that is not a clear mesenchymal-to-epithelial transition. How should I interpret this?
A4: While a reversal of EMT is a common outcome, other morphological changes can occur. For example, AXL knock-out in SNU475 hepatocellular carcinoma cells resulted in an aberrant cellular morphology with an augmented nucleus size.[4] It is advisable to document these changes with microscopy and consider further characterization using cytoskeletal staining (e.g., phalloidin for F-actin) to understand the underlying structural alterations.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
| Possible Cause | Suggested Solution |
| Cell confluence at the time of treatment. | Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. |
| Inhibitor stability and storage. | Verify the recommended storage conditions for the Axl inhibitor and ensure it has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Assay-specific artifacts. | Some viability assays can be affected by the chemical properties of the inhibitor. Consider using an orthogonal method to confirm your results (e.g., if you are using an MTT assay, try a trypan blue exclusion assay or a fluorescence-based live/dead stain). |
Problem 2: Difficulty in assessing changes in cell migration and invasion.
| Possible Cause | Suggested Solution |
| Sub-optimal assay conditions. | Optimize the cell seeding density and incubation time for your wound-healing or Boyden chamber assays. |
| Low chemoattractant concentration (for Boyden chamber assays). | Perform a titration of the chemoattractant (e.g., serum) to find the optimal concentration that induces robust migration in your control cells. |
| Mycoplasma contamination. | Test your cell cultures for mycoplasma, as it can significantly affect cell behavior, including migration. |
Quantitative Data Summary
Table 1: Effects of Axl Inhibition on Cell Proliferation and Viability
| Cell Line | Method of Axl Inhibition | Observed Effect | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines | R428 (Axl inhibitor) | Decreased cellular proliferation | [7] |
| Hepatocellular Carcinoma (HCC) cell lines | RNA interference-mediated knock-down | Attenuated cell proliferation | [4] |
| SNU475 Hepatocellular Carcinoma cells | AXL knock-out | G2 arrest and polyploidization leading to lethal effect | [4] |
| Osteosarcoma cells | Axl knockdown | Increased apoptosis and decreased proliferation | [8] |
Table 2: Effects of Axl Inhibition on Cell Migration and Invasion
| Cell Line | Method of Axl Inhibition | Observed Effect | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines | R428 (Axl inhibitor) and siAXL | Significantly impacted wound closure and decreased invasion | [7] |
| Pancreatic Ductal Adenocarcinoma (PDA) cells | AXL ablation (CRISPR-Cas9) | Decreased cell migration and colony formation | [9] |
| Various cancer types | Axl knockdown by RNA interference (RNAi) | Decrease in migration and invasion | [5] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Axl inhibitor or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Wound-Healing (Scratch) Assay for Cell Migration
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh media containing the Axl inhibitor or vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure to quantify cell migration.
3. Boyden Chamber Assay for Cell Invasion
-
Rehydrate Matrigel-coated inserts (e.g., 8 µm pore size) in a 24-well plate with serum-free media.
-
Harvest cells and resuspend them in serum-free media containing the Axl inhibitor or vehicle control.
-
Seed the cell suspension into the upper chamber of the inserts.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a period that allows for invasion but not complete passage of all cells (e.g., 24-48 hours).
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the insert (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the number of invading cells under a microscope.
Visualizations
Caption: Axl signaling pathway and the point of inhibition.
Caption: Workflow for assessing cell viability with an MTT assay.
Caption: Troubleshooting logic for unexpected cell viability results.
References
- 1. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axl receptor axis: a new therapeutic target in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AXL Knock-Out in SNU475 Hepatocellular Carcinoma Cells Provides Evidence for Lethal Effect Associated with G2 Arrest and Polyploidization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AXL is a logical molecular target in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Validation & Comparative
Validating Axl-IN-15: A Comparative Guide to siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the specificity and efficacy of a targeted inhibitor is paramount. This guide provides a comprehensive comparison of the potent Axl inhibitor, Axl-IN-15, with the established method of siRNA-mediated gene knockdown for Axl, a key receptor tyrosine kinase implicated in cancer progression and drug resistance.
Performance Comparison: this compound vs. Axl siRNA
The following tables summarize the quantitative effects of Axl inhibition by this compound and siRNA knockdown on key cellular processes. It is important to note that the data for this compound and Axl siRNA are derived from separate studies and are presented here for comparative purposes.
Table 1: Effect on Cancer Cell Viability
| Treatment | Cell Line | Assay | Result |
| This compound | K562 (Chronic Myelogenous Leukemia) | Not Specified | IC50 < 1 nM |
| Axl siRNA | 786-O (Renal Cell Carcinoma) | MTT Assay | Significant reduction in cell viability compared to control. |
| Axl siRNA | ACHN (Renal Cell Carcinoma) | MTT Assay | Significant reduction in cell viability compared to control. |
Table 2: Effect on Axl Signaling
| Treatment | Cell Line | Assay | Result |
| This compound | Not Specified | Kinase Assay | Ki < 1 nM |
| Axl siRNA | 786-O (Renal Cell Carcinoma) | Western Blot | Significant decrease in phosphorylated Akt (pAkt) and phosphorylated S6 (pS6) levels. |
| Axl siRNA | ACHN (Renal Cell Carcinoma) | Western Blot | Significant decrease in phosphorylated Akt (pAkt) and phosphorylated S6 (pS6) levels. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for utilizing this compound and Axl siRNA.
Protocol 1: this compound Treatment and Cell Viability Assay
-
Cell Culture: Plate cancer cells (e.g., K562) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 72 hours). Include a DMSO-only control.
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Protocol 2: Axl siRNA Knockdown and Western Blot Analysis
-
Cell Culture: Seed cancer cells (e.g., 786-O, ACHN) in 6-well plates to achieve 50-60% confluency on the day of transfection.
-
siRNA Transfection:
-
Dilute Axl-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, incubate for 10-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for Axl protein knockdown.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Axl, phospho-Axl, phospho-Akt, phospho-S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the extent of protein knockdown and changes in downstream signaling.
Visualizing the Mechanisms
To better understand the biological context of Axl inhibition, the following diagrams illustrate the Axl signaling pathway and a typical experimental workflow for comparing a small molecule inhibitor with siRNA.
Caption: Axl Signaling Pathway.
Caption: Experimental Workflow.
A Comparative Guide to Axl-IN-15 and Other Axl Inhibitors for Researchers
For researchers and drug development professionals navigating the landscape of Axl kinase inhibitors, this guide provides an objective comparison of Axl-IN-15 with other notable inhibitors. The information is supported by experimental data to aid in the selection of the most suitable compounds for preclinical and clinical research.
The Axl receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor growth, metastasis, and the development of therapeutic resistance.[1][2][3] this compound is a potent, small-molecule inhibitor of Axl, demonstrating significant promise in preclinical studies. This guide will compare its performance metrics with other well-characterized Axl inhibitors, including Bemcentinib (BGB324), Cabozantinib, Gilteritinib, and UNC2025.
Quantitative Comparison of Axl Inhibitor Potency and Selectivity
The following table summarizes the biochemical and cellular potency of this compound and other selected Axl inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Biochemical IC50 values reflect the inhibition of the purified Axl kinase enzyme, while cellular IC50 values indicate the inhibitor's effectiveness in a cellular context, which is often more representative of its potential therapeutic activity.
| Inhibitor | Type | Biochemical Axl IC50 (nM) | Cellular Axl IC50 (nM) | Key Selectivity Notes |
| This compound | Small Molecule | < 1[4][5][6] | Not explicitly reported | Potent Axl inhibitor.[4][5][6] |
| Bemcentinib (BGB324/R428) | Small Molecule | 14[7][8] | ~2000 (in primary CLL B cells)[7] | >100-fold selective for Axl over Abl; 50-100-fold more selective for Axl than Mer and Tyro3.[7] |
| Cabozantinib (XL184) | Small Molecule | 7[9][10][11] | 42 (inhibition of Axl phosphorylation)[12] | Multi-kinase inhibitor targeting VEGFR2 (IC50: 0.035 nM), MET (IC50: 1.3 nM), RET, KIT, FLT3, and TIE2.[9][10][11] |
| Gilteritinib (ASP2215) | Small Molecule | 0.73[13][14] | 41 (inhibition of Axl phosphorylation)[15] | Dual FLT3/AXL inhibitor; also inhibits ALK and LTK.[13][16] |
| UNC2025 | Small Molecule | 1.6 - 122[17][18][19][20][21] | 122 (inhibition of Axl phosphorylation)[20][21] | Dual Mer/Flt3 inhibitor with >45-fold selectivity for MERTK over Axl.[17][18] |
| TP-0903 | Small Molecule | 8.2 (KD value)[22] | 110 (in BMF-A3 cells)[23] | Multi-kinase inhibitor targeting AXL, MER, TYRO3, Aurora A, JAK2, ALK, ABL1, and VEGFR2.[22][23] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key assays used to characterize Axl inhibitors.
Biochemical Axl Kinase Assay (In Vitro)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified Axl kinase.
Principle: The assay measures the phosphorylation of a substrate peptide by the Axl kinase in the presence of ATP. The amount of product formed (phosphorylated substrate or ADP) is inversely proportional to the inhibitory activity of the compound being tested.
General Protocol:
-
Reaction Setup: In a microplate, combine the purified recombinant Axl kinase domain, a specific peptide substrate (e.g., poly(Glu, Tyr)), and the test inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Quantify the reaction product. Common detection methods include:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is then converted to a luminescent signal.
-
HTRF (Homogeneous Time-Resolved Fluorescence): Uses a europium-labeled antibody that detects the phosphorylated substrate, leading to a FRET signal.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Axl Phosphorylation Assay (In Cellulo)
This assay measures the ability of an inhibitor to block Axl autophosphorylation within a cellular context, providing a more physiologically relevant measure of potency.
Principle: Upon activation, the Axl receptor undergoes autophosphorylation on specific tyrosine residues. This assay quantifies the level of phosphorylated Axl in cells treated with an inhibitor.
General Protocol:
-
Cell Culture: Plate cells that endogenously or exogenously express Axl (e.g., human cancer cell lines) and allow them to adhere overnight.
-
Serum Starvation: To reduce basal receptor activation, incubate the cells in a low-serum or serum-free medium for a specified time (e.g., 4-24 hours).
-
Inhibitor Treatment: Treat the cells with various concentrations of the Axl inhibitor for a defined period (e.g., 1-2 hours).
-
Ligand Stimulation (Optional): To induce Axl activation, stimulate the cells with its ligand, Gas6, for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Quantification of Phospho-Axl: Measure the levels of phosphorylated Axl using methods such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated Axl and total Axl.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use a sandwich ELISA format with a capture antibody for total Axl and a detection antibody for phospho-Axl.
-
-
Data Analysis: Normalize the phosphorylated Axl signal to the total Axl signal and plot the percentage of inhibition against the inhibitor concentration to calculate the cellular IC50.
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of an Axl inhibitor in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the Axl inhibitor, and tumor growth is monitored over time.
General Protocol:
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of human cancer cells (e.g., pancreatic or non-small cell lung cancer cell lines) into immunocompromised mice (e.g., nude or NSG mice).[24][25]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the Axl inhibitor (e.g., orally via gavage) and a vehicle control according to a predetermined schedule and dose.[24][26]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for biomarkers).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to assess the in vivo efficacy of the inhibitor.
Visualizing Axl Signaling and Inhibition
To better understand the mechanism of action of Axl inhibitors, it is helpful to visualize the Axl signaling pathway and the experimental workflows used to identify and characterize these compounds.
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Axl kinase domain in complex with a macrocyclic inhibitor offers first structural insights into an active TAM receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tyrosine receptor kinase of Axl is an essential regulator of prostate cancer proliferation and tumor growth and represents a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. JCI Insight - TP-0903 is active in models of drug-resistant acute myeloid leukemia [insight.jci.org]
- 23. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Axl-IN-15 Versus R428 (Bemcentinib) in the In Vitro Arena
For researchers, scientists, and drug development professionals, the pursuit of potent and selective kinase inhibitors is a paramount objective. In the realm of Axl receptor tyrosine kinase (Axl) inhibition, two molecules, Axl-IN-15 and R428 (Bemcentinib), have emerged as significant tools for in vitro research. This guide provides an objective, data-driven comparison of their in vitro performance, supported by experimental details to inform your research decisions.
Axl kinase, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical player in various cellular processes, including cell survival, proliferation, migration, and invasion. Its dysregulation is implicated in the progression and therapeutic resistance of numerous cancers, making it a compelling target for drug discovery. This guide delves into the in vitro characteristics of this compound and the clinical-stage inhibitor R428 (Bemcentinib), offering a comparative analysis of their potency, selectivity, and cellular effects.
At a Glance: Key In Vitro Performance Metrics
| Feature | This compound | R428 (Bemcentinib) |
| Axl IC50 | <1 nM | 14 nM[1] |
| Known Selectivity | Data not publicly available | >100-fold vs. Abl; 50- to >100-fold vs. Mer and Tyro3[1] |
Delving Deeper: A Comparative Analysis
This compound stands out for its exceptional potency, with a reported IC50 value of less than 1 nM, suggesting a very strong inhibitory activity against Axl kinase in biochemical assays. In contrast, R428 (Bemcentinib) exhibits a still potent, but comparatively higher, IC50 of 14 nM.
A crucial aspect of any kinase inhibitor is its selectivity profile. R428 has been characterized to have a favorable selectivity profile, demonstrating over 100-fold greater selectivity for Axl compared to Abl kinase, and significant selectivity over its fellow TAM family members, Mer and Tyro3[1]. This selectivity is important for minimizing off-target effects and ensuring that the observed biological outcomes are primarily due to the inhibition of Axl. At present, a detailed public kinase selectivity panel for this compound is not available, which limits a direct comparative assessment of its off-target activities against R428.
Both inhibitors have been shown to effectively modulate Axl-mediated downstream signaling pathways. Inhibition of Axl kinase activity by these compounds is expected to lead to a reduction in the phosphorylation of downstream effectors such as AKT and ERK, ultimately impacting cell survival and proliferation. Furthermore, both compounds have been demonstrated to inhibit cancer cell migration and invasion in vitro, key processes in tumor metastasis that are heavily influenced by Axl signaling.
Visualizing the Science
To better understand the context of this comparison, the following diagrams illustrate the Axl signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: Axl Signaling Pathway and Points of Inhibition.
Caption: Workflow for In Vitro Comparison of Axl Inhibitors.
Experimental Corner: Protocols for Key In Vitro Assays
The following are generalized protocols for key experiments used to characterize Axl inhibitors. Specific parameters such as cell lines, reagent concentrations, and incubation times should be optimized for your experimental system.
Biochemical Axl Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to inhibit 50% of Axl kinase activity.
Methodology:
-
Reagents: Recombinant human Axl kinase, appropriate kinase buffer, ATP, and a suitable substrate (e.g., a synthetic peptide).
-
Procedure:
-
Prepare a serial dilution of the Axl inhibitor (this compound or R428).
-
In a microplate, add the Axl kinase, the inhibitor at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding a final concentration of ATP (often at or near the Km for Axl).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence polarization, or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cellular Axl Phosphorylation Assay (Western Blot)
Objective: To assess the ability of an inhibitor to block Axl autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture a cell line with endogenous or overexpressed Axl (e.g., MDA-MB-231 breast cancer cells) to sub-confluency.
-
Procedure:
-
Serum-starve the cells for several hours to reduce basal receptor tyrosine kinase activity.
-
Pre-treat the cells with various concentrations of the Axl inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the Axl ligand, Gas6, for a short period (e.g., 15-30 minutes) to induce Axl phosphorylation.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for phosphorylated Axl (p-Axl).
-
Subsequently, strip the membrane and re-probe with an antibody for total Axl as a loading control.
-
Detect the antibody binding using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of inhibition of Axl phosphorylation.
-
Cell Migration Assay (Transwell/Boyden Chamber Assay)
Objective: To evaluate the effect of an inhibitor on the migratory capacity of cells.
Methodology:
-
Apparatus: Use a Transwell insert with a microporous membrane (typically 8 µm pores for cancer cells).
-
Procedure:
-
Seed cells in the upper chamber of the Transwell insert in serum-free media.
-
Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Add the Axl inhibitor or vehicle control to both the upper and lower chambers.
-
Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several microscopic fields to quantify cell migration.
-
Cell Invasion Assay
Objective: To assess the effect of an inhibitor on the ability of cells to invade through an extracellular matrix.
Methodology:
-
Apparatus: Use a Transwell insert coated with a layer of basement membrane extract (e.g., Matrigel).
-
Procedure:
-
The protocol is similar to the cell migration assay, with the key difference being the Matrigel-coated membrane which mimics the extracellular matrix.
-
Cells must degrade and move through this matrix to reach the chemoattractant in the lower chamber.
-
Quantification of invaded cells is performed in the same manner as the migration assay.
-
Conclusion
Both this compound and R428 (Bemcentinib) are valuable pharmacological tools for the in vitro investigation of Axl signaling. This compound exhibits remarkable potency, making it an excellent candidate for biochemical and cellular assays where high affinity is desired. R428, with its well-defined selectivity profile and clinical relevance, provides a robust benchmark for Axl inhibition. The choice between these inhibitors will depend on the specific experimental goals, with this compound being a powerful probe for Axl-centric mechanisms and R428 offering a bridge to translational studies. As with any in vitro study, it is crucial to carefully design experiments and consider the unique properties of each compound to generate meaningful and reproducible data.
References
Axl Kinase Inhibitors: A Comparative Analysis of Axl-IN-15 and BGB324 for Selectivity and Performance
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing targeted therapies. This guide provides an objective comparison of two prominent Axl kinase inhibitors, Axl-IN-15 and BGB324 (Bemcentinib), focusing on their selectivity, performance in preclinical models, and the experimental methodologies used for their evaluation.
The Axl receptor tyrosine kinase has emerged as a significant target in oncology due to its role in tumor progression, metastasis, and drug resistance. Both this compound and BGB324 have demonstrated potent inhibition of Axl kinase, but a detailed examination of their characteristics reveals key differences that may influence their suitability for specific research and therapeutic applications.
Biochemical and Cellular Potency
This compound and BGB324 exhibit comparable low nanomolar potency against Axl kinase in biochemical assays. However, their selectivity profiles, a critical factor in minimizing off-target effects, show notable distinctions.
| Inhibitor | Axl IC50 (nM) | Key Off-Target Kinases | Reference |
| This compound | 19 | Aurora A, Aurora B | [1] |
| BGB324 | 14 | Abl (>100-fold selective), Mer (50-fold selective), Tyro3 (>100-fold selective) | [2][3] |
Table 1: Comparison of biochemical potency and key off-target kinases for this compound and BGB324.
BGB324 is characterized as a selective Axl inhibitor, demonstrating significant selectivity against other kinases, including members of the same TAM family (Tyro3 and Mer)[2][3]. In contrast, while this compound is a potent Axl inhibitor, it also exhibits inhibitory activity against Aurora A and Aurora B kinases, suggesting a broader kinase inhibition profile[1]. The lack of a publicly available, comprehensive kinome scan for this compound makes a direct, broad selectivity comparison challenging.
Axl Signaling Pathway
Axl kinase activation triggers a cascade of downstream signaling pathways crucial for cell survival, proliferation, and migration. Understanding this pathway is essential for interpreting the effects of its inhibitors.
References
A Comparative Efficacy Analysis of Axl Inhibitors: Axl-IN-15 and SGI-7079
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two prominent Axl tyrosine kinase inhibitors, Axl-IN-15 and SGI-7079. This analysis is based on available experimental data to aid in the informed selection of research tools for cancer therapy studies.
The Axl receptor tyrosine kinase has emerged as a significant target in oncology due to its role in tumor progression, metastasis, and the development of therapeutic resistance. Consequently, a range of small molecule inhibitors targeting Axl have been developed. This guide focuses on a comparative overview of this compound and SGI-7079, summarizing their performance based on published preclinical data.
Quantitative Efficacy at a Glance
To facilitate a direct comparison of the inhibitory potential of this compound and SGI-7079, the following tables summarize their in vitro and in vivo efficacy data as reported in scientific literature.
In Vitro Potency and Cellular Activity
| Inhibitor | Target | Assay Type | IC50 | Cell Line | Ki | Reference |
| This compound | AXL | Kinase Assay | 19 nM | - | Not Reported | [1] |
| SGI-7079 | AXL | Kinase Assay | 58 nM | - | 5.7 nM | [2] |
| SGI-7079 | AXL | Cell-based | 0.43 µM | SUM149 (Breast Cancer) | Not Reported | [3] |
| SGI-7079 | AXL | Cell-based | 0.16 µM | KPL-4 (Breast Cancer) | Not Reported | [3] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. Ki (Inhibition constant) represents the equilibrium constant for the binding of the inhibitor to the enzyme.
In Vivo Anti-Tumor Activity
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| SGI-7079 | Non-Small Cell Lung Cancer (NSCLC) Xenograft | 50 mg/kg, oral, 5 days/week for 2 weeks | 67% | [2] |
| SGI-7079 | Inflammatory Breast Cancer Xenograft (SUM149) | 50 mg/kg, oral, 5 days/week for 2 weeks | Significant tumor growth inhibition and prolonged survival | [3] |
| SGI-7079 | Ovarian Cancer Peritoneal Model (ID8) | 50 mg/kg, oral, 5 days/week for 2 weeks (in combination with anti-PD-1) | Induced tumor eradication in one-third of mice | [3] |
Understanding the Axl Signaling Pathway
Both this compound and SGI-7079 are ATP-competitive inhibitors that target the kinase domain of the Axl receptor.[3] The binding of these inhibitors prevents the autophosphorylation of Axl, thereby blocking the activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, migration, and invasion. The simplified Axl signaling pathway is depicted below.
Caption: Simplified Axl signaling pathway and the point of inhibition by this compound and SGI-7079.
Experimental Methodologies
The following sections detail the experimental protocols used to generate the efficacy data presented in this guide.
In Vitro Kinase Inhibition Assay (this compound)
The inhibitory activity of this compound against the AXL kinase was determined using a biochemical assay. The general workflow for such an assay is as follows:
References
In-Depth Analysis of Axl-IN-15's Efficacy Across Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the effects of Axl-IN-15, a potent Axl tyrosine kinase inhibitor, in various cancer cell lines. This document summarizes key experimental data, details methodologies for reproducible research, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a highly potent and selective small-molecule inhibitor of the Axl receptor tyrosine kinase.[1][2][3][4] The Axl signaling pathway is a critical mediator of cancer cell survival, proliferation, migration, and invasion.[3][5][6][7][8][9] Its overexpression is associated with poor prognosis and the development of resistance to various cancer therapies in numerous malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and pancreatic cancer.[3][5][6][7][10][11] this compound demonstrates remarkable potency with both its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki) being less than 1 nanomolar.[1]
Axl Signaling Pathway and Inhibition by this compound
The Axl receptor, upon binding to its ligand Gas6, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, are crucial for cell survival and proliferation. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the Axl kinase domain, thereby preventing its phosphorylation and the subsequent activation of these oncogenic signaling cascades.
Caption: Axl signaling pathway and the inhibitory action of this compound.
Comparative Efficacy of Axl Inhibition in Cancer Cell Lines
While specific, publicly available data for this compound across a wide range of cell lines is limited, the effects of potent Axl inhibitors have been extensively studied. The following tables summarize the reported IC50 values for the well-characterized Axl inhibitor, Bemcentinib (R428), in various cancer cell lines. This data serves as a surrogate to illustrate the expected range of activity for a highly potent Axl inhibitor like this compound.
Table 1: IC50 Values of Bemcentinib (R428) in Ewing Sarcoma Cell Lines
| Cell Line | IC50 (μmol/L) |
| ES-4 | 0.79 - 2.13 |
Data from The role of AXL and the in vitro activity of the receptor tyrosine kinase inhibitor BGB324 in Ewing sarcoma.[4]
Table 2: IC50 Values of AXL Inhibitors in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Drug | IC50 (nM) |
| H2228 (Parental) | Crizotinib | 1.36 μM |
| H2228-CRR (Crizotinib-Resistant) | Crizotinib | ≥ 10 μM |
| H2228-ALR (Alectinib-Resistant) | Alectinib | ≥ 10 μM |
| H2228-CER (Ceritinib-Resistant) | Ceritinib | 1.55 μM |
Note: This table highlights the development of resistance to ALK inhibitors, a process where Axl signaling is often implicated. While not direct IC50 values for an Axl inhibitor, it underscores the cell lines where Axl inhibition would be a relevant therapeutic strategy.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of Axl inhibitors.
Cell Viability Assay (MTT/SRB Assay)
This assay is used to determine the cytotoxic or growth-inhibitory effects of a compound on cancer cells.
Workflow:
Caption: Workflow for a typical cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
For SRB assay: Fix the cells with trichloroacetic acid (TCA), wash, and then stain with SRB solution. After washing, solubilize the bound dye with a Tris-base solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the log of the drug concentration against the percentage of cell viability.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation status upon treatment with an inhibitor.
Detailed Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Axl, total Axl, phospho-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a potent inhibitor of the Axl receptor tyrosine kinase, a key driver of oncogenesis and therapeutic resistance in a variety of cancers. While comprehensive, publicly available comparative data for this compound is currently limited, the established effects of other potent Axl inhibitors in numerous cell lines provide a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a robust framework for the continued preclinical evaluation of this compound and its potential as a valuable therapeutic agent in oncology.
References
- 1. [PDF] Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of AXL and the in vitro activity of the receptor tyrosine kinase inhibitor BGB324 in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Axl-IN-15: A Potent and Selective Inhibitor of the Axl Receptor Tyrosine Kinase
A Comprehensive Comparison Guide for Researchers
In the landscape of targeted cancer therapy, the Axl receptor tyrosine kinase has emerged as a critical node in tumor progression, metastasis, and drug resistance. This guide provides a detailed comparison of Axl-IN-15, a highly potent Axl inhibitor, with other known Axl-targeting compounds. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in evaluating this compound for their specific research applications.
On-Target Activity: A Comparative Analysis
This compound demonstrates exceptional potency in inhibiting Axl kinase activity. Biochemical and cellular assays confirm its sub-nanomolar efficacy, positioning it as one of the most potent Axl inhibitors reported to date. A comparison with other well-characterized Axl inhibitors is summarized in the table below.
| Compound | Axl IC50 (Biochemical) | Axl IC50 (Cellular) | Other Notable Targets (IC50) |
| This compound | <1 nM (Ki and IC50)[1] | Not specified | Not specified |
| Gilteritinib (ASP2215) | 0.73 nM[2][3][4] | Not specified | FLT3 (0.29 nM)[2][3][4] |
| Bemcentinib (BGB324/R428) | 14 nM[5][6][7][8] | ~2.0 µM (CLL B cells)[5] | Mer, Tyro3 (>50-fold selective over Axl)[5] |
| Dubermatinib (TP-0903) | 27 nM[1][6][9][10] | 6 nM (PSN-1 pancreatic cancer cells)[1] | Aurora A, Aurora B[9] |
Table 1: Comparative On-Target Activity of Axl Inhibitors. IC50 values represent the half-maximal inhibitory concentration and are a measure of inhibitor potency. Lower values indicate higher potency.
Axl Signaling Pathway
The Axl receptor tyrosine kinase is a key mediator of various cellular processes that contribute to cancer progression. Upon binding to its ligand, Growth Arrest-Specific 6 (Gas6), Axl dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT/mTOR, RAS/MAPK, and JAK/STAT pathways, regulate cell survival, proliferation, migration, and invasion. Axl has also been implicated in the development of resistance to various cancer therapies.
Caption: The Axl signaling cascade.
Experimental Protocols
To facilitate the independent verification and expansion of the findings presented, detailed protocols for key assays are provided below.
Biochemical Axl Kinase Activity Assay (ADP-Glo™)
This protocol describes a luminescent assay to measure the activity of purified Axl kinase and the inhibitory effect of compounds like this compound. The assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Axl kinase enzyme
-
AXLtide (peptide substrate)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the compound dilutions to the wells of the assay plate.
-
Add 5 µL of a solution containing the Axl kinase and AXLtide substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[5]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the ADP-Glo™ Axl kinase assay.
Cellular Axl Phosphorylation Assay (Western Blot)
This protocol details the procedure to assess the ability of this compound to inhibit Axl autophosphorylation in a cellular context.
Materials:
-
Cancer cell line expressing Axl (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Gas6 ligand (optional, for stimulating Axl phosphorylation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Axl (p-Axl) and anti-total Axl
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
(Optional) Stimulate Axl phosphorylation by adding Gas6 for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-Axl antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane and reprobe with the anti-total Axl antibody to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities for p-Axl and total Axl. Normalize the p-Axl signal to the total Axl signal and calculate the percent inhibition of Axl phosphorylation for each treatment condition.
Caption: Workflow for Western blot-based cellular Axl phosphorylation assay.
Logical Framework for Confirming On-Target Activity
The confirmation of this compound's on-target activity relies on a logical progression of experiments, moving from a simplified in vitro system to a more complex cellular environment.
Caption: Logical flow for validating this compound on-target activity.
This guide provides a foundational understanding of this compound's potent on-target activity and the experimental approaches to verify it. The provided data and protocols are intended to empower researchers to confidently incorporate this compound into their studies of Axl-driven pathologies.
References
- 1. ulab360.com [ulab360.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. ulab360.com [ulab360.com]
- 7. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Axl Inhibitor Selectivity Profile Against TAM Family Kinases: A Comparative Analysis
While specific selectivity data for Axl-IN-15 against the broader TAM kinase family is not publicly available, this guide provides a comparative analysis of a representative potent Axl inhibitor, INCB081776, to illustrate the typical selectivity profile researchers aim for in targeted drug development.
The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases plays a crucial role in various cellular processes, and their dysregulation is implicated in cancer progression and therapeutic resistance.[1][2][3][4][5] Developing inhibitors with high selectivity for Axl over its family members, Mer and Tyro3, is a key objective to minimize off-target effects and enhance therapeutic efficacy. This guide examines the selectivity profile of INCB081776, a potent dual inhibitor of Axl and MERTK, providing quantitative data, experimental context, and a visual representation of the targeted signaling pathway.[6]
Comparative Selectivity of INCB081776 Against TAM Kinases
The inhibitory activity of INCB081776 was assessed against the three TAM family kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below.
| Kinase | IC50 (nM) |
| Axl | 0.61 ± 0.31 |
| Mer | 3.17 ± 1.97 |
| Tyro3 | 101 ± 27 |
Data sourced from multiple lots (n=18 for Axl, n=25 for MERTK and Tyro3).[6][7]
As the data indicates, INCB081776 is a highly potent inhibitor of Axl and Mer, with significantly less activity against Tyro3.[6][7] This demonstrates a favorable selectivity profile for targeting Axl and Mer-driven pathologies.
Experimental Protocol: Kinase Inhibition Assay
The IC50 values presented were determined using a biochemical kinase inhibition assay. While the specific protocol for INCB081776 is proprietary, a representative methodology for such an assay is outlined below.
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the kinase activity of Axl, Mer, and Tyro3.
Materials:
-
Recombinant human Axl, Mer, and Tyro3 kinase domains
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Test inhibitor (e.g., INCB081776) at various concentrations
-
Kinase buffer solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Plate reader
Procedure:
-
A solution containing the recombinant kinase (Axl, Mer, or Tyro3) and the substrate peptide is prepared in the kinase buffer.
-
The test inhibitor is serially diluted to create a range of concentrations.
-
The kinase/substrate solution is added to the wells of a 96-well plate.
-
The various concentrations of the test inhibitor are then added to the respective wells. A control well with no inhibitor is included.
-
The kinase reaction is initiated by adding a solution of ATP to each well.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
After incubation, a detection reagent is added to each well. This reagent measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
The plate is read using a plate reader to measure the signal (e.g., luminescence or fluorescence) in each well.
-
The data is analyzed by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is then calculated from this curve using non-linear regression analysis.
TAM Kinase Signaling Pathway and Inhibition
The following diagram illustrates the general signaling pathway of the TAM family kinases and the point of intervention for inhibitors like INCB081776.
Caption: TAM kinase signaling pathway and points of inhibition by INCB081776.
References
- 1. The Axl kinase domain in complex with a macrocyclic inhibitor offers first structural insights into an active TAM receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Tyrosine Kinases, TYRO3, AXL, and MER, Demonstrate Distinct Patterns and Complex Regulation of Ligand-induced Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Receptor Tyrosine Kinase Inhibitor Sensitivity Prediction Model Identifies AXL Dependency in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated analysis of multiple receptor tyrosine kinases identifies Axl as a therapeutic target and mediator of resistance to sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pharmacological and Genetic Axl Inhibition: A Guide for Researchers
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methodologies for studying the Axl receptor tyrosine kinase: pharmacological inhibition, represented here by the small molecule inhibitor Axl-IN-15, and genetic knockout of the Axl gene. This analysis is supported by experimental data and detailed protocols to aid in experimental design and interpretation.
While direct comparative studies on this compound are limited in the public domain, this guide synthesizes data from studies using other potent Axl inhibitors as a proxy, alongside extensive research on Axl knockout models. This approach offers valuable insights into the nuanced differences and similarities between these two powerful research tools.
Introduction to Axl and its Role in Disease
Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] Its activation by its ligand, Gas6 (growth arrest-specific 6), triggers a cascade of downstream signaling events that are crucial for various cellular processes.[3][4][5] These pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, regulate cell survival, proliferation, migration, and invasion.[6][7][8] Dysregulation of Axl signaling has been implicated in the progression of numerous cancers, where it is often associated with metastasis, therapy resistance, and a poor prognosis.[1][2][9] Beyond cancer, Axl signaling plays a role in immune modulation and has been studied in the context of viral infections and fibrosis.[10][11]
The Axl Signaling Pathway
The Axl signaling pathway is a complex network of interactions initiated by the binding of Gas6 to the Axl receptor, leading to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades.
Caption: The Axl signaling pathway, illustrating ligand binding and downstream cascades.
Phenotypic Comparison: this compound vs. Genetic Axl Knockout
The primary distinction between pharmacological inhibition and genetic knockout lies in the temporal and specific nature of Axl inactivation. This compound, as a small molecule inhibitor, offers acute and reversible inhibition of Axl kinase activity. In contrast, genetic knockout results in the permanent abrogation of Axl protein expression. This fundamental difference can lead to divergent phenotypic outcomes, as kinase-dead proteins may still participate in scaffolding functions, whereas a knockout removes the protein entirely.
Data Presentation: Comparative Phenotypic Effects
| Phenotypic Trait | This compound (and other Axl inhibitors) | Genetic Axl Knockout (KO) | Key References |
| Tumor Growth | Inhibition of proliferation and tumor growth in various cancer models.[12] | Delayed tumor growth.[13] | [12][13] |
| Metastasis & Invasion | Reduced cell migration and invasion in vitro.[8] Inhibition of metastasis in vivo.[9] | Decreased cell migration and colony formation.[13] Reduced metastatic burden.[14] | [8][9][13][14] |
| Epithelial-Mesenchymal Transition (EMT) | Reversal of EMT phenotype, with increased E-cadherin and decreased mesenchymal markers.[12] | Decreased expression of EMT transcription factors like SLUG and mesenchymal markers like Vimentin.[13] | [12][13] |
| Drug Resistance | Sensitizes cancer cells to chemotherapy and targeted therapies.[1][12] | Enhances sensitivity to chemotherapy (e.g., gemcitabine).[13] | [1][12][13] |
| Immune Response | Enhances anti-tumor immunity by increasing infiltration of CD8+ T cells and NK cells, and reducing immunosuppressive cells.[8][10] | More inflammatory tumor microenvironment with increased T cell and NK cell recruitment and a decrease in tumor-associated macrophages.[13] | [8][10][13] |
| Cell Cycle | Can induce G2 cell cycle arrest.[15][16] | Associated with G2 arrest and polyploidization in some cancer cell lines.[15][16] | [15][16] |
| Developmental Phenotype | Not applicable for in vivo developmental studies. | Mice are viable and fertile, but may exhibit subtle reproductive phenotypes.[17] | [17] |
Interpreting the Differences
The observed phenotypes are largely consistent between pharmacological and genetic inhibition of Axl, highlighting the central role of Axl kinase activity in these processes. However, potential discrepancies can arise due to:
-
Off-target effects of inhibitors: Small molecule inhibitors may have off-target activities that could contribute to the observed phenotype.
-
Kinase-independent functions: Axl protein may have scaffolding functions independent of its kinase activity. These would be absent in a knockout model but potentially preserved with a kinase inhibitor.
-
Compensatory mechanisms: Genetic knockout from birth may lead to the development of compensatory signaling pathways that are not activated during acute pharmacological inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key experiments used to compare Axl inhibition strategies.
Western Blotting for Axl Signaling Pathway Analysis
Objective: To assess the phosphorylation status and total protein levels of Axl and its downstream effectors (e.g., Akt, ERK).
Protocol:
-
Cell Lysis: Treat cells with this compound or use lysates from Axl knockout and wild-type cells. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Axl, total Axl, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To quantify the effect of Axl inhibition on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: Treat cells with a dose range of this compound or compare Axl knockout cells to wild-type controls.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
In Vivo Tumor Xenograft Model
Objective: To evaluate the effect of Axl inhibition on tumor growth in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (wild-type or Axl knockout) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment Administration: For pharmacological studies, administer this compound (or vehicle control) to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizing the Comparison: Workflows and Logic
Caption: Experimental workflow for comparing pharmacological and genetic Axl inhibition.
Caption: Logical relationship between Axl inhibition methods and phenotypic outcomes.
Conclusion
Both pharmacological inhibition with agents like this compound and genetic knockout of Axl are invaluable tools for dissecting the role of this receptor tyrosine kinase in health and disease. While they often yield congruent results, researchers should be mindful of their inherent differences. Pharmacological inhibitors offer temporal control and are more clinically translatable, whereas genetic knockouts provide a "cleaner" system for studying the complete loss of protein function, albeit with the potential for developmental compensation. The choice of methodology should be guided by the specific research question, and ideally, a combination of both approaches can provide the most robust and comprehensive understanding of Axl biology.
References
- 1. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of AXL ameliorates pulmonary fibrosis via attenuation of M2 macrophage polarisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. AXL Knock-Out in SNU475 Hepatocellular Carcinoma Cells Provides Evidence for Lethal Effect Associated with G2 Arrest and Polyploidization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AXL Knock-Out in SNU475 Hepatocellular Carcinoma Cells Provides Evidence for Lethal Effect Associated with G2 Arrest and Polyploidization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functional Consequences of AXL Sequence Variants in Hypogonadotropic Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergy of Axl-IN-15 with Other Cancer Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl-IN-15 is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] The AXL signaling pathway is a critical mediator of tumor cell proliferation, survival, invasion, and metastasis.[4][5][6] Overexpression and activation of AXL have been strongly implicated in the development of acquired resistance to a variety of cancer therapies, including EGFR and KRAS inhibitors.[7][8][9][10] Consequently, the combination of AXL inhibitors with other targeted agents represents a promising strategy to overcome drug resistance and enhance therapeutic efficacy.
This guide provides a comparative overview of the expected synergistic effects of this compound with other anti-cancer drugs, supported by experimental data from studies on analogous AXL inhibitors. Due to the limited availability of published synergy data specifically for this compound, this guide utilizes data from other potent AXL inhibitors as a surrogate to illustrate the potential for synergistic interactions.
Synergistic Potential of AXL Inhibition with Targeted Therapies
Combination with EGFR Tyrosine Kinase Inhibitors (TKIs) in Non-Small Cell Lung Cancer (NSCLC)
Upregulation of the AXL signaling pathway is a well-documented mechanism of resistance to EGFR TKIs, such as osimertinib, in EGFR-mutant NSCLC.[9][11] Combining an AXL inhibitor with an EGFR TKI has been shown to restore sensitivity and delay the emergence of resistant clones.[9][11]
Representative Experimental Data (Using AXL Inhibitor ONO-7475)
The following table summarizes the synergistic effects observed when combining the AXL inhibitor ONO-7475 with the EGFR TKI osimertinib in an EGFR-mutant NSCLC cell line with high AXL expression.
| Cell Line | Drug Combination | Concentration Range | Combination Index (CI) | Synergy Interpretation |
| PC-9/AXL | ONO-7475 + Osimertinib | Various | < 1 | Synergistic |
Data is representative of findings in studies such as Taniguchi et al., Cancer Sci, 2019 and others which have shown that AXL inhibition can overcome osimertinib resistance.[9] A combination index (CI) value less than 1 is indicative of a synergistic interaction.[12]
Combination with KRAS Inhibitors in Pancreatic Ductal Adenocarcinoma (PDAC)
KRAS mutations are prevalent in PDAC, and while direct KRAS inhibitors are a significant advancement, acquired resistance remains a major challenge.[8][10] Emerging evidence suggests that AXL signaling can be a key driver of this resistance.[5] Pharmacological inhibition of both KRAS and AXL has demonstrated significant synergistic effects in preclinical models of KRAS-mutant pancreatic cancer.[5]
Representative Experimental Data (Conceptual)
This table illustrates the expected synergistic outcomes from combining an AXL inhibitor with a KRAS G12D inhibitor in a KRAS-mutant pancreatic cancer cell line.
| Cell Line | Drug Combination | Concentration Range | Combination Index (CI) | Synergy Interpretation |
| PANC-1 (KRAS G12D) | AXL Inhibitor + KRAS G12D Inhibitor | Various | < 1 | Synergistic |
This conceptual data is based on findings that combined pharmacological inhibition of KRAS and AXL results in significant synergistic effects in KRAS-mutant pancreatic and lung cancer cell lines.[5]
Signaling Pathways and Experimental Workflow
To understand the mechanism of synergy and the methods used to evaluate it, the following diagrams illustrate the AXL signaling pathway and a typical experimental workflow.
Caption: AXL Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Evaluating Drug Synergy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of drug synergy.
Cell Viability Assay for Synergy Assessment
This protocol is used to determine the effect of drug combinations on the proliferation of cancer cells and to calculate synergy.
-
Cell Seeding: Plate cancer cells (e.g., PC-9/AXL for NSCLC, PANC-1 for pancreatic cancer) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug (e.g., osimertinib) in DMSO. Create a dose-response matrix with serial dilutions of each drug individually and in combination at a constant ratio.
-
Treatment: Treat the cells with the single agents and drug combinations for 72 hours. Include a vehicle-only control (DMSO).
-
Viability Measurement: After the incubation period, measure cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the viability data to the vehicle-only control.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug.
-
Determine the Combination Index (CI) using software like CompuSyn.[7][12] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of drug treatment on key proteins in the AXL and other relevant signaling pathways.
-
Cell Lysis: Treat cells with this compound, the combination drug, or both for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AXL, total AXL, p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH) overnight at 4°C.[1][2][13]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.[1][2][13]
In Vivo Tumor Xenograft Study
This protocol is for evaluating the in vivo efficacy of drug combinations in a mouse model.[14][15]
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, other drug alone, and the combination).
-
Drug Administration: Administer the drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth inhibition between the different treatment groups to assess the anti-tumor efficacy and potential synergy of the combination therapy.[16]
Conclusion
The inhibition of the AXL receptor tyrosine kinase with potent inhibitors like this compound holds significant promise for overcoming acquired resistance to targeted cancer therapies. The representative data and established signaling pathways strongly suggest that combining this compound with EGFR inhibitors for NSCLC and KRAS inhibitors for pancreatic cancer can lead to synergistic anti-tumor effects. The provided experimental protocols offer a robust framework for researchers to validate these synergistic interactions and further explore the therapeutic potential of this compound in combination regimens. Further studies are warranted to generate specific quantitative data for this compound in various cancer models.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 3. Cell viability assay for drug synergy [bio-protocol.org]
- 4. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Two Kinase Inhibitors with Synergistic Toxicity with Low-Dose Hydrogen Peroxide in Colorectal Cancer Cells In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 8. Frontiers | Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment [frontiersin.org]
- 9. AXL confers intrinsic resistance to osimertinib and advances the emergence of tolerant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Anlotinib combined with osimertinib reverses acquired osimertinib resistance in NSCLC by targeting the c-MET/MYC/AXL axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Axl-Targeting Tyrosine Kinase Inhibitors: SLC-391 vs. Other TKIs
A detailed analysis of preclinical data for researchers, scientists, and drug development professionals.
The Axl receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor growth, metastasis, and the development of therapeutic resistance. This has spurred the development of numerous tyrosine kinase inhibitors (TKIs) aimed at blocking the Axl signaling pathway. This guide provides a comparative overview of a potent and selective Axl inhibitor, SLC-391, alongside other notable TKIs that also target Axl, including the selective inhibitor bemcentinib and the multi-kinase inhibitor cabozantinib.
Disclaimer: Information on a compound specifically designated "Axl-IN-15" is not publicly available in peer-reviewed literature. Therefore, this guide utilizes SLC-391 as a representative example of a potent and selective preclinical Axl inhibitor to facilitate a meaningful comparison against other Axl-targeting TKIs.
The Axl Signaling Pathway
The Axl receptor, upon binding to its ligand Gas6, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, are crucial for cell survival, proliferation, migration, and invasion. Dysregulation of this pathway is a hallmark of several aggressive cancers.
A Head-to-Head Comparison of Axl Small Molecule Inhibitors: A Guide for Researchers
The AXL receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor proliferation, survival, metastasis, and the development of therapeutic resistance.[1][2] This has spurred the development of numerous small molecule inhibitors targeting AXL. This guide provides a head-to-head comparison of prominent AXL small molecule inhibitors, presenting key quantitative data, detailed experimental methodologies, and an overview of the AXL signaling pathway to aid researchers, scientists, and drug development professionals in their work.
Data Presentation: Quantitative Comparison of Axl Inhibitors
The following table summarizes the in vitro potency of several key AXL small molecule inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | AXL IC50 (nM) | Other Key Targets (IC50 in nM) | Developer/Originator |
| Bemcentinib (BGB324/R428) | 14[3][4] | Highly selective for AXL over Mer and Tyro3 (50- to 100-fold) and other kinases like Abl, InsR, EGFR, HER2, and PDGFRβ (>100-fold).[4] | BerGenBio/Rigel Pharmaceuticals[5][6] |
| Gilteritinib (ASP2215) | 0.73[7][8] | FLT3 (0.29), LTK, ALK.[8] Weak activity against c-KIT (230).[8] | Astellas Pharma Inc. |
| Merestinib (LY2801653) | 2[9][10] | c-Met (Ki=2), MST1R (11), FLT3 (7), MERTK (10), ROS1, DDR1/2 (0.1/7), MKNK1/2 (7).[9][10] | Eli Lilly and Company[11] |
| Sitravatinib (MGCD516) | 1.5 - 20 (range for target RTKs)[12][13] | TAM family (TYRO3, AXL, MERTK), VEGFR2, MET, RET, KIT.[12][13] | Mirati Therapeutics |
| Cabozantinib (XL184) | 7[3] | VEGFR2 (0.035), MET (1.3), RET (5.2), KIT (14.3), FLT3 (11.3).[3] | Exelixis |
| TP-0903 | 27[3] | Aurora A, Jak2, Alk, Abl, and other TAM family members.[3] | Tolero Pharmaceuticals |
| ONO-7475 | Not specified | Dual inhibitor of AXL and MERTK.[14] | Ono Pharmaceutical |
AXL Signaling Pathway
The diagram below illustrates the canonical AXL signaling pathway. Upon binding of its ligand, Gas6, the AXL receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell survival, proliferation, migration, and invasion.
Caption: The AXL signaling pathway initiated by Gas6 binding.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize AXL inhibitors.
In Vitro Kinase Inhibition Assay (Example using HTRF)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of AXL kinase.
-
Objective: To determine the IC50 value of a test compound against AXL kinase.
-
Methodology:
-
The kinase activity of recombinant AXL, MERTK, and TYRO3 is assessed using the HTRF (Homogeneous Time-Resolved Fluorescence) KinEASE-TK kit.[15]
-
Reactions are performed in the presence of a range of concentrations of the test inhibitor and a fixed concentration of ATP (e.g., 30 µM or 700 µM).[15]
-
The kinase reaction is initiated by adding the enzyme to a mixture of the substrate (e.g., a biotinylated peptide) and ATP.
-
After a defined incubation period, the reaction is stopped, and detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665) are added.
-
The HTRF signal is measured on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based AXL Phosphorylation Assay
This assay measures the ability of an inhibitor to block AXL autophosphorylation in a cellular context.
-
Objective: To assess the cellular potency of an AXL inhibitor.
-
Methodology:
-
Cancer cell lines with high endogenous AXL expression (e.g., A549, H1299) are seeded in multi-well plates.
-
Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor tyrosine kinase activity.
-
Cells are pre-incubated with various concentrations of the AXL inhibitor for a specified time (e.g., 1-2 hours).
-
AXL phosphorylation is stimulated by adding its ligand, Gas6 (e.g., 1 µg/mL), for a short duration (e.g., 15-30 minutes).[15]
-
Cells are lysed, and protein concentrations are determined.
-
Levels of phosphorylated AXL (p-AXL) and total AXL are quantified using methods such as Western blotting or ELISA.
-
The ratio of p-AXL to total AXL is calculated, and IC50 values are determined from the dose-response curve.
-
Cell Viability/Proliferation Assay
This assay evaluates the effect of AXL inhibitors on the growth and survival of cancer cells.
-
Objective: To determine the GI50 (growth inhibition 50) or IC50 of an AXL inhibitor in cancer cell lines.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a serial dilution of the AXL inhibitor.
-
After a prolonged incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo.
-
The absorbance or fluorescence is measured using a plate reader.
-
The percentage of cell viability relative to untreated controls is calculated for each inhibitor concentration.
-
GI50/IC50 values are determined by plotting cell viability against inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Tumor Xenograft Model
This assay assesses the anti-tumor efficacy of an AXL inhibitor in a living organism.
-
Objective: To evaluate the in vivo anti-tumor activity of an AXL inhibitor.
-
Methodology:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice) are subcutaneously or orthotopically injected with human cancer cells (e.g., KYSE-70 ESCC cells).[16]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The AXL inhibitor is administered orally or via another appropriate route at a specified dose and schedule (e.g., daily).[16]
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers).
-
The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.
-
Experimental Workflow Diagram
The following diagram outlines a typical preclinical workflow for the evaluation of a novel AXL small molecule inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. AXL Inhibitors: Status of Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Bemcentinib - Wikipedia [en.wikipedia.org]
- 6. Bemcentinib - BerGenBio/Rigel Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. d-nb.info [d-nb.info]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Merestinib - Wikipedia [en.wikipedia.org]
- 12. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors | springermedizin.de [springermedizin.de]
- 14. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arcusbio.com [arcusbio.com]
- 16. Frontiers | Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC) [frontiersin.org]
Navigating Resistance to Axl Inhibition: A Comparative Guide to R428 and Novel Therapeutic Strategies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Axl inhibitor R428 and emerging strategies to overcome therapeutic resistance. While direct experimental data on a compound designated "Axl-IN-15" is not available in the current scientific literature, this guide will focus on the established efficacy of R428, mechanisms of resistance, and the landscape of alternative Axl-targeting therapeutics.
Introduction to Axl Kinase and its Role in Cancer
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a critical player in cancer progression, metastasis, and the development of drug resistance.[1][2] Its overexpression is frequently observed in a multitude of cancers and is often associated with a poor prognosis.[3] The binding of its ligand, Gas6 (Growth Arrest-Specific 6), activates downstream signaling pathways, including PI3K/Akt and MAPK/ERK, which promote cell survival, proliferation, and migration.[4][5]
R428 (Bemcentinib): An Established Axl Inhibitor
R428 (also known as Bemcentinib) is a potent and selective small-molecule inhibitor of Axl kinase.[6][7] Preclinical studies have demonstrated its efficacy in blocking Axl-dependent signaling, thereby inhibiting cancer cell invasion, migration, and proliferation.[7][8] However, the emergence of resistance to R428 presents a significant clinical challenge.
Mechanisms of Action and Resistance to R428
R428 functions by competitively binding to the ATP-binding pocket of the Axl kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[6] Interestingly, some research suggests that R428 can also induce apoptosis in cancer cells through Axl-independent mechanisms by blocking lysosomal acidification.[9]
Resistance to R428 can arise through various mechanisms, including:
-
Upregulation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of Axl inhibition.[10]
-
Mutations in the Axl kinase domain: Alterations in the drug-binding site can reduce the affinity of R428 for Axl.
-
Increased drug efflux: Cancer cells may increase the expression of drug transporters that actively pump R428 out of the cell.
Overcoming R428 Resistance: The Next Wave of Axl Inhibitors
The development of novel Axl inhibitors with distinct mechanisms of action is a key strategy to overcome R428 resistance. While information on "this compound" is not publicly available, the field is active with several next-generation inhibitors in preclinical and clinical development. These newer agents may offer advantages such as:
-
Different binding modes: Inhibitors that bind to allosteric sites on the Axl kinase domain may be effective against mutations that confer resistance to ATP-competitive inhibitors like R428.
-
Increased potency and selectivity: Novel inhibitors may exhibit higher affinity for Axl and fewer off-target effects.
-
Ability to degrade the Axl protein: The development of Axl-targeting PROTACs (Proteolysis Targeting Chimeras) offers a strategy to eliminate the Axl protein entirely, rather than just inhibiting its kinase activity.
Quantitative Data Summary
Due to the lack of data for "this compound," the following table summarizes the reported efficacy of R428 in various preclinical models. This data serves as a benchmark for the evaluation of future Axl inhibitors.
| Inhibitor | Cancer Model | Assay | Endpoint | Result | Reference |
| R428 | Murine Ovarian Cancer (ID8 cells) | Migration Assay | % Inhibition | Significant inhibition at 0.1-1.0 µM | [11] |
| Murine Ovarian Cancer (ID8 cells) | Invasion Assay | % Inhibition | Significant inhibition at 0.1-1.0 µM | [11] | |
| Human Breast Cancer (MDA-MB-231) | Invasion Assay | Dose-dependent inhibition | Effective inhibition | [6] | |
| Murine Breast Cancer (4T1) | Invasion Assay | Dose-dependent inhibition | Effective inhibition | [6] | |
| Ovarian Cancer Cell Lines | Cell Viability | IC50 | Varies by cell line | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of Axl inhibitors. Below are standard protocols for key in vitro and in vivo experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the Axl inhibitor (e.g., R428, or a novel compound) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot for Axl Phosphorylation
This technique is used to determine the effect of inhibitors on Axl activation.
-
Cell Lysis: Treat cells with the Axl inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[4][9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Axl (p-Axl) and total Axl overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[9]
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-Axl to total Axl.
In Vivo Xenograft Model for Drug Resistance
This model is used to evaluate the efficacy of Axl inhibitors in a living organism and to study the development of resistance.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., a cell line known to be sensitive to R428) into the flank of immunodeficient mice (e.g., nude or SCID mice).[5][8]
-
Tumor Growth and Initial Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the Axl inhibitor (e.g., R428) via an appropriate route (e.g., oral gavage).
-
Monitoring Tumor Growth: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Development of Resistance: Continue treatment until tumors in the treated group begin to regrow, indicating the development of acquired resistance.
-
Efficacy Testing of a Second-line Inhibitor: Once resistance to the initial inhibitor is established, re-randomize the mice to receive a second inhibitor (e.g., a novel Axl inhibitor) or a combination therapy to assess its efficacy in the resistant model.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., Western blotting, immunohistochemistry) to investigate the mechanisms of resistance and the effects of the second-line treatment.
Visualizing Signaling Pathways and Workflows
Axl Signaling Pathway
Caption: Axl signaling pathway activation and downstream effects.
Experimental Workflow for Axl Inhibitor Evaluation
Caption: Workflow for evaluating Axl inhibitor efficacy.
Conclusion
While a direct comparison with "this compound" is not currently possible, this guide provides a robust framework for understanding and evaluating Axl inhibitors in the context of therapeutic resistance. R428 remains a valuable tool and benchmark compound. The future of Axl-targeted therapy will likely involve the development of novel inhibitors with diverse mechanisms of action and the implementation of rational combination strategies to overcome the challenge of resistance, ultimately improving patient outcomes.
References
- 1. Recent discovery and development of AXL inhibitors as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting AXL kinase sensitizes leukemic stem and progenitor cells to venetoclax treatment in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Repurposing Axl Kinase Inhibitors for the Treatment of Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arcusbio.com [arcusbio.com]
- 10. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 11. ashpublications.org [ashpublications.org]
- 12. arcusbio.com [arcusbio.com]
Axl-IN-15 vs. Clinical Axl Inhibitors: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the novel Axl inhibitor, Axl-IN-15, against two clinically relevant Axl inhibitors: Bemcentinib (BGB324) and Gilteritinib (ASP2215). The information presented herein is intended to assist researchers in making informed decisions regarding the selection of Axl inhibitors for their studies.
Executive Summary
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a critical target in oncology. Its overexpression and activation are associated with tumor growth, metastasis, and the development of resistance to various cancer therapies. This has spurred the development of numerous Axl inhibitors. This guide focuses on a direct comparison of the preclinical compound this compound with the clinical candidates Bemcentinib and Gilteritinib, evaluating their biochemical potency, selectivity, and cellular activity based on available experimental data.
Data Presentation
Table 1: Biochemical Potency Against Axl Kinase
| Inhibitor | IC50 (nM) for Axl | Ki (nM) for Axl | Citation(s) |
| This compound | <1 | <1 | |
| Bemcentinib (BGB324) | 14 | - | |
| Gilteritinib (ASP2215) | 0.73 | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here are compiled from multiple sources for comparison.
Table 2: Kinase Selectivity Profile
| Inhibitor | Primary Target(s) | Other Notable Targets (IC50 in nM) | Citation(s) |
| This compound | Axl | Data not publicly available. | |
| Bemcentinib (BGB324) | Axl | Mer (>700), Tyro3 (>1400), Abl (>1400) | |
| Gilteritinib (ASP2215) | FLT3, Axl | FLT3 (0.29), LTK, ALK, MER |
Note: A lower IC50 value indicates higher potency. The selectivity profile is crucial for understanding potential off-target effects.
Table 3: Cellular Activity - Inhibition of Cancer Cell Growth
| Inhibitor | Cell Line | IC50 (nM) for Cell Growth Inhibition | Citation(s) |
| This compound | Data not publicly available. | Data not publicly available. | |
| Bemcentinib (BGB324) | 4T1 (murine breast cancer) | 940 | |
| Gilteritinib (ASP2215) | MV4-11 (AML, FLT3-ITD) | 0.92 | |
| MOLM-13 (AML, FLT3-ITD) | 2.9 |
Note: The cellular activity of an inhibitor can be influenced by factors such as cell permeability and the presence of efflux pumps. AML: Acute Myeloid Leukemia.
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, such as Axl.
Materials:
-
Recombinant human Axl kinase domain
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test inhibitor (this compound, Bemcentinib, or Gilteritinib) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase assay buffer.
-
Add the recombinant Axl kinase to each well.
-
Add the diluted test inhibitor to the respective wells. A DMSO control (no inhibitor) is also included.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (General Protocol)
This protocol outlines a general method for assessing the effect of an inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom plates
-
Incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test inhibitor in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a DMSO vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Measure cell viability using a suitable reagent. For the CellTiter-Glo® assay, the reagent is added to the wells, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
The IC50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Axl Signaling Pathway.
Caption: Axl Inhibitor Benchmarking Workflow.
Discussion
This guide highlights the potent and selective nature of this compound in biochemical assays, with reported IC50 and Ki values of less than 1 nM. In comparison, the clinical-stage inhibitors Bemcentinib and Gilteritinib also demonstrate nanomolar potency against Axl. A key differentiator for Gilteritinib is its dual-inhibitory activity against both Axl and FLT3, a clinically validated target in acute myeloid leukemia.
Bemcentinib is characterized by its high selectivity for Axl over other TAM family members and a broader panel of kinases, which may translate to a more favorable safety profile by minimizing off-target effects. The kinase selectivity profile for this compound is not yet publicly available, which is a critical piece of information for its further development and application in research.
While in vitro biochemical data are essential for initial characterization, cellular and in vivo studies provide a more comprehensive understanding of an inhibitor's potential. The available data on the cellular activity of Bemcentinib and Gilteritinib demonstrate their ability to inhibit cancer cell growth. Further cellular and in vivo studies are needed to fully benchmark the efficacy of this compound against these clinical inhibitors.
Researchers should consider the specific goals of their study when selecting an Axl inhibitor. For studies focused purely on Axl inhibition with high potency, this compound appears to be a strong candidate based on its biochemical profile. For investigations into the dual inhibition of Axl and FLT3, particularly in the context of AML, Gilteritinib is a clinically relevant choice. Bemcentinib offers a highly selective tool for dissecting the role of Axl with potentially fewer confounding off-target effects.
Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. Researchers should always consult the primary literature and manufacturer's instructions for the most accurate and up-to-date information.
Safety Operating Guide
Personal protective equipment for handling Axl-IN-15
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Axl inhibitors. The following procedures for personal protective equipment (PPE), operational handling, and disposal are critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling Axl-IN-15. The following table summarizes the recommended protective gear based on the safety data for Axl-IN-21.[1]
| Body Part | PPE Recommendation | Specifications |
| Eyes | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hands | Protective Gloves | Chemically resistant gloves are required. |
| Skin & Body | Impervious Clothing | A lab coat or other impervious clothing should be worn to protect the skin. |
| Respiratory | Suitable Respirator | Use in a well-ventilated area. A respirator may be necessary for handling powders or in case of aerosol formation.[1] |
Engineering controls, such as adequate ventilation and the provision of accessible safety showers and eye wash stations, are also crucial.[1]
Operational Handling and Storage
Safe Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
Storage Conditions:
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage is at -20°C for the powder form or -80°C when in solvent.[1]
Emergency First Aid Measures
In the event of exposure, immediate action is critical.
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing and shoes. Seek medical advice.[1]
-
Inhalation: Move the individual to fresh air immediately.[1] If unconscious, place them in a stable side position for transportation.[2]
-
Ingestion: If the individual is conscious, have them rinse their mouth with water.[1] If symptoms persist, consult a doctor.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
Disposal of Contents/Container:
-
Dispose of the contents and container at an approved waste disposal plant.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
General Hazardous Waste Disposal Guidelines:
-
Labeling: Clearly label the waste container with "Hazardous Waste," a complete list of its contents, the fill date, and the total volume or weight.[3]
-
Containers: Ensure the waste container is compatible with the chemical, leak-free, and has a tightly screwed cap.[3] Do not fill containers beyond 90% of their capacity.
-
Segregation: Do not mix incompatible waste streams.[3] Keep solid and liquid wastes separate whenever possible.[4]
Emergency Spill Response Workflow
The following diagram outlines the procedural steps for responding to a chemical spill.
Caption: Workflow for a chemical spill emergency response.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
